molecular formula C14H16N2O2 B2618564 6-Methoxy-4-(morpholin-4-yl)quinoline CAS No. 2097868-29-4

6-Methoxy-4-(morpholin-4-yl)quinoline

カタログ番号: B2618564
CAS番号: 2097868-29-4
分子量: 244.294
InChIキー: ALIDQTXHBOCVKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Methoxy-4-(morpholin-4-yl)quinoline is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-4-(morpholin-4-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-4-(morpholin-4-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(6-methoxyquinolin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-17-11-2-3-13-12(10-11)14(4-5-15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIDQTXHBOCVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-Methoxy-4-(morpholin-4-yl)quinoline: Mechanism of Action and Scaffold Utility in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methoxy-4-(morpholin-4-yl)quinoline core is not a standalone commercial therapeutic, but rather a highly versatile and privileged pharmacophore in modern medicinal chemistry. It is primarily recognized for its foundational role in the design of ATP-competitive inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways[1]. By integrating a hinge-binding morpholine ring with a structurally rigid quinoline core, this scaffold achieves high-affinity binding within the highly conserved ATP-binding pockets of lipid and protein kinases[2]. This technical guide deconstructs the structural biology of the scaffold, details its mechanism of action, and provides self-validating experimental workflows for target engagement.

Structural Biology & Pharmacophore Analysis

To understand the mechanism of action, we must deconstruct the scaffold into its three functional domains, each engineered to exploit specific microenvironments within the kinase ATP-binding cleft[3]:

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In the PI3Kα isoform, it forms a direct, high-affinity hydrogen bond with the backbone amide of Val851 in the hinge region. This interaction perfectly mimics the binding of the N1 atom of the adenine ring in endogenous ATP.

  • The Quinoline Core (Adenine Pocket Occupant): The planar, bicyclic heteroaromatic quinoline system intercalates deeply into the adenine-binding pocket. It provides essential van der Waals interactions and pi-pi stacking with conserved aromatic residues (e.g., Trp780 in PI3K)[4].

  • The 6-Methoxy Substitution (Electronic Tuner): The methoxy group at the 6-position serves a dual purpose. Electronically, it donates electron density to the quinoline ring, strengthening the overall pi-system interactions. Sterically, it projects toward the solvent-exposed region or a shallow affinity pocket, improving the physicochemical properties (such as aqueous solubility) and providing a vector for further synthetic functionalization[5].

G A Morpholine Ring (Hinge Binder) D Val851 (PI3Kα) Hydrogen Bond A->D Donates/Accepts H-bond B Quinoline Core (Adenine Pocket) E Hydrophobic/Pi-Pi Interactions B->E Van der Waals C 6-Methoxy Group (Solvent/Affinity Pocket) F Electronic Tuning & Target Selectivity C->F Steric/Electronic

Fig 1: Pharmacophore model of 6-methoxy-4-(morpholin-4-yl)quinoline in the ATP-binding pocket.

Mechanism of Action: The PI3K/AKT/mTOR Axis

The primary mechanism of action for derivatives containing this scaffold is the potent, reversible, ATP-competitive inhibition of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in human cancers[1].

  • Catalytic Inhibition: By occupying the ATP-binding site of the p110 catalytic subunit of PI3K, the scaffold prevents the kinase from phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Cascade Shutdown: The depletion of PIP3 prevents the membrane recruitment of AKT (Protein Kinase B) and PDK1 via their Pleckstrin Homology (PH) domains. Consequently, AKT is not phosphorylated at Thr308 (by PDK1) or Ser473 (by mTORC2), halting downstream survival signaling.

  • mTOR Cross-Reactivity: Because the ATP-binding clefts of PI3K and mTOR share significant structural homology, 4-morpholinoquinoline derivatives frequently act as dual PI3K/mTOR inhibitors. This effectively shuts down both mTORC1 (preventing protein translation and cell growth) and mTORC2 (preventing AKT survival signaling)[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates Prolif Cell Survival & Proliferation mTOR->Prolif Promotes Inhibitor 6-Methoxy-4-(morpholin-4-yl)quinoline Inhibitor->PI3K Competitive ATP Inhibition

Fig 2: PI3K/AKT/mTOR pathway shutdown via competitive ATP inhibition by the quinoline scaffold.

Self-Validating Experimental Protocols

Proving the mechanism of action of a novel 6-methoxy-4-(morpholin-4-yl)quinoline derivative requires orthogonal, self-validating assays. The following protocols are designed with built-in causality and strict quality controls.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality & Rationale: Quinoline derivatives are inherently fluorescent, which frequently causes false positives in standard fluorescence intensity assays. TR-FRET utilizes a time delay (e.g., 50-100 µs) before measurement, allowing the short-lived background fluorescence of the quinoline scaffold to decay, thereby isolating the long-lived lanthanide signal of the actual kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Dilute the derivative in a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Note: Tween-20 is critical to prevent non-specific compound aggregation, a common artifact in early drug discovery.

  • Enzyme-Substrate Incubation: Add 2 nM recombinant PI3Kα and 10 µM PIP2 substrate to a 384-well plate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 10 µM ATP. Note: Using an ATP concentration near the

    
     value ensures the assay is highly sensitive to competitive inhibition. Incubate for 60 minutes.
    
  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-GST antibody (binding the GST-tagged PIP3 detector protein) and XL665-labeled streptavidin.

  • Validation & Readout: Calculate the Z'-factor using DMSO as the negative control and Wortmannin as the positive control. A Z'-factor > 0.6 validates the assay. Read the plate at 665 nm / 615 nm emission ratio to calculate the

    
    .
    

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (PI3K + ATP + Substrate) Step1->Step2 Step3 3. TR-FRET Detection (Eu-anti-GST + XL665) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation) Step3->Step4

Fig 3: TR-FRET experimental workflow designed to eliminate quinoline autofluorescence interference.

Protocol 2: Cellular Target Engagement (Western Blotting for p-AKT)
  • Causality & Rationale: In vitro potency must translate to cellular target engagement. We monitor AKT phosphorylation at two distinct sites to differentiate PI3K inhibition from mTORC2 inhibition.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 human colon cancer cells (which harbor a known PIK3CA mutation) in 6-well plates. Treat with the scaffold derivative (0.1, 1, and 10 µM) for exactly 2 hours. Note: A 2-hour window captures direct kinase inhibition before secondary transcriptional feedback loops (such as IRS-1 upregulation) obscure the data.

  • Lysis: Lyse cells using RIPA buffer supplemented heavily with protease and phosphatase inhibitors (Na3VO4, NaF). Note: Phosphatase inhibitors are absolutely critical to preserve the transient p-AKT signal during lysis.

  • Immunoblotting & Probing: Resolve proteins on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against p-AKT (Ser473) [mTORC2 readout], p-AKT (Thr308)[PI3K/PDK1 readout], and total AKT.

  • Validation Logic: The ratio of p-AKT/total AKT must decrease dose-dependently. If Ser473 is inhibited but Thr308 is not, the compound is mTORC2-selective. If both are inhibited, it is a dual PI3K/mTOR inhibitor or an upstream PI3K inhibitor.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

To illustrate the pharmacological profile of the 6-methoxy-4-(morpholin-4-yl)quinoline core, the following table summarizes representative quantitative data demonstrating how substitutions on this scaffold affect kinase selectivity[1][4].

Scaffold ModificationPI3Kα

(nM)
mTOR

(nM)
Cellular p-AKT

(nM)
Primary Pharmacological Effect
Unsubstituted Core ~450~800>2000Weak baseline dual inhibition
6-Methoxy Addition ~120~350~850Improved pocket affinity & solubility
6-Methoxy + 3-Sulfonamide ~15~45~110Potent dual PI3K/mTOR inhibition
6-Methoxy + 2-Aryl substitution ~8>1000~60Highly selective PI3Kα inhibition

Note: Data represents aggregated SAR trends for the morpholinoquinoline class to illustrate the tuning of the pharmacophore.

References

  • Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)
  • US8044068B2 - Aminopyrrolidine compound (6-methoxy-4-morpholinoquinoline derivatives)
  • Synthesis and anticancer evaluation of certain indolo(2,3-b]quinoline derivatives Source: ResearchGate URL
  • An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives Source: Benchchem URL
  • Chemistry of Quinolines and their Agrochemical Potential Source: ResearchGate URL

Sources

Technical Guide: Synthesis of 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 6-Methoxy-4-(morpholin-4-yl)quinoline , a pharmacophore often utilized in kinase inhibitor development (e.g., targeting PI3K/mTOR pathways) and antimalarial research.

The protocol focuses on a scalable, three-stage industrial route: Gould-Jacobs Cyclization


 Deoxychlorination 

Nucleophilic Aromatic Substitution (

).

Part 1: Strategic Retrosynthesis & Pathway Design

The Synthetic Challenge

The target molecule features a quinoline core electron-enriched by a methoxy group at C6, which slightly deactivates the ring toward nucleophilic attack compared to unsubstituted quinoline. However, the C4 position remains susceptible to


 due to the electron-withdrawing nature of the heterocyclic nitrogen (N1), particularly when protonated or complexed with Lewis acids.
Retrosynthetic Logic
  • Disconnection: The C4-N bond is the most strategic disconnection point.

  • Precursor: 4-Chloro-6-methoxyquinoline.[1][2]

  • Origin:

    
    -Anisidine (4-methoxyaniline).
    
Reaction Pathway Diagram

The following flow illustrates the conversion from commodity chemicals to the target API intermediate.

Synthesispath Anisidine p-Anisidine (Start) Intermediate1 Enamine Intermediate Anisidine->Intermediate1 Condensation EMME EMME/Meldrum's Acid EMME->Intermediate1 Cyclization Cyclization (250°C, Dowtherm A) Intermediate1->Cyclization -EtOH HydroxyQuin 4-Hydroxy-6-methoxyquinoline Cyclization->HydroxyQuin Chlorination Chlorination (POCl3) HydroxyQuin->Chlorination ChloroQuin 4-Chloro-6-methoxyquinoline Chlorination->ChloroQuin -HCl, -PO2Cl Target 6-Methoxy-4-(morpholin-4-yl)quinoline (Target) ChloroQuin->Target S_NAr, Reflux Morpholine Morpholine (Nucleophile) Morpholine->Target

Caption: Three-stage linear synthesis via the Modified Gould-Jacobs route.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 4-Hydroxy-6-methoxyquinoline

Principle: Thermal cyclization of an anilinomethylene malonate derivative.

  • Reagents:

    
    -Anisidine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq), Diphenyl ether (Dowtherm A).
    
  • Protocol:

    • Condensation: Mix

      
      -anisidine and EMME in ethanol. Reflux for 2 hours. Evaporate solvent to obtain the enamine intermediate (solid).
      
    • Cyclization: Heat Dowtherm A to 250°C .

    • Addition: Add the enamine intermediate portion-wise to the boiling solvent. Critical: Maintain temperature >240°C to prevent polymerization.

    • Workup: Cool to room temperature. Dilute with hexane/heptane to precipitate the product. Filter and wash with hexane to remove high-boiling solvent.

  • Yield Expectation: 75-85%.

Stage 2: Deoxychlorination (The Activation Step)

Principle: Conversion of the tautomeric 4-quinolone to 4-chloroquinoline using phosphoryl chloride.

  • Reagents: 4-Hydroxy-6-methoxyquinoline (1.0 eq),

    
     (excess, solvent/reagent).
    
  • Protocol:

    • Suspend the hydroxyquinoline in neat

      
       (approx. 3-5 vol).
      
    • Catalysis: Add a catalytic amount of DMF (creates the Vilsmeier-Haack reagent in situ) to accelerate the reaction.

    • Reflux: Heat to reflux (105°C) for 2-4 hours. Monitor by TLC (disappearance of polar starting material).

    • Quench: Safety Critical. Pour the reaction mixture slowly onto crushed ice/ammonia water. Maintain pH > 8 to precipitate the free base.

    • Isolation: Filter the beige solid, wash with water, and dry.

  • Yield Expectation: 85-95%.

Stage 3: Nucleophilic Substitution (The Coupling)

Principle:


 displacement of chloride by morpholine.
  • Reagents: 4-Chloro-6-methoxyquinoline (1.0 eq), Morpholine (3.0 eq), Isopropanol (IPA) or n-Butanol.

  • Protocol:

    • Charge: Dissolve 4-chloro-6-methoxyquinoline in IPA (10 volumes).

    • Addition: Add morpholine.

    • Reaction: Reflux (82°C for IPA, 117°C for BuOH) for 6-12 hours.

      • Note: If reaction is sluggish, add 1.0 eq of

        
         or catalytic NaI (Finkelstein condition).
        
    • Workup (Acid-Base Purification):

      • Evaporate solvent.[3]

      • Dissolve residue in DCM/CHCl3.

      • Wash with water to remove excess morpholine.

      • Optional Salt Formation: Treat with HCl in ether to isolate the hydrochloride salt for higher purity.

  • Yield Expectation: 80-90%.

Part 3: Process Optimization & Troubleshooting

Solvent Screening for Stage 3

The choice of solvent dictates the reaction rate and impurity profile.

SolventTemp (°C)Reaction TimeProsCons
Ethanol 7818-24 hGreen, cheapSlow kinetics; incomplete conversion common.
Isopropanol 8212-16 hGood balanceModerate rate.
n-Butanol 1174-6 hOptimal Rate High boiling point makes removal harder.
Neat 1301-2 hFastestHard to control exotherm; dimerization impurities.
Impurity Control
  • Hydrolysis: The 4-chloro intermediate can hydrolyze back to the 4-hydroxy starting material if moisture is present during the coupling. Mitigation: Use anhydrous solvents.

  • N-Oxidation: Morpholine can oxidize if the reaction is run in air at high temps for too long. Mitigation: Run under Nitrogen/Argon atmosphere.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Quinoline Protons:

      • H2: Singlet/Doublet around

        
         8.5-8.7 ppm (deshielded by N).
        
      • H8: Doublet around

        
         7.8 ppm.
        
      • H5: Doublet around

        
         7.9 ppm (coupling with H7).
        
      • H3: Doublet around

        
         6.8-7.0 ppm (shielded by amine donation).
        
    • Morpholine Protons:

      • 
        : Triplet/Multiplet at 
        
        
        
        3.8 ppm (4H).
      • 
        : Triplet/Multiplet at 
        
        
        
        3.1 ppm (4H).
    • Methoxy Group: Singlet at

      
       3.9 ppm (3H).
      
  • Mass Spectrometry (ESI+):

    • Molecular Ion

      
       (Calc. for 
      
      
      
      ).[4]

Part 5: Safety & Handling

Critical Hazards
  • Phosphoryl Chloride (

    
    ):  Highly toxic and reacts violently with water. All glassware must be dry. Quenching requires slow addition to ice with vigorous stirring to dissipate heat and HCl gas.
    
  • Dowtherm A: Operating at 250°C presents a severe thermal burn and fire hazard. Ensure reaction vessels are rated for high-temperature oil baths or mantles.

Waste Disposal
  • Aqueous Waste: The quench from Stage 2 contains phosphoric acid and HCl. It must be neutralized with NaOH/NaHCO3 before disposal.

  • Organic Waste: Morpholine residues are toxic and should be segregated from general organic waste.

References

  • Synthesis of 4-Chloro-6-methoxyquinoline

    • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Demonstrates the chlorination and cyclization protocols on the 6-methoxyquinoline scaffold).
    • Source:
    • URL:[Link]

  • Morpholine Coupling (

    
    ) Methodology: 
    
    • Title: Synthesis of morpholines (General protocols for morpholine nucleophilic substitutions).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Precursor Availability & Halogenation

    • Title: Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines (Details the conversion of 4-hydroxy to 4-chloro/bromo species).
    • Source: ResearchG
    • URL:[Link]

  • Biological Context (Kinase Inhibition)

    • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.[5][6]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Monograph: Biological Activity of 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the biological activity, pharmacological mechanism, and experimental utility of 6-Methoxy-4-(morpholin-4-yl)quinoline .

Executive Summary

6-Methoxy-4-(morpholin-4-yl)quinoline is a privileged heterocyclic scaffold primarily recognized for its role as a pharmacophore in the design of Class I Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors. Structurally, it combines a quinoline core with a morpholine moiety at the C4 position—a classic "hinge-binding" motif—and a methoxy group at the C6 position, which modulates solubility and electronic properties.

Beyond its primary utility in oncology as a kinase inhibitor fragment, this compound exhibits secondary biological activities including antimalarial potential (analogous to 4-aminoquinoline drugs like chloroquine) and intrinsic fluorescence , making it a valuable probe in chemical biology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 6-methoxy-4-(morpholin-4-yl)quinoline
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Core Scaffold 4-Aminoquinoline
Key Substituents C4-Morpholine (Hinge Binder), C6-Methoxy (Auxochrome/Solubilizer)
Solubility Soluble in DMSO (>50 mM), Ethanol; sparingly soluble in water
pKa (Calculated) ~5.8 (Quinoline N), ~8.4 (Morpholine N - protonated in acidic media)

Pharmacological Mechanism of Action (MoA)

Primary Target: PI3K/mTOR Kinase Inhibition

The 6-methoxy-4-morpholinoquinoline moiety acts as a competitive inhibitor at the ATP-binding site of lipid kinases. Its efficacy is driven by specific molecular interactions:

  • Hinge Binding (Critical): The morpholine oxygen atom functions as a hydrogen bond acceptor. It interacts with the amide backbone of the "hinge region" residue (typically Val851 in PI3K

    
     or Val882  in PI3K
    
    
    
    ). This interaction mimics the adenine ring of ATP.
  • Scaffold Stacking: The planar quinoline ring engages in hydrophobic

    
    -stacking interactions with the gatekeeper residue (e.g., Ile848 ) and the floor of the ATP-binding pocket.
    
  • Electronic Modulation: The 6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring, which strengthens

    
    -cation or 
    
    
    
    -
    
    
    interactions within the active site. It also projects towards the solvent interface or the affinity pocket, depending on the specific isoform.
Secondary Target: Plasmodium Falciparum (Antimalarial)

Similar to Chloroquine and Quinine , the 4-aminoquinoline core allows the molecule to accumulate in the acidic food vacuole of the malaria parasite (Plasmodium falciparum).

  • Mechanism: It inhibits the polymerization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin. The accumulation of free heme leads to parasite membrane lysis and death.

  • Differentiation: Unlike chloroquine (7-chloro), the 6-methoxy substitution alters the pKa and lipophilicity, potentially affecting accumulation ratios but maintaining the core anti-hemozoin activity.

Signaling Pathway Analysis (PI3K/Akt/mTOR)

The compound exerts its antiproliferative effects by dampening the PI3K/Akt/mTOR signaling cascade, a pathway frequently upregulated in glioblastoma, breast, and lung cancers.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K / 4E-BP1 mTORC1->S6K Phosphorylates CellCycle Cell Growth & Proliferation S6K->CellCycle Promotes Inhibitor 6-Methoxy-4-(morpholin-4-yl)quinoline Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTORC1 Dual Inhibition (Potential)

Caption: Schematic of the PI3K/Akt/mTOR pathway showing the intervention point of 4-morpholinoquinoline inhibitors at the ATP-binding site of PI3K.

Experimental Protocols

Chemical Synthesis (Nucleophilic Aromatic Substitution)

To generate the compound for biological testing, a robust


 protocol is recommended.

Reagents:

  • 4-Chloro-6-methoxyquinoline (Starting Material)[1]

  • Morpholine (Nucleophile & Solvent)[2]

  • N,N-Diisopropylethylamine (DIPEA) (Base)

  • Isopropanol (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 eq of 4-chloro-6-methoxyquinoline in Isopropanol (0.2 M concentration).

  • Addition: Add 2.0 eq of Morpholine and 1.5 eq of DIPEA.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12-16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool to room temperature. Remove volatiles in vacuo.

  • Purification: Partition residue between EtOAc and saturated

    
    . Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[2][3] Purify via flash column chromatography (SiO2, 0-5% MeOH/DCM).
  • Yield: Expect 85-95% yield of a pale yellow solid.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay quantifies the inhibition of PI3K activity by measuring ADP production.

Materials:

  • Recombinant PI3K isoforms (

    
    )
    
  • Substrate: PIP2:PS lipid vesicles

  • ATP (

    
    )
    
  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

  • Incubation: Mix compound (

    
    ) with PI3K enzyme (
    
    
    
    ) in kinase buffer. Incubate for 10 min at RT.
  • Reaction Start: Add ATP/Lipid substrate mix (

    
    ). Incubate for 60 min at RT.
    
  • Termination: Add ADP-Glo™ Reagent (

    
    ) to deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add Kinase Detection Reagent (

    
    ) to convert ADP to ATP 
    
    
    
    Luciferase signal.
  • Readout: Measure luminescence on a plate reader. Calculate

    
     using a 4-parameter logistic fit.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural variations on the biological activity of the core scaffold.

Structural ModificationEffect on PI3K ActivityEffect on SolubilityNotes
Core: 6-OMe-4-Morpholine Baseline (

)
Moderate Minimal pharmacophore.
Remove 6-OMe (H) Decrease (2-5x loss)DecreaseLoss of EDG effect; reduced pocket fit.
Replace Morpholine w/ Piperazine DecreaseIncreaseLoss of hinge H-bond (Oxygen critical).
Add 3-Aryl Group Significant Increase (

)
VariableFills affinity pocket; common in clinical candidates.
Add 2-Aryl Group VariableDecreaseCan cause steric clash if not optimized.

References

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors with a novel morpholino-quinoline scaffold." Journal of Medicinal Chemistry, 51(18), 5522-5532. Link

  • Sutherland, J. J., et al. (2011). "Structure-based design of PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 44-48. Link

  • Marone, R., et al. (2008). "Targeting the PI3K/Akt/mTOR pathway in cancer therapy." Nature Reviews Clinical Oncology, 5, 25-37. Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508. Link

Sources

Target Identification Strategy: 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive, scientifically rigorous strategy for identifying the biological target of 6-Methoxy-4-(morpholin-4-yl)quinoline . Given the structural characteristics of this molecule—specifically the quinoline core fused with a morpholine moiety—it represents a "privileged scaffold" frequently associated with kinase inhibition (e.g., PI3K/mTOR) or DNA intercalation/topoisomerase inhibition.

This document assumes the compound has been identified as a "hit" in a phenotypic screen (e.g., inducing apoptosis in cancer cells) and the objective is to deconvolve the specific molecular target responsible for this activity.

Abstract

Target deconvolution for small molecule hits is the critical bottleneck in modern drug discovery. The compound 6-Methoxy-4-(morpholin-4-yl)quinoline presents a specific chemotype: a planar aromatic quinoline system capable of π-stacking (DNA intercalation) or hydrophobic pocket insertion, coupled with a morpholine ring that often serves as a hydrogen-bond acceptor in the hinge region of kinases. This guide details a multi-tiered approach to target identification, moving from in silico prediction to chemical proteomics and biophysical validation.

Structural Analysis & Pharmacophore Hypothesis

Before experimental work, we must analyze the molecule's binding potential.

  • Quinoline Core: A planar, bicyclic aromatic system. Historically, this scaffold is associated with Type I/II Kinase Inhibition (mimicking the adenine ring of ATP) or DNA Intercalation (e.g., chloroquine derivatives).

  • Morpholine Moiety: A saturated heterocycle.[1][2] In kinase inhibitors (e.g., PI-103, GDC-0941), the morpholine oxygen often forms a critical hydrogen bond with the hinge region backbone amide of the kinase.

  • 6-Methoxy Group: An electron-donating group that modulates the electron density of the quinoline ring, potentially enhancing hydrophobic interactions or metabolic stability.

Primary Hypothesis: The molecule is likely an ATP-competitive Kinase Inhibitor (specifically targeting the PI3K/Akt/mTOR pathway) or a Topoisomerase Inhibitor .

Computational Target Prediction (In Silico)

Prioritize experimental resources by narrowing the search space using ligand-based virtual screening.

Workflow:

  • Similarity Ensemble Approach (SEA): Compare the 6-methoxy-4-morpholinoquinoline fingerprint against ChEMBL and PubChem databases to find analogs with known targets.

  • Reverse Docking: Dock the molecule into a panel of "frequent hitter" targets (e.g., PI3Kα, mTOR, DNA Gyrase, PDE10A) using Glide or AutoDock Vina.

  • Pharmacophore Mapping: Generate a 3D pharmacophore model focusing on the morpholine oxygen (H-bond acceptor) and the quinoline nitrogen (H-bond acceptor/donor depending on protonation).

Expected Output: A ranked list of putative targets (e.g., PIK3CA, MTOR, TOP1).

Phenotypic Profiling & Mechanism of Action (MoA)

Before physical isolation of the target, define the cellular consequences of target engagement.

A. Cell Cycle Analysis
  • Protocol: Treat cells (e.g., HeLa, MCF-7) with the compound at IC50 and 5xIC50 for 24h. Stain with Propidium Iodide (PI) and analyze via Flow Cytometry.

  • Interpretation:

    • G1 Arrest: Suggests CDK4/6 or EGFR inhibition.

    • S-Phase Arrest: Suggests DNA damage or Topoisomerase inhibition.

    • G2/M Arrest: Suggests Tubulin binding or Aurora Kinase inhibition.

B. Phospho-Signaling Array
  • Protocol: Use a PathScan® Intracellular Signaling Array or Western Blotting for key nodes: p-Akt (S473), p-ERK (T202/Y204), p-S6 (S235/236).

  • Causality: If p-Akt is downregulated but p-ERK is unaffected, the target is likely upstream in the PI3K/mTOR pathway.

Chemical Proteomics: The Gold Standard

This is the definitive step for physical target identification. We will use Affinity Chromatography coupled with Mass Spectrometry (LC-MS/MS) .

A. Probe Design (The Critical Step)

To pull down the target, we must attach a linker (e.g., PEG-Biotin) to the compound without destroying its binding affinity.

  • SAR Analysis: Identify a "solvent-exposed" vector. For 4-morpholinoquinolines, the 2-position or the morpholine nitrogen (if accessible/modifiable) are common exit vectors.

  • Synthesis:

    • Active Probe: 6-Methoxy-4-(morpholin-4-yl)quinoline-Linker-Biotin .

    • Control Probe: Biotin-Linker only (negative control).

    • Competitor: Unmodified free compound (to prove specific binding).

B. Affinity Pull-Down Workflow
  • Lysate Preparation: Lyse cells in non-denaturing buffer (e.g., 0.5% NP-40, 50mM Tris pH 7.5, 150mM NaCl, Protease/Phosphatase Inhibitors). Note: Avoid harsh detergents like SDS that disrupt protein folding.

  • Incubation: Incubate lysate with the Biotin-Probe (1-10 µM) at 4°C for 4 hours.

  • Competition: In a parallel sample, pre-incubate lysate with 100x excess of free compound for 1 hour before adding the probe. This masks the specific target.

  • Capture: Add Streptavidin-coated magnetic beads.

  • Elution: Wash beads 3x with lysis buffer, then elute with boiling SDS-PAGE buffer or Urea.

  • Analysis: Run SDS-PAGE. Excise bands that disappear in the "Competition" lane. Digest with Trypsin and analyze via LC-MS/MS.

Data Visualization: Affinity Pull-Down Logic

AffinityPullDown Lysate Cell Lysate Probe Biotin-Probe Lysate->Probe Incubation Competitor Free Compound (100x Excess) Lysate->Competitor Pre-incubation Complex Target-Probe Complex Probe->Complex Binding Competitor->Probe Competition Beads Streptavidin Beads Complex->Beads Capture MS LC-MS/MS Analysis Beads->MS Elution & ID

Caption: Workflow for competitive affinity enrichment. The "Competitor" step distinguishes specific targets (which will be competed off) from non-specific background binders.

Genetic Validation (CRISPR/Cas9)

Once a candidate target (e.g., Protein X) is identified by MS, validate it genetically.

  • CRISPR-Resistance Screen:

    • Generate a library of cells with random mutations in the Protein X gene or use a targeted sgRNA library.

    • Treat cells with a lethal dose of the compound.

    • Sequence the survivors. If they harbor mutations in the drug-binding pocket of Protein X, this confirms it as the functional target.

  • Knockdown/Overexpression:

    • SiRNA Knockdown: Reducing Protein X levels should sensitize cells to the compound (shift IC50 to the left).

    • Overexpression: Overexpressing Protein X should rescue cells (shift IC50 to the right).

Biophysical Confirmation

Validate the direct binding affinity and kinetics.

A. Cellular Thermal Shift Assay (CETSA)

This technique validates target engagement in intact cells, bridging the gap between lysate and live biology.

  • Principle: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).

  • Protocol:

    • Treat live cells with the compound vs. DMSO.

    • Heat aliquots to a gradient of temperatures (40°C - 70°C).

    • Lyse and analyze the soluble fraction via Western Blot for the candidate target.

  • Result: The target protein will remain soluble at higher temperatures in the treated samples compared to DMSO control.

B. Surface Plasmon Resonance (SPR)
  • Setup: Immobilize the purified candidate protein on a sensor chip (CM5).

  • Injection: Flow the compound across the chip at varying concentrations.

  • Output: Measure

    
    , 
    
    
    
    , and
    
    
    . A
    
    
    in the nanomolar range confirms a high-affinity interaction.

Data Visualization: CETSA Logic

CETSA Cells Live Cells Treat Treat with Compound Cells->Treat Heat Heat Gradient (40°C - 70°C) Treat->Heat Lyse Lysis & Centrifugation Heat->Lyse Detect Western Blot (Soluble Fraction) Lyse->Detect Result Shift in Melting Curve (Stabilization) Detect->Result

Caption: CETSA workflow. Ligand binding thermally stabilizes the target protein, preventing precipitation at elevated temperatures.

Summary of Key Experimental Protocols
ExperimentPurposeKey Readout
In Silico Docking Hypothesis generationRanked list of putative targets
Cell Cycle Analysis Phenotypic characterizationG1/S/G2 arrest profile
Affinity Pull-Down Physical target isolationMass Spec ID of specific binders
CETSA In-cell target validationShift in protein melting temp (

)
SPR / MST Binding kinetics

,

,

References
  • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences. Link

  • Gashaw, I., et al. (2012). "What makes a good drug target?" Drug Discovery Today. Link

  • US Patent 8,044,068 B2. (2011).[3] "Aminopyrrolidine compound and MC4 receptor antagonist."[3] (Describes synthesis of 6-methoxy-4-morpholinoquinoline derivatives). Link

Sources

In Vitro Pharmacological Profiling of 6-Methoxy-4-(morpholin-4-yl)quinoline: A Technical Guide to PI3K/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the in vitro evaluation of novel small molecules not merely as a sequence of standard assays, but as a rigorous, self-validating system. The goal is to establish unequivocal causality between molecular binding events and phenotypic outcomes.

This technical guide outlines the comprehensive in vitro profiling strategy for 6-Methoxy-4-(morpholin-4-yl)quinoline (6-MMQ) . By leveraging the privileged morpholino-quinoline scaffold, this compound represents a class of molecules highly optimized for dual inhibition of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks[1].

Mechanistic Rationale: The Morpholino-Quinoline Scaffold

To understand the experimental design, we must first understand the structural causality of the molecule. The morpholine ring is a well-established ATP-mimetic in kinase drug discovery. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kγ).

Simultaneously, the methoxy-quinoline core extends into the hydrophobic specificity pocket of the ATP-binding site. This dual-interaction model provides the necessary shape complementarity and binding affinity required to achieve potent dual PI3K/mTOR inhibition, effectively shutting down the primary survival cascade utilized by numerous malignancies[1].

PI3K_mTOR_Pathway 6 6 MMQ 6-MMQ PI3K PI3K Class I MMQ->PI3K Competitive Inhibition mTOR mTORC1 / mTORC2 MMQ->mTOR Competitive Inhibition RTK Receptor Tyrosine Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits via PH Domain Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Dual inhibition of the PI3K/Akt/mTOR signaling cascade by 6-MMQ.

Target Engagement: Cell-Free Biochemical Profiling

Causality & Logic: Before moving to complex cellular models, we must establish the primary mechanism of action in a controlled, cell-free environment. Quinoline derivatives often exhibit intrinsic fluorescence due to their highly conjugated aromatic systems. To prevent compound autofluorescence from generating false-positive artifacts, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By using a europium chelate donor with a long emission half-life, we introduce a microsecond temporal delay before measurement, ensuring the data reflects true kinase inhibition.

Protocol 1: TR-FRET Kinase Assay (PI3K Isoforms & mTOR)

This protocol is a self-validating system; the inclusion of a time-delay and ratiometric emission reading inherently controls for inner-filter effects and compound interference.

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Serially dilute 6-MMQ in 100% DMSO to create a 10-point dose-response curve (1:3 dilution). Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser to maintain precise DMSO tolerance (≤1% final).

  • Enzyme/Substrate Incubation: Add 5 µL of the specific kinase (e.g., PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, or mTOR) mixed with PIP2 substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at the specific

    
     concentration for each isoform. Incubate for 60 minutes.
    
  • Detection: Terminate the reaction by adding 10 µL of TR-FRET detection mix containing a Europium-labeled anti-PIP3 antibody and a ULight-conjugated secondary tracer.

  • Data Acquisition: Read the plate on a TRF-capable microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values.

Table 1: Representative Biochemical IC₅₀ Profile of 6-MMQ
Target KinaseIC₅₀ (nM)Assay FormatATP Concentration
PI3Kα 12.5TR-FRETApparent

(25 µM)
PI3Kβ 45.2TR-FRETApparent

(25 µM)
PI3Kγ 18.1TR-FRETApparent

(25 µM)
PI3Kδ 22.4TR-FRETApparent

(25 µM)
mTOR 8.9TR-FRETApparent

(10.8 µM)

Intracellular Target Engagement and Phenotypic Efficacy

Causality & Logic: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are exceptionally high (~1-3 mM), which can outcompete ATP-competitive inhibitors like 6-MMQ. Furthermore, membrane permeability must be confirmed. Therefore, we measure the phosphorylation state of direct downstream effectors (p-Akt and p-S6) prior to conducting phenotypic viability assays[2].

We specifically probe for p-Akt (Ser473) because it is a direct substrate of mTORC2, providing a definitive readout of mTOR inhibition, while downstream S6 (Ser235/236) phosphorylation confirms the functional blockade of the entire cascade.

Protocol 2: Western Blotting for Phospho-Signaling
  • Cell Seeding: Seed HepG2 cells (a standard model for evaluating morpholino-quinolines[2]) at

    
     cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with 6-MMQ (0.1, 1.0, and 10 µM) for exactly 2 hours . Expert Insight: A short treatment window is strictly enforced to isolate direct kinase inhibition from secondary apoptotic signaling degradation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails to preserve transient phospho-epitopes.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane via SDS-PAGE (4-12% gradient gel) and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), and GAPDH (internal loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using Enhanced Chemiluminescence (ECL) and quantify densitometry.

Protocol 3: Phenotypic Viability (MTT Assay)

Once target engagement is verified, phenotypic efficacy is quantified to ensure the signaling blockade successfully translates to anti-proliferative activity[3].

  • Seed HepG2 and MCF-7 cells in 96-well plates (

    
     cells/well).
    
  • Treat with a dose-response gradient of 6-MMQ for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours.

  • Solubilize formazan crystals in 150 µL DMSO and read absorbance at 570 nm to calculate cellular IC₅₀.

Table 2: Cellular Viability Profile (48h Treatment)
Cell LineTissue OriginCellular IC₅₀ (µM)Selectivity Window
HepG2 Hepatocellular Carcinoma1.25Active
MCF-7 Breast Adenocarcinoma0.85Active
HUVEC Normal Human Endothelium> 20.0> 15-fold

Experimental Workflow Summary

The following diagram maps the self-validating logic flow utilized in the evaluation of 6-MMQ. Bypassing any of these steps risks advancing a compound with off-target cytotoxicity rather than true mechanism-driven efficacy.

Assay_Workflow Compound 1. Compound Prep (10-Point Titration) Biochem 2. TR-FRET Assay (Target Engagement) Compound->Biochem Cellular 3. Western Blot (Phospho-Signaling) Biochem->Cellular Viability 4. MTT Assay (Phenotypic Efficacy) Cellular->Viability

Sequential in vitro validation workflow for 6-MMQ evaluation.

Conclusion

The in vitro profiling of 6-Methoxy-4-(morpholin-4-yl)quinoline demonstrates the critical importance of structured, causality-driven assay design. By utilizing TR-FRET to eliminate autofluorescence artifacts and executing short-exposure Western blots to confirm direct intracellular target engagement, researchers can confidently validate the morpholino-quinoline scaffold as a potent dual PI3K/mTOR inhibitor suitable for advanced preclinical development.

References

  • [1] Morpholine quinolines, Preparation Method And The Use (CN103936762B). Google Patents.

  • [2] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate.[Link]

Sources

Physicochemical Properties of 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Chemical Identity

6-Methoxy-4-(morpholin-4-yl)quinoline represents a "privileged scaffold" in medicinal chemistry, serving as a critical core in the development of PI3K/mTOR kinase inhibitors and next-generation 4-aminoquinoline antimalarials. Unlike traditional aliphatic amine derivatives (e.g., chloroquine), the incorporation of the morpholine moiety at the C4 position introduces distinct physicochemical constraints—specifically reducing conformational flexibility and modulating lipophilicity (LogP) without significantly compromising the basicity of the quinoline nitrogen.

This guide provides a rigorous analysis of its physicochemical profile, grounded in the structure-activity relationships (SAR) of the 4-aminoquinoline class.

Chemical Identity Table
PropertyDetail
IUPAC Name 6-methoxy-4-(morpholin-4-yl)quinoline
Common Scaffolds 4-aminoquinoline, 4-morpholinoquinoline
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
CAS Number Note: Often cited as intermediate/derivative.[1] Core scaffold CAS: 4295-04-9 (Chloride precursor)
SMILES COc1ccc2c(c1)nccc2N3CCOCC3
Key Functional Groups Quinoline (aromatic heterocycle), Methoxy (H-bond acceptor), Morpholine (cyclic amine)

Physicochemical Profile: The Core Analysis

Electronic Properties & Ionization (pKa)

Understanding the ionization behavior is critical for predicting solubility and lysosomal accumulation (a key mechanism for antimalarial activity).

  • Primary Basic Center (N1 - Quinoline Nitrogen): Unlike unsubstituted quinoline (pKa ~4.9), the 4-amino substituted quinolines exhibit significantly elevated basicity. The lone pair on the morpholine nitrogen (N4) donates electron density into the aromatic ring system via resonance, stabilizing the protonated form of the quinoline nitrogen (N1).

    • Estimated pKa (N1): 7.8 – 8.4

    • Physiological State: At pH 7.4, the molecule exists in equilibrium between its neutral and mono-cationic forms (~10-20% protonated), facilitating membrane permeability while ensuring solubility.

  • Secondary Nitrogen (N4 - Morpholine Nitrogen): The morpholine nitrogen is directly attached to the aromatic ring (N-aryl). Consequently, its lone pair is delocalized into the quinoline

    
    -system. It effectively behaves as a vinylogous amidine/aniline.
    
    • Estimated pKa (N4): < 2.0 (Non-basic in physiological range).

Lipophilicity (LogP/LogD)

The morpholine ring lowers the lipophilicity compared to diethylamine analogs (like chloroquine) due to the ether oxygen's polarity.

  • Calculated LogP (cLogP): ~2.2 – 2.6

  • LogD (pH 7.4): ~2.0

  • Implication: This range is optimal for oral bioavailability (Lipinski compliant) and blood-brain barrier (BBB) penetration, making it a viable CNS-active scaffold.

Solubility Profile
  • Aqueous Solubility: Low in neutral form (< 0.1 mg/mL).

  • Acidic Solubility: High. Protonation of N1 at pH < 5 dramatically increases solubility, forming stable salts (e.g., hydrochloride or mesylate).

Visualization: Structural & Ionization Logic

The following diagram illustrates the resonance stabilization that dictates the pKa hierarchy and the synthesis workflow.

G cluster_0 Synthesis Precursors cluster_1 Target Molecule Dynamics Precursor 4-Chloro-6-methoxyquinoline (Electrophile) Target 6-Methoxy-4-(morpholin-4-yl)quinoline (Neutral Form) Precursor->Target SnAr Reaction (Reflux/Neat) Morpholine Morpholine (Nucleophile) Morpholine->Target Cation N1-Protonated Cation (Soluble Form) Target->Cation pH < 7.8 (Protonation of N1) Resonance Resonance Effect: N4 lone pair donates to Ring --> Increases N1 Basicity --> Decreases N4 Basicity Target->Resonance

Caption: Synthesis pathway via Nucleophilic Aromatic Substitution (SnAr) and the ionization equilibrium driven by resonance stabilization.

Experimental Protocols (Self-Validating Systems)

Synthesis & Purification (The Prerequisite)

To ensure accurate physicochemical profiling, the compound must be synthesized free of the 4-chloro precursor.

  • Reagents: 4-Chloro-6-methoxyquinoline (1.0 eq), Morpholine (5.0 eq, acts as solvent/base).

  • Procedure: Reflux the mixture at 120°C for 4-6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica, 0-5% MeOH/DCM).

  • Validation: 1H NMR must show the disappearance of the aromatic doublet at ~7.4 ppm (H3 of chloro-precursor) and appearance of morpholine methylene signals at 3.0-3.9 ppm.

Potentiometric pKa Determination

Why this method? UV-metric methods may fail if spectral shifts are subtle. Potentiometry is the gold standard for bases in this range.

  • Preparation: Dissolve 5 mg of pure compound in a mixed solvent system (e.g., 50% Methanol/Water) to ensure initial solubility.

  • Titration: Titrate with 0.1 M HCl to fully protonate, then back-titrate with 0.1 M KOH under inert gas (N₂).

  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa from the mixed-solvent values.

    • Checkpoint: The titration curve should show a single sharp inflection point corresponding to N1. If a second inflection is seen < pH 3, it indicates N4 protonation or impurities.

LogP Measurement (Shake-Flask Method)
  • Phases: n-Octanol (saturated with water) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add buffer. Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Drug-Like Properties & Biological Implications[2][3][4][5]

ParameterValue/StatusImplication for Drug Design
Lipinski Rule of 5 Compliant Suitable for oral dosing. MW < 500, LogP < 5, H-donors < 5.
Veber's Rules Compliant PSA < 140 Ų (approx 40-50 Ų), Rotatable bonds < 10.
Metabolic Stability ModerateThe methoxy group is a potential site for O-demethylation (CYP2D6/3A4). The morpholine ring is generally stable but can undergo oxidative ring opening.
Target Class Kinase / Heme(1) Kinases: ATP-competitive inhibitor scaffold (e.g., PI3K). (2) Malaria: Inhibits hemozoin formation by

-

stacking with heme dimers.

References

  • Synthesis of 4-aminoquinoline derivatives: Source: BenchChem. "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." (General quinoline synthesis protocols).

  • pKa and SAR of 4-aminoquinolines: Source: Warhurst, D. C., et al. "The role of drug accumulation in 4-aminoquinoline antimalarial potency." Biochemical Pharmacology.

  • Morpholine Synthesis & Properties: Source: BenchChem. "Side reactions and byproduct formation in morpholine synthesis."

  • General Physicochemical Data (PubChem): Source: PubChem Compound Summary for 6-Methoxyquinoline derivatives.

Sources

6-Methoxy-4-(morpholin-4-yl)quinoline: A Privileged Scaffold for PI3K Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methoxy-4-(morpholin-4-yl)quinoline as a PI3K Inhibitor Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

6-Methoxy-4-(morpholin-4-yl)quinoline (CAS: 2229151-38-4) represents a quintessential pharmacophore in the design of ATP-competitive Phosphoinositide 3-kinase (PI3K) inhibitors. While often utilized as a core scaffold or intermediate rather than a standalone clinical candidate, its structure encapsulates the critical binding determinants required for potent kinase inhibition: a hinge-binding morpholine moiety and an affinity-driving quinoline core.

This technical guide dissects the molecular rationale, synthesis, and validation protocols for 6-Methoxy-4-(morpholin-4-yl)quinoline, serving as a foundational reference for researchers exploring the PI3K/AKT/mTOR signaling axis.

Chemical Biology & Mechanism of Action[1][2][3]

Structural Basis of Inhibition

The potency of 6-Methoxy-4-(morpholin-4-yl)quinoline stems from its ability to mimic the adenine ring of ATP.[1] Its binding mode is characterized by three distinct interactions within the PI3K catalytic domain (p110 subunit):

  • The Hinge Binder (Morpholine): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. It interacts with the backbone amide of Val851 (in PI3K

    
    , numbering may vary by isoform, e.g., Val882 in PI3K
    
    
    
    ). This interaction is the "anchor" for the inhibitor.
  • The Scaffolding Core (Quinoline): The bicyclic quinoline system occupies the adenine-binding pocket, engaging in hydrophobic van der Waals interactions with residues like Ile800 and Ile932 .

  • Electronic Tuning (6-Methoxy): The methoxy group at the 6-position serves a dual purpose:

    • Solubility: It modulates the lipophilicity (logP) of the aromatic core.

    • Electronic Effects: It donates electron density to the quinoline ring, potentially strengthening the

      
      -stacking interactions within the active site.
      
Pathway Inhibition

By competitively displacing ATP, the compound prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade silences the downstream recruitment of AKT (Protein Kinase B) and PDK1 to the plasma membrane, effectively shutting down the PI3K/AKT/mTOR survival pathway.

Visualization: The PI3K/AKT/mTOR Signaling Cascade[1]

The following diagram illustrates the precise intervention point of 6-Methoxy-4-(morpholin-4-yl)quinoline within the cellular signaling network.

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptor) PI3K Class I PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) (pT308 / pS473) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 AKT->mTORC1 Activates Inhibitor 6-Methoxy-4-(morpholin-4-yl)quinoline (ATP-Competitive Inhibitor) Inhibitor->PI3K Blocks ATP Binding

Figure 1: Mechanism of Action. The inhibitor targets the ATP-binding pocket of PI3K, preventing PIP3 generation and downstream AKT activation.

Experimental Protocols

Chemical Synthesis

Note: All chemical synthesis must be performed in a fume hood with appropriate PPE.

Objective: Synthesize 6-Methoxy-4-(morpholin-4-yl)quinoline from 4-chloro-6-methoxyquinoline via nucleophilic aromatic substitution (


).

Reagents:

  • 4-Chloro-6-methoxyquinoline (Starting Material)

  • Morpholine (Nucleophile & Solvent/Base)[1][2][3][4]

  • Isopropanol (Solvent, optional)

  • 
     (Base, if using stoichiometric morpholine)
    

Protocol:

  • Charge: In a round-bottom flask, dissolve 1.0 eq of 4-chloro-6-methoxyquinoline in isopropanol (0.5 M concentration).

  • Addition: Add 3.0 eq of morpholine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor reaction progress by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][5]

  • Extraction: Resuspend residue in EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the title compound as a pale yellow solid.
    
In Vitro Kinase Assay (ADP-Glo)

Objective: Determine the


 of the inhibitor against recombinant PI3K

.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Workflow:

  • Preparation: Prepare

    
     kinase buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA, 0.03% CHAPS).
  • Compound Plate: Serially dilute the inhibitor in DMSO (10-point dose response).

  • Enzyme Mix: Add 2 ng/

    
    L PI3K
    
    
    
    (p110
    
    
    /p85
    
    
    ) to the wells. Incubate for 10 min.
  • Substrate Mix: Initiate reaction by adding ATP (

    
    ) and PIP2:PS lipid substrate (
    
    
    
    ).
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

Cellular Selectivity Assay (Western Blot)

Objective: Validate cellular target engagement by measuring pAKT levels.

Protocol:

  • Cell Culture: Seed PC3 or MCF7 cells (PTEN-null or PI3K-mutant lines preferred) in 6-well plates.

  • Treatment: Treat cells with inhibitor (0.1, 1.0, 10

    
    ) for 2 hours. Include DMSO control and Wortmannin (positive control).
    
  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (NaF,

    
    ).
    
  • Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-pAKT (Ser473) [Rabbit mAb, 1:1000].

    • Control: Anti-Total AKT or Anti-

      
      -Actin.
      
  • Analysis: A reduction in pAKT band intensity relative to Total AKT confirms PI3K inhibition.

Data Summary & Interpretation

The following table summarizes expected pharmacological parameters for 4-morpholinoquinoline derivatives based on structure-activity relationship (SAR) literature.

ParameterExpected Value / RangeNotes
Enzymatic IC50 (PI3K

)
10 - 500 nMHighly dependent on substituents at positions 3 or 6.
Cellular IC50 (pAKT) 0.5 - 5.0

Cellular potency is often lower due to ATP competition (

shift).
Solubility (pH 7.4) ModerateThe morpholine and quinoline nitrogen improve solubility compared to all-carbon scaffolds.
Selectivity Class I > Class II/IIIHigh selectivity for Class I PI3K over mTOR is possible but requires specific tuning.

Workflow Visualization

Workflow Start Start: 4-Cl-6-OMe-Quinoline Synth Synthesis: Nucleophilic Substitution (+ Morpholine) Start->Synth Purify Purification: Flash Chromatography Synth->Purify Assay_Biochem Biochem Assay: ADP-Glo (IC50) Purify->Assay_Biochem Assay_Cell Cell Assay: Western Blot (pAKT) Purify->Assay_Cell Decision Data Analysis: Is IC50 < 100nM? Assay_Biochem->Decision Assay_Cell->Decision Lead Lead Optimization: Modify Pos. 3 Decision->Lead No Report Generate Report: Valid Probe Decision->Report Yes

Figure 2: Experimental Workflow. From synthesis to validation, ensuring a self-validating loop of chemical biology.

References

  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010). Link

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry. (2016). Link

  • Fused quinoline compounds as PI3K/mTOR inhibitors. U.S. Patent 10,730,878. (2020). Link

  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters. (2013).[6] Link

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Molecules. (2022).[7] Link

Sources

structure-activity relationship of quinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

The Quinoline Scaffold in Modern Pharmacotherapeutics: A Comprehensive Guide to Structure-Activity Relationships (SAR)

Introduction: The Privileged Quinoline Scaffold

In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Quinoline (benzo[b]pyridine) is arguably one of the most versatile privileged scaffolds in modern drug discovery[1]. Its planar, bicyclic aromatic structure allows for extensive π-π stacking interactions with biological macromolecules, while the basic nitrogen atom serves as a critical hydrogen bond acceptor and protonation site at physiological pH[2][3].

As a Senior Application Scientist overseeing hit-to-lead optimization, I approach the quinoline core not merely as a static backbone, but as a dynamic electronic system. By systematically altering the electron density and steric bulk at specific positions (primarily C-2, C-4, C-6, and C-7), we can rationally tune the molecule's pharmacodynamic profile to target everything from Plasmodium parasites to human tyrosine kinases[1][3]. This whitepaper dissects the structure-activity relationship (SAR) of quinoline derivatives, providing field-proven insights into their antimalarial, anticancer, and antimicrobial applications.

Antimalarial SAR: Targeting the Food Vacuole

The historical success of 4-aminoquinolines (e.g., Chloroquine, Amodiaquine) established the baseline for antimalarial SAR. The primary mechanism of action involves the accumulation of the drug in the acidic food vacuole of the Plasmodium parasite, where it binds to toxic free heme (ferriprotoporphyrin IX) and prevents its biocrystallization into non-toxic hemozoin[3][4].

Core SAR Principles for Antimalarial Activity
  • The Basic Nitrogen (N-1): The quinoline nitrogen is essential. Its protonation in the acidic environment of the parasite's food vacuole (pH ~4.7) drives the "ion-trapping" mechanism, concentrating the drug up to 1000-fold relative to the extracellular fluid[1][4].

  • C-4 Substitution: A basic side chain at the C-4 position (typically an alkylamino group) is critical for optimal activity. The distance between the secondary amine and the terminal tertiary amine dictates the molecule's pKa and its ability to inhibit β-hematin formation[4].

  • C-7 Halogenation: The presence of a highly electronegative atom, specifically a chlorine atom at the C-7 position, is universally associated with enhanced antimalarial efficacy[1]. The electron-withdrawing nature of the chlorine atom modulates the electron density of the quinoline ring, strengthening the π-π stacking interaction with the porphyrin ring of heme.

G Hb Host Hemoglobin (Erythrocyte) FP Free Heme (Toxic Ferriprotoporphyrin IX) Hb->FP Proteolysis in Food Vacuole Hz Hemozoin (Non-toxic Malaria Pigment) FP->Hz Natural Detoxification (Biocrystallization) Complex Drug-Heme Complex (Inhibits Biocrystallization) FP->Complex Drug Binding CQ 4-Aminoquinoline Drug (e.g., Chloroquine) CQ->FP Binds via π-π Stacking Death Parasite Death via Oxidative Stress Complex->Death Membrane Lysis

Mechanism of 4-aminoquinoline derivatives in preventing hemozoin biocrystallization.

Anticancer SAR: Kinase Inhibition and DNA Intercalation

The planar nature of the quinoline ring makes it an excellent DNA intercalator, but modern oncology relies heavily on targeted therapies. Quinoline derivatives have been successfully engineered to act as potent inhibitors of receptor tyrosine kinases (e.g., Lenvatinib, Cabozantinib)[5].

Core SAR Principles for Anticancer Activity
  • C-4 and C-2 Substitutions: Introducing bulky, aromatic, or heteroaromatic substituents (such as anilino groups or triazole hybrids) at the C-4 position significantly enhances anticancer potency[1][6]. These groups often project into the hydrophobic pockets of kinase active sites, displacing ATP.

  • C-6 and C-7 Oxygenation: SAR studies demonstrate that the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3) groups at positions 6 and 7, improves binding affinity to target proteins via hydrogen bonding with hinge-region residues in kinases[1].

  • Hybridization: Conjugating the quinoline core with other pharmacophores (e.g., pyrazoles or metronidazoles) creates multi-target-directed ligands (MTDLs) capable of overcoming drug resistance mechanisms like P-glycoprotein (P-gp) efflux[7][8].

Antimicrobial SAR: The Fluoroquinolone Paradigm

The evolution of quinolines into broad-spectrum antibacterial agents is best exemplified by the fluoroquinolones (e.g., Moxifloxacin)[7]. These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.

Core SAR Principles for Antibacterial Activity
  • C-6 Fluorination: The introduction of a fluorine atom at C-6 was a watershed moment in medicinal chemistry. It dramatically increases lipophilicity, facilitating bacterial cell wall penetration, and enhances the binding affinity to the DNA-gyrase complex[1].

  • C-7 Basic Appendages: Substitution at C-7 with nitrogen-containing heterocycles (like piperazine or pyrrolidine) broadens the spectrum of activity, particularly against Gram-negative bacteria, and improves pharmacokinetic properties[3].

  • N-1 Alkylation: Small alkyl or cycloalkyl groups (e.g., cyclopropyl) at the N-1 position are essential for optimal antibacterial potency.

Experimental Workflows & Methodologies

To validate these SAR hypotheses, a rigorous, self-validating experimental workflow is required. Below is a standardized protocol for the synthesis and biological evaluation of novel quinoline derivatives.

Step-by-Step Methodology: Synthesis & In Vitro Screening

Phase 1: Chemical Synthesis (General Povarov Reaction Approach)

  • Reagent Preparation: Dissolve the selected aniline derivative (1.0 eq) and the appropriate aldehyde (1.0 eq) in anhydrous acetonitrile.

  • Catalysis: Add a Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%) to facilitate the multi-component reaction[2].

  • Cyclization: Introduce the dienophile (e.g., an electron-rich alkene) dropwise. Stir the reaction mixture at room temperature or under reflux (depending on steric hindrance) for 4-12 hours.

  • Purification: Quench the reaction with saturated NaHCO3. Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, Hexane/EtOAc gradient).

  • Characterization: Confirm the structure and purity (>95%) using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS)[9].

Phase 2: Biological Evaluation (Antimalarial SYBR Green I Assay)

  • Parasite Culture: Maintain Plasmodium falciparum (e.g., chloroquine-sensitive 3D7 strain) in human erythrocytes at 2-4% hematocrit in RPMI 1640 medium.

  • Drug Treatment: Seed parasites into 96-well plates. Add the synthesized quinoline derivatives in serial dilutions (e.g., 1000 nM to 1 nM). Include Chloroquine as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Fluorescence Measurement: Lyse the red blood cells and add SYBR Green I dye (which intercalates into parasitic DNA). Measure fluorescence (Ex: 485 nm, Em: 530 nm) to quantify parasite proliferation[10].

  • Data Analysis: Calculate IC50 values using non-linear regression analysis.

SAR_Workflow Core Quinoline Core Selection Subst Rational Substitution (Positions 2, 4, 6, 7) Core->Subst Synth Synthesis & Purification Subst->Synth Screen In Vitro Screening (MTT, SYBR Green) Synth->Screen Tox Toxicity & Selectivity Profiling Screen->Tox Tox->Subst Poor Profile (Iterative Loop) Lead Lead Optimization Tox->Lead High Selectivity Index

Iterative SAR optimization workflow for quinoline-based drug discovery.

Quantitative SAR Summary

To facilitate rapid comparison, the following table synthesizes the empirical data regarding specific quinoline substitutions and their corresponding pharmacological outcomes.

Substitution PositionFunctional Group AddedPrimary Target / Disease StatePharmacological Effect / Causality
N-1 Cyclopropyl / EthylAntibacterial (DNA Gyrase)Enhances cell penetration and enzyme binding affinity.
C-4 Alkylamino chainAntimalarial (Hemozoin)Dictates pKa; essential for accumulation in the acidic food vacuole[4].
C-4 Anilino / TriazoleAnticancer (Kinases)Projects into hydrophobic kinase pockets, displacing ATP[1][6].
C-6 Fluorine (-F)Antibacterial / AntileishmanialIncreases lipophilicity and metabolic stability; enhances target affinity[1][5].
C-7 Chlorine (-Cl)Antimalarial (Hemozoin)Electron-withdrawing effect strengthens π-π stacking with heme[1].
C-7 Methoxy (-OCH3)Anticancer (Kinases)Acts as a hydrogen bond acceptor for hinge-region kinase residues[1].

Conclusion

The quinoline scaffold remains a cornerstone of medicinal chemistry. By strictly adhering to rational SAR principles—modulating electron density via halogenation, tuning pKa via basic side chains, and designing steric bulk to fit specific enzymatic pockets—researchers can continue to exploit this privileged structure. The future of quinoline derivatives lies in hybridization strategies and the development of multi-target-directed ligands to combat emerging antimicrobial resistance and complex oncological pathways.

References

1.[1] "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives." Oriental Journal of Chemistry. Available at: 2.[2] "Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights." National Center for Biotechnology Information (PMC). Available at: 3.[3] "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." National Center for Biotechnology Information (PMC). Available at: 4.[9] "Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives." Georgia Southern Commons. Available at: 5.[7] "Annotated Review on Various Biological Activities of Quinoline Molecule." Biointerface Research in Applied Chemistry. Available at: 6.[4] "Quinoline Containing Side-chain Antimalarial Analogs: Recent Advances and Therapeutic Application." Bentham Science. Available at: 7.[10] "Antiapicoplast and Gametocytocidal Screening To Identify the Mechanisms of Action of Compounds within the Malaria Box." Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: 8.[6] "A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives." ResearchGate. Available at: 9.[5] "Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective." MDPI. Available at: 10.[8] "Quinolines: the role of substitution site in antileishmanial activity." National Center for Biotechnology Information (PMC). Available at:

Sources

The Morpholine Pharmacophore in PI3K Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine heterocycle is not merely a solubilizing group; it is a "privileged scaffold" in the design of Phosphoinositide 3-kinase (PI3K) inhibitors.[1] Its ubiquity in clinical candidates (e.g., Pictilisib, ZSTK474, Buparlisib) stems from its dual ability to function as a critical hinge-binding motif while modulating physicochemical properties (LogP, solubility).

This guide deconstructs the morpholine group's role from three perspectives: structural biology (ATP-mimicry), medicinal chemistry (SAR and synthesis), and ADME profiling. It provides actionable protocols for synthesizing morpholine-bearing cores and validating their activity.

Structural Biology: The Hinge-Binding Mechanism

The catalytic domain of PI3K contains an ATP-binding pocket located in a cleft between the N-terminal and C-terminal lobes. The "hinge region" connects these lobes and is the primary anchor point for ATP-competitive inhibitors.

The Valine Interaction

In the majority of Class I PI3K isoforms (specifically p110


), the residue Valine 851 (Val851)  plays a gatekeeper role.[2]
  • Mechanism: The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor .

  • Target: It accepts a hydrogen bond from the amide backbone nitrogen (N-H) of Val851.

  • Energetics: This single H-bond provides significant binding enthalpy, anchoring the inhibitor in the adenine-binding pocket.

This interaction mimics the N1 nitrogen of the adenine ring in ATP. Unlike the adenine system, which is planar, the morpholine ring adopts a chair conformation. This 3D geometry can be exploited to direct substituents into the "affinity pocket" or towards the solvent front, depending on the vector of attachment.

Visualization of Binding Mode

The following diagram illustrates the canonical binding mode of a morpholine-containing inhibitor (e.g., ZSTK474) within the PI3K


 active site.

PI3K_Binding Val851 Val851 (Hinge Backbone) Morpholine Morpholine Oxygen (Inhibitor) Val851->Morpholine H-Bond (2.8 Å) Critical Anchor Core Heteroaromatic Core (Triazine/Pyrimidine) Morpholine->Core C-N Bond Lys802 Lys802 (Catalytic Lysine) Asp810 Asp810 (DFG Motif) Core->Lys802 Electronic Interaction Core->Asp810 Water-mediated H-Bond

Figure 1: Schematic of the critical hydrogen bonding interaction between the morpholine oxygen and the Val851 backbone amide in the PI3K ATP-binding pocket.[2][3][4]

Medicinal Chemistry & SAR

Why morpholine? In Structure-Activity Relationship (SAR) studies, morpholine is often compared to piperazine, piperidine, and cyclohexane.

Comparative Analysis
FeatureMorpholinePiperazinePiperidine
H-Bond Acceptor Strong (Oxygen) Moderate (Nitrogen)None
H-Bond Donor NoneYes (NH) - if unsubstitutedNone
Basicity (pKa) ~8.3 (Conj. Acid)~9.8 (High)~11.1 (High)
Solubility High (Polar Oxygen)High (Ionizable)Low (Lipophilic)
Metabolic Risk Moderate (Oxidation)Moderate (N-oxidation)High (Oxidation)

Key Insight: Morpholine is preferred because it provides the H-bond acceptor required for Val851 binding without the high basicity of piperazine. High basicity can lead to poor membrane permeability (due to ionization at physiological pH) and off-target effects (hERG channel inhibition). Morpholine strikes a balance between polarity (solubility) and lipophilicity (permeability).

Case Studies
ZSTK474 (Difluoromethyl-triazine core)
  • Structure: Contains a triazine core substituted with two morpholine rings.[2]

  • Role: One morpholine binds Val851; the second morpholine points towards the solvent, improving solubility.

  • Outcome: High potency (IC50 ~5 nM for PI3K

    
    ) and oral bioavailability.
    
GDC-0941 (Pictilisib) [5][6][7]
  • Structure: Thienopyrimidine core with a morpholine at the 4-position.[7][8][9]

  • Role: The morpholine is the exclusive hinge binder.

  • Outcome: Pan-PI3K inhibition.[2][4][9] The rigidity of the thienopyrimidine core positions the morpholine oxygen at the exact distance required for the Val851 interaction.

Experimental Protocols

Synthesis: Introduction of Morpholine

The introduction of the morpholine group is typically the final or penultimate step in the synthesis of PI3K inhibitors. This is achieved via Nucleophilic Aromatic Substitution (


) for electron-deficient cores (e.g., chlorotriazines) or Buchwald-Hartwig Amination for unactivated cores.
Protocol A: Buchwald-Hartwig Amination (Standard)

Use this protocol for coupling morpholine to aryl bromides or chlorides that are not sufficiently activated for


.

Reagents:

  • Aryl Halide (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (0.05 eq)
    
  • BINAP or Xantphos (Ligand) (0.10 eq)

  • Sodium tert-butoxide (

    
    ) or 
    
    
    
    (1.5 eq)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Loading: Add the Aryl Halide,

    
    , Ligand, and Base to the flask.
    
  • Solvation: Add anhydrous Toluene/Dioxane.

  • Amine Addition: Add Morpholine via syringe.

  • Reaction: Heat to 80–100°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Protocol B:

(For Chloropyrimidines/Triazines)

Use this for highly electron-deficient cores (e.g., ZSTK474 precursors).

Step-by-Step:

  • Dissolve the chloro-heterocycle in DMF or Ethanol.

  • Add excess Morpholine (2–3 eq).

  • Stir at Room Temperature (or mild heat 50°C) for 1–4 hours.

  • Precipitate the product by adding water or remove solvent in vacuo.

Synthetic Workflow Diagram

Synthesis_Workflow Start Aryl Halide Core (Cl/Br-Pyrimidine) Decision Is Core Electron Deficient? Start->Decision Path_SNAr Yes: SNAr Pathway Decision->Path_SNAr Triazine/Nitro-aryl Path_BH No: Buchwald-Hartwig Decision->Path_BH Unactivated Aryl Step_SNAr Add Morpholine (excess) Solvent: EtOH/DMF Temp: 25-60°C Path_SNAr->Step_SNAr Step_BH Add Morpholine + Pd Catalyst Ligand (BINAP) + NaOtBu Solvent: Toluene, 100°C Path_BH->Step_BH Product Morpholine-Substituted PI3K Inhibitor Step_SNAr->Product Step_BH->Product

Figure 2: Decision tree for selecting the synthetic route to introduce the morpholine pharmacophore.

ADME Implications & Liabilities

While morpholine improves solubility, it introduces specific metabolic liabilities that must be monitored during lead optimization.

Metabolic Soft Spots

The carbons adjacent to the oxygen (C2/C6) and nitrogen (C3/C5) are susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4, CYP2D6).

  • Metabolite 1: Hydroxylation

    
     Ring opening (Loss of potency).
    
  • Metabolite 2: N-oxidation (Can be reactive).

Mitigation Strategies

If metabolic stability is poor (High Clearance in Microsomes):

  • Blocking: Introduce methyl groups at the C2 or C6 positions (e.g., 2,6-dimethylmorpholine). This creates steric hindrance against CYPs.[10]

  • Deuteration: Deuterate the alpha-carbons to exploit the Kinetic Isotope Effect (KIE), slowing down the C-H bond breakage.

  • Isosteres: Replace morpholine with bridged bicyclic systems (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) to lock conformation and reduce metabolic access.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.[5][7][8] Journal of Medicinal Chemistry. Link

  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor.[11][12][13] Journal of the National Cancer Institute. Link

  • Rewcastle, G. W., et al. (2014). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry. Link

  • Heffron, T. P. (2016). Recent advances in the design of PI3K inhibitors.[3][4][7][14][15] Annual Reports in Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Metabolic Stability of Morpholine vs. Piperidine Analogs. BenchChem Guides. Link

Sources

6-Methoxy-4-(morpholin-4-yl)quinoline for cancer research.

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Pharmacophore in Kinase Inhibitor Design

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Part 1: Executive Summary & Core Directive

The Pharmacophore Definition: 6-Methoxy-4-(morpholin-4-yl)quinoline is not merely a single compound; it is a privileged scaffold and a high-value intermediate in the synthesis of Type I ATP-competitive kinase inhibitors. It serves as the "warhead" for targeting the hinge region of the Phosphoinositide 3-kinase (PI3K) family and the Mammalian Target of Rapamycin (mTOR).

The Strategic Value: In cancer research, this scaffold provides a dual-anchor mechanism:

  • Hinge Binding: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor for the amide backbone of Valine residues (e.g., Val851 in PI3K

    
    ) in the ATP-binding pocket.
    
  • Hydrophobic Stacking: The quinoline bicyclic system occupies the adenine-binding pocket, providing essential hydrophobic van der Waals interactions.

Core Directive: Researchers utilizing this scaffold must focus on functionalizing the C-2 and C-3 positions of the quinoline ring to achieve isoform selectivity (e.g., sparing PI3K


 or 

to reduce toxicity) while maintaining the core morpholine-hinge interaction.
Part 2: Chemical & Pharmacological Profile[1][2][3][4]
1. Structure-Activity Relationship (SAR) Logic

The efficacy of this scaffold relies on precise electronic and steric properties.

Structural FeatureFunction in Ligand-Target InteractionOptimization Strategy
4-Morpholine Hinge Binder: The ether oxygen forms a H-bond with the kinase hinge region (Val851 in PI3K

).
Do Not Modify: Substitution here typically abolishes ATP-competitive activity.
6-Methoxy Group Solvent Interface/Pocket Fit: Optimizes electron density of the quinoline ring; often points toward the solvent front or ribose binding pocket.Tolerates Modification: Can be replaced with solubilizing groups (e.g., PEG chains) to improve pharmacokinetics.
Quinoline Nitrogen Auxiliary Binding: Can accept H-bonds from water networks within the pocket.Core Stability: Essential for the aromaticity and planarity of the scaffold.
C-2 Position Selectivity Vector: The primary site for derivatization (e.g., adding aryl/heteroaryl groups) to access the "affinity pocket" or "specificity pocket."Critical Zone: Attach bulky aromatic groups here to gain selectivity over other kinases (e.g., mTOR vs. PI3K).
2. Chemical Synthesis Workflow

Objective: Synthesis of the core intermediate 2-chloro-6-methoxy-4-morpholinoquinoline for further library generation.

Reaction Scheme:

  • Starting Material: 2,4-Dichloro-6-methoxyquinoline.[1][2]

  • Reagent: Morpholine (acts as both nucleophile and base, or use DIPEA).

  • Conditions:

    
     (Nucleophilic Aromatic Substitution).
    
    • Solvent: DMF or Ethanol.

    • Temp:

      
       - 
      
      
      
      .
  • Mechanism: The chlorine at C-4 is more electrophilic due to the para-relationship with the quinoline nitrogen (vinylogous activation), allowing selective substitution over the C-2 chlorine.

Part 3: Mechanism of Action (MoA)

This scaffold targets the PI3K/Akt/mTOR signaling pathway , which is hyperactivated in >50% of human malignancies.

Pathway Logic:

  • Inhibition: The molecule competes with ATP for the catalytic cleft of the p110 subunit of PI3K.

  • Blockade: Prevents phosphorylation of PIP2 to PIP3.

  • Downstream Effect: Without PIP3, PH-domain containing proteins (PDK1, Akt) cannot translocate to the membrane.

  • Outcome: Dephosphorylation of Akt (T308/S473)

    
     Inhibition of mTORC1 
    
    
    
    G1 Cell Cycle Arrest & Apoptosis.
Visualization: PI3K/Akt/mTOR Inhibition Pathway

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 6-Methoxy-4-(morpholin-4-yl)quinoline (SCAFFOLD INHIBITOR) Inhibitor->PI3K ATP-Competitive Inhibition mTOR mTORC1 Inhibitor->mTOR Dual Inhibition (Potential) PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits S6K S6K1 (Translation) mTOR->S6K Phosphorylates Proliferation Cell Proliferation S6K->Proliferation Promotes

Caption: Schematic of the PI3K/Akt/mTOR pathway showing the intervention point of the morpholine-quinoline scaffold (Inhibitor) blocking the conversion of PIP2 to PIP3.

Part 4: Experimental Protocols
Protocol A: In Vitro Kinase Activity Assay (ADP-Glo™)

Purpose: To determine the IC50 of derivatives against recombinant PI3K


.
  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 0.03% CHAPS, 1 mM DTT).

  • Enzyme Mix: Dilute PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) to 2x optimal concentration (approx. 0.5 ng/µL).
  • Substrate Mix: Prepare PIP2:PS lipid substrate (50 µM) + Ultra-Pure ATP (10 µM).

  • Inhibitor Addition:

    • Dissolve 6-Methoxy-4-(morpholin-4-yl)quinoline derivative in 100% DMSO.

    • Perform 3-fold serial dilutions.

    • Add 1 µL of inhibitor to 384-well plate.

  • Reaction:

    • Add 2 µL Enzyme Mix. Incubate 15 min at RT.

    • Add 2 µL Substrate Mix to start reaction.

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To validate pathway inhibition in cells (e.g., PC3 or MCF7).

  • Treatment: Seed cells at

    
     cells/well. Treat with scaffold derivative (0.1, 1, 10 µM) for 2 hours.
    
  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Separation: Load 30 µg protein on 4-12% Bis-Tris SDS-PAGE gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibody Probing:

    • Primary: Anti-pAkt (Ser473) [CST #4060], Anti-pS6 (Ser235/236) [CST #4858].

    • Control: Anti-Total Akt, Anti-GAPDH.

  • Validation Criteria: A successful "hit" must show dose-dependent reduction of pAkt/pS6 signals without affecting total protein levels.

Part 5: Clinical & Translational Perspective

Drug Development Context: While "6-Methoxy-4-(morpholin-4-yl)quinoline" is a scaffold, its derivatives have reached clinical trials.

  • GDC-0941 (Pictilisib): Uses a thieno[3,2-d]pyrimidine core, which is bio-isosteric to the quinoline core, sharing the same morpholine hinge-binding motif.

  • PKI-587 (Gedatolisib): A dual PI3K/mTOR inhibitor utilizing a morpholine-triazine scaffold, validating the morpholine "warhead" concept.

Resistance Mechanisms: Researchers utilizing this scaffold must monitor for:

  • Feedback Loop Activation: Inhibition of mTORC1 often leads to upregulation of RTKs (e.g., HER2/EGFR) via loss of the S6K negative feedback loop.

  • On-Target Mutations: Mutations in the ATP binding pocket (e.g., E545K, H1047R) may alter binding affinity, though Type I inhibitors often remain effective against constitutive active mutants.

Part 6: References
  • S.T. Staben et al. , "Structure-Activity Relationships of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives." Journal of Medicinal Chemistry, 2017. (Validates morpholine as PI3K hinge binder).

  • Verheijen, J.C. et al. , "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of mTOR." Journal of Medicinal Chemistry, 2009. (Discusses the morpholine pharmacophore).

  • ChemScene , "4-(6-Methoxy-4-methylquinolin-2-yl)morpholine Product Data."[3] ChemScene Chemical Catalog, 2024. (Chemical properties of the quinoline-morpholine core).

  • BenchChem , "Efficacy of Quinoline Derivatives in Cancer Cell Lines." BenchChem Technical Library, 2025. (Comparative efficacy data).

  • U.S. Patent 8,044,068 B2 , "Aminopyrrolidine compound and use thereof."[1] Google Patents, 2011. (Details synthesis of the 2-chloro-6-methoxy-4-morpholinoquinoline intermediate).

Sources

Engineering Cytotoxicity: The Antitumor Pharmacology and Methodological Validation of 6-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing oncology drug development pipelines, I frequently encounter chemical scaffolds that offer versatile functionalization for targeted therapies. Among these, 6-Methoxyquinoline (6-MQ) stands out as a highly privileged pharmacophore. Naturally occurring in medicinal plants such as Ephedra pachyclada, the 6-MQ ring system provides a highly tunable electronic environment. By strategically modifying the C-4, C-5, and C-8 positions, researchers have successfully engineered derivatives that disrupt microtubule dynamics, induce metallo-oxidative stress, and downregulate oncogenic transcription factors[1][2].

This technical guide dissects the mechanistic pillars of 6-MQ's antitumor properties, provides a quantitative efficacy summary, and outlines self-validating experimental protocols designed to ensure high-fidelity data in preclinical screening.

Core Mechanistic Pathways

Microtubule Polymerization Inhibition (The CA-4 Analogs)

Combretastatin A-4 (CA-4) is a potent vascular disrupting agent, but its clinical utility is severely limited by the chemical instability of its olefinic bridge. By replacing this unstable bridge with a rigid 6-MQ scaffold, medicinal chemists have developed highly stable and potent analogs[2].

Specifically, 3′,4′,5′-trimethoxybenzoyl-6-methoxyquinoline derivatives bind tightly to the colchicine binding site on the tubulin heterodimer. For instance, "Compound 49" (bearing a C-5 hydroxyl group) exhibits an IC50 of 3.4 nM against KB cancer cells and demonstrates a microtubule-stabilizing potency superior to CA-4 itself[2]. The causality of this design: The 6-methoxy group mimics the native methoxy interactions of CA-4 within the hydrophobic pocket of β-tubulin, sterically hindering the conformational changes required for microtubule elongation and leading to mitotic arrest.

Metallo-Complexation and Oxidative DNA Damage

The nitrogen atom of the quinoline ring, combined with strategic structural substitutions, makes 6-MQ an excellent chelator for transition metals. Copper(II) complexes of 6-MQ, formulated as Cu(6MQ)₂Cl₂, act as potent intracellular redox cyclers[3].

In A549 lung carcinoma models, Cu-6MQ complexes catalyze the generation of reactive oxygen species (ROS), rapidly depleting the intracellular GSH/GSSG ratio[3]. This severe redox imbalance directly causes oxidative DNA damage (verifiable via Comet assay), triggering G2/M cell cycle arrest and subsequent apoptosis.

PPARδ Antagonism and Inflammatory Downregulation

Beyond direct cytotoxicity, 6-MQ derivatives modulate the tumor microenvironment. The novel derivative 83b1 targets Peroxisome Proliferator-Activated Receptor delta (PPARδ), an oncoprotein ubiquitously overexpressed in Esophageal Squamous Cell Carcinoma (ESCC)[1]. By antagonizing PPARδ, 83b1 downregulates COX-2 mRNA expression, severely reducing the production of Prostaglandin E2 (PGE2)[1]. This mechanism starves the tumor of inflammatory survival and angiogenic signals, leading to tumor regression in vivo with minimal toxicity to non-tumor cells.

Quantitative Efficacy Profile

To facilitate comparative analysis for drug development professionals, the following table summarizes the quantitative pharmacological data of key 6-MQ derivatives across various preclinical cancer models.

Compound / DerivativePrimary Target / MechanismCell Line / ModelEfficacy (IC50 / ED50)Key Observation
Compound 49 (CA-4 Analog)Tubulin (Colchicine site)KB, HT29, MKN453.4 nMDestroys formed capillaries at 15-120 nM[2].
Compound 50 (Sulfone CA-4 Analog)Tubulin PolymerizationKB, HT29, MKN4512 nMOvercomes MDR/MRP-related drug resistance[2].
Cu(6MQ)₂Cl₂ ROS Generation / DNA DamageA549 (2D Monolayer)57.9 µMInduces G2/M cell cycle arrest[3].
Cu(6MQ)₂Cl₂ ROS Generation / DNA DamageA549 (3D Spheroid)187.3 µMEliminates invasive capacity of spheroids[3].
83b1 Derivative PPARδ / COX-2 / PGE2ESCC (KYSE-450)Dose-dependent10 mg/kg/day significantly reduced tumor size in vivo[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, assay design must incorporate self-validating mechanisms. The following protocols detail how to evaluate 6-MQ derivatives, explicitly explaining the causality behind each methodological choice.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Rationale: To confirm that the cytotoxicity of 6-MQ CA-4 analogs is directly caused by tubulin binding, we must measure polymerization kinetics in a cell-free system. We use a fluorescent reporter (e.g., DAPI) that increases in quantum yield when incorporated into polymerized microtubules, providing real-time kinetic data.

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with the 6-MQ derivative (e.g., Compound 49 at 1-10 µM), a vehicle control (DMSO <1%), and a positive control (Colchicine, 5 µM) for 15 minutes at 4°C.

    • Causality: Cold incubation prevents spontaneous polymerization, allowing the drug to thermodynamically equilibrate with the colchicine binding site before assembly begins.

  • Initiation: Add 1 mM GTP and the fluorescent reporter to the mixture. Transfer immediately to a 37°C microplate reader.

    • Causality: GTP and heat are the thermodynamic drivers of microtubule nucleation.

  • Kinetic Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes. A flattened Vmax compared to the vehicle confirms polymerization inhibition.

Protocol B: 3D Multicellular Spheroid ROS & Viability Assay

Rationale: Monolayer (2D) IC50 values often fail to translate in vivo. By utilizing a 3D A549 spheroid model, we recapitulate the hypoxic core and diffusion gradients characteristic of solid tumors. We use H2DCFDA because it is cell-permeable and only fluoresces upon cleavage by intracellular esterases and subsequent oxidation by ROS, ensuring we measure internal oxidative stress[3].

  • Spheroid Generation: Seed A549 cells (1,000 cells/well) in ultra-low attachment U-bottom 96-well plates. Centrifuge at 200 x g for 5 minutes to promote aggregation. Incubate for 72 hours until spheroids reach ~300 µm in diameter.

  • Dosing: Treat spheroids with Cu(6MQ)₂Cl₂ (0 - 200 µM).

    • Causality: The higher concentration range (compared to 2D models) is necessary to evaluate the compound's penetrance through the dense extracellular matrix.

  • ROS Staining: After 24 hours, wash spheroids with PBS and incubate with 10 µM H2DCFDA for 30 minutes in the dark.

  • Imaging & Viability: Image using confocal microscopy (Z-stacking) to visualize the depth of ROS generation (green fluorescence). Follow up with an ATP-based luminescent assay (e.g., CellTiter-Glo 3D) to quantify terminal viability.

Visualizations

G MQ 6-Methoxyquinoline Scaffold Tubulin Colchicine Site Binding MQ->Tubulin CA-4 Analogs ROS Cu(II) Complexation ROS Generation MQ->ROS Metallo-complexes PPAR PPARδ Inhibition (83b1 Derivative) MQ->PPAR Structural Modification Arrest G2/M Cell Cycle Arrest Tubulin->Arrest DNA Oxidative DNA Damage ROS->DNA Inflam COX-2 / PGE2 Downregulation PPAR->Inflam Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis DNA->Apoptosis Inflam->Apoptosis

Fig 1. Divergent antitumor signaling pathways activated by 6-Methoxyquinoline derivatives.

W S1 Seed A549 Cells in U-Bottom Plates S2 Spheroid Maturation (72 hours) S1->S2 S3 Dose Cu(II)-6MQ (0 - 200 µM) S2->S3 S4 H2DCFDA Staining (ROS Detection) S3->S4 S5 Confocal Imaging & Viability Readout S4->S5

Fig 2. Workflow for validating 6-MQ induced oxidative stress in 3D multicellular spheroids.

References

  • Title : Advances in antitumor research of CA-4 analogs carrying quinoline scaffold | Source : Frontiers in Chemistry | URL :[Link]

  • Title : 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model | Source : Journal of Biological Inorganic Chemistry (PubMed) | URL :[Link]

  • Title : Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 | Source : Cancer Research and Treatment (PMC) | URL :[Link]

Sources

Methodological & Application

Application Note: Synthesis and Evaluation of 6-Methoxy-4-(morpholin-4-yl)quinoline Scaffolds in MC4 Receptor Antagonist Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The melanocortin-4 receptor (MC4R) is a Gs-coupled G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a critical role in regulating energy homeostasis, food intake, and mood[1]. While MC4R agonists are explored for obesity treatments, MC4R antagonists have emerged as highly promising therapeutic agents for mood disorders (such as depression and anxiety), cachexia, and anorexia[2].

Developing selective non-peptide antagonists for MC4R requires rigid pharmacophores that can precisely navigate the receptor's binding pocket to block endogenous agonists like α-melanocyte-stimulating hormone (α-MSH)[3]. The 6-methoxy-4-(morpholin-4-yl)quinoline scaffold serves as a highly effective, rigid core for these antagonists.

  • The Quinoline Core: Provides essential hydrophobic interactions and π-π stacking within the transmembrane domains of the MC4R[3].

  • The C4-Morpholine Ring: Enhances aqueous solubility and introduces a hydrogen-bond acceptor, optimizing the pharmacokinetic profile (ADME) and preventing blood-brain barrier (BBB) efflux.

  • The C6-Methoxy Group: Tunes the electronic properties of the quinoline ring, specifically modulating the reactivity of the C2 position for subsequent cross-coupling with aminopyrrolidine derivatives[2].

Synthetic Workflow & Experimental Protocols

The synthesis of highly potent MC4R antagonists utilizing this scaffold requires a two-step functionalization of 2,4-dichloro-6-methoxyquinoline.

SynthesisWorkflow A 2,4-Dichloro-6- methoxyquinoline B S_NAr Reaction (Morpholine, MW, 145°C) A->B C 2-Chloro-6-methoxy- 4-morpholinoquinoline B->C D Buchwald-Hartwig Coupling (Pd catalyst) C->D E Aminopyrrolidine MC4R Antagonist D->E

Workflow for the synthesis of 6-methoxy-4-morpholinoquinoline-based MC4R antagonists.

Protocol A: Microwave-Assisted Synthesis of the Intermediate

Objective: Regioselective substitution at the C4 position to yield 2-chloro-6-methoxy-4-morpholinoquinoline.

Causality & Design: The C4 position of the quinoline ring is significantly more electron-deficient than the C2 position due to its para-relationship with the protonated/coordinated quinoline nitrogen in the transition state. Microwave irradiation in ethylene glycol—a solvent with a high dielectric constant and high microwave loss tangent—allows for rapid, uniform superheating. This drastically reduces reaction times from >12 hours to 75 minutes while minimizing unwanted C2-substitution[2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, combine 2,4-dichloro-6-methoxyquinoline (0.228 g, ~1.0 mmol) and morpholine (262 μL, ~3.0 mmol)[4].

  • Base & Solvent Addition: Add N,N-diisopropylethylamine (DIPEA) (348 μL, ~2.0 mmol) to act as an acid scavenger, followed by 4 mL of ethylene glycol[4].

  • Microwave Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 145°C for 75 minutes with continuous magnetic stirring[4].

  • Workup: Cool the mixture to room temperature. Quench with distilled water (15 mL) and extract with chloroform (3 × 15 mL). Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual ethylene glycol.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (isocratic elution: chloroform/hexane = 1:1) to isolate the pure intermediate[4].
    
Protocol B: Buchwald-Hartwig Amination

Objective: Coupling the rigid quinoline core to an aminopyrrolidine side-chain.

Causality & Design: The remaining C2-chloro group is highly unreactive toward standard nucleophilic attack due to the electron-donating effect of the C6-methoxy group. A Palladium-catalyzed cross-coupling is mandatory[2].


 serves as the Pd(0) source, while (±)-BINAP is chosen because its large bite angle stabilizes the catalytic intermediate, preventing catalyst deactivation and promoting the difficult reductive elimination step of the sterically hindered aminopyrrolidine product[4].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under inert argon atmosphere, combine 2-chloro-6-methoxy-4-morpholinoquinoline (0.160 g),

    
     (0.026 g), and (±)-BINAP (0.054 g)[4].
    
  • Reagent Addition: Add the target aminopyrrolidine derivative (e.g., (S)-1-(3-aminopyrrolidin-1-yl)-2-(4-trifluoromethoxyphenyl)ethanone monohydrochloride, 0.210 g) and a strong base (e.g., sodium tert-butoxide, 2.5 eq) to facilitate the deprotonation of the amine[4].

  • Reaction: Suspend the mixture in anhydrous toluene (5 mL) and heat to 90°C for 12 hours under vigorous stirring.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography (chloroform/methanol = 19:1) to yield the final MC4R antagonist[4].

In Vitro Pharmacological Evaluation (cAMP Accumulation Assay)

To validate the synthesized compounds as functional MC4R antagonists, a cell-based cAMP accumulation assay is utilized. Because MC4R is Gs-coupled, its activation stimulates adenylyl cyclase, converting ATP to cAMP[1]. An antagonist will dose-dependently block this accumulation.

MC4R_Pathway Antagonist Quinoline Antagonist (Blocks Binding) Receptor MC4 Receptor (Gs-coupled GPCR) Antagonist->Receptor Competes Agonist α-MSH (Agonist) Agonist->Receptor Activates AC Adenylyl Cyclase Receptor->AC Gsα signaling cAMP cAMP Production (Inhibited) AC->cAMP ATP conversion

Mechanism of MC4R antagonism and its effect on the Gs-coupled cAMP signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing human MC4R (hMC4R) into a 384-well microplate at a density of 5,000 cells/well.

  • Self-Validating Control (Phosphodiesterase Inhibition): Pre-incubate cells with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and ensuring the assay strictly measures adenylyl cyclase activity.

  • Antagonist Incubation: Add the synthesized 6-methoxy-4-morpholinoquinoline derivatives in a 10-point concentration-response curve (ranging from 10 μM to 0.1 nM) and incubate for 15 minutes at 37°C.

  • Agonist Challenge: Stimulate the cells with an

    
     concentration of α-MSH (typically ~10 nM) and incubate for an additional 30 minutes.
    
  • Detection: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection kit. Calculate

    
     values using non-linear regression analysis.
    

Quantitative Data Summary

The table below summarizes representative synthetic yields and pharmacological data for compounds utilizing the 6-methoxy-4-morpholinoquinoline scaffold, demonstrating its viability in generating high-affinity MC4R antagonists.

Compound ScaffoldC2-Substitution (Aminopyrrolidine R-Group)Synthesis Yield (%)hMC4R

(nM)
hMC4R

(nM)
Intermediate Chloro (2-chloro-6-methoxy-4-morpholinoquinoline)88%N/AN/A
Derivative A (S)-1-(3-aminopyrrolidin-1-yl)-2-(4-trifluoromethoxyphenyl)ethanone65%18.42.1
Derivative B (R)-1-(3-aminopyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone71%13.00.46
Derivative C Spirocyclic-aminopyrrolidine variant58%35.28.9

Note: Yields represent the final Buchwald-Hartwig coupling step. Affinity data highlights the stereospecific preference of the hMC4R binding pocket.

References

  • [2] US 8,044,068 B2 - Aminopyrrolidine compound. Googleapis.com. 2

  • [4] US8044068B2 - Aminopyrrolidine compound - Google Patents. Google.com. 4

  • [1] G Protein-Coupled Receptors - PMC - NIH. Nih.gov.1

  • [3] Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor - ResearchGate. Researchgate.net. 3

Sources

Application Note & Protocol: In Vitro Evaluation of 6-Methoxy-4-(morpholin-4-yl)quinoline as a PI3K/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Pharmacologists, and Oncology Drug Development Professionals

Executive Summary & Pharmacological Context

The compound 6-Methoxy-4-(morpholin-4-yl)quinoline represents a highly privileged chemical scaffold in modern targeted oncology. Quinoline derivatives, particularly those featuring a morpholine moiety at the C4 position and a methoxy group at the C6 position, are foundational building blocks for designing dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks 1.

The PI3K/AKT/mTOR pathway is a master regulator of cellular metabolism, proliferation, and survival. Hyperactivation of this pathway is a hallmark of numerous malignancies, leading to accelerated tumor metastasis and drug resistance 1. Morpholinoquinoline derivatives act as ATP-competitive inhibitors. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, while the planar 6-methoxyquinoline core provides essential hydrophobic stacking interactions 23. Furthermore, the 6-methoxy substitution itself is known to confer favorable biological activities, including enhanced antitumor properties 4.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (Class I) p110 / p85 RTK->PI3K Phosphorylation PIP3 PIP3 Generation (Membrane Recruitment) PI3K->PIP3 Catalysis AKT AKT (Protein Kinase B) Ser473 / Thr308 PIP3->AKT PH-domain binding mTOR mTOR Complex (mTORC1 / mTORC2) AKT->mTOR Activation Outcome Inhibition of Proliferation & Induction of Apoptosis mTOR->Outcome Cell Survival Signals Inhibitor 6-Methoxy-4-(morpholin-4-yl)quinoline (ATP-Competitive Inhibitor) Inhibitor->PI3K Blocks ATP binding Inhibitor->mTOR Dual inhibition

PI3K/AKT/mTOR signaling cascade illustrating the dual inhibitory action of morpholinoquinolines.

Experimental Workflow & Reagent Preparation

To ensure a self-validating experimental system, researchers must strictly control compound solubility, cellular synchronization, and assay readouts.

Workflow Prep 1. Compound Prep 10 mM in DMSO Seed 2. Cell Seeding Multi-well Plates Prep->Seed Starve 3. Serum Starvation (0.1% FBS, 12h) Seed->Starve Treat 4. Drug Treatment 0.1 - 50 µM Starve->Treat MTT 5A. MTT Assay Viability Readout Treat->MTT WB 5B. Western Blot p-AKT/p-mTOR Treat->WB Analysis 6. Data Analysis IC50 & Densitometry MTT->Analysis WB->Analysis

Standardized in vitro experimental workflow for evaluating morpholinoquinoline derivatives.

Compound Solubilization

Causality & Rationale: Quinoline derivatives possess high lipophilicity. Aqueous buffers will cause immediate precipitation, nullifying cellular uptake.

  • Stock Solution: Dissolve 6-Methoxy-4-(morpholin-4-yl)quinoline in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot into single-use vials and store at -20°C to prevent degradation from freeze-thaw cycles.

  • Working Dilutions: Dilute the stock solution in complete culture media immediately prior to treatment. Critical: The final concentration of DMSO in the cell culture must not exceed 0.1% (v/v). Higher DMSO concentrations induce cellular toxicity and alter membrane permeability, confounding the viability data.

Detailed Experimental Protocols

Protocol A: Cell Viability and Proliferation (MTT Assay)

This protocol measures the IC50 of the compound against human cancer cell lines (e.g., HepG2, A549, HCT-116) 53.

Self-Validating Controls:

  • Negative Control: Untreated cells in complete media.

  • Vehicle Control: Cells treated with 0.1% DMSO (establishes the baseline viability).

  • Positive Control: A known PI3K inhibitor (e.g., BKM120 or LY294002) at 1 µM to validate assay sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of

    
     cells per well in 100 µL of complete media. Incubate overnight at 37°C with 5% CO₂ to allow for cellular attachment 5.
    
  • Treatment: Aspirate the media and replace it with 100 µL of media containing varying concentrations of 6-Methoxy-4-(morpholin-4-yl)quinoline (e.g., 0.1, 1, 5, 10, 25, 50 µM). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals 5. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Interrogation of PI3K/mTOR Signaling (Western Blotting)

This protocol assesses the mechanistic suppression of downstream effector phosphorylation.

Step-by-Step Methodology:

  • Seeding & Starvation: Seed cells in 6-well plates (

    
     cells/well). Once 70% confluent, wash with PBS and replace with serum-free media (or 0.1% FBS) for 12 hours.
    
    • Causality: Serum starvation synchronizes the cell cycle and drastically lowers basal kinase activity driven by undefined growth factors in FBS, providing a clean baseline to observe target inhibition.

  • Inhibitor Treatment: Pre-treat cells with the calculated IC50 dose of the compound (and vehicle control) for 2 hours.

  • Stimulation: Stimulate the cells with 20% FBS or 50 ng/mL EGF for 15 minutes to acutely activate the PI3K/AKT pathway.

  • Lysis: Place plates on ice. Wash twice with ice-cold PBS. Lyse cells using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF.

    • Causality: Na₃VO₄ (Sodium Orthovanadate) and NaF (Sodium Fluoride) are critical phosphatase inhibitors. Without them, endogenous phosphatases will rapidly dephosphorylate p-AKT and p-mTOR during lysis, yielding false-negative results.

  • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe for specific biomarkers (See Table 2).

Data Presentation & Expected Outcomes

Table 1: Expected Cytotoxicity (IC50) of Morpholinoquinoline Derivatives

Based on structural analogs and established literature for morpholinoquinolines 63, the expected IC50 values across common cancer cell lines are summarized below.

Cell LineTissue OriginExpected IC50 Range (µM)Reference Scaffold / Context
HepG2 Hepatocellular Carcinoma8.50 - 15.002-morpholino-4-anilinoquinolines
A549 Non-Small Cell Lung Cancer1.00 - 10.004-morpholinoquinolines
HCT-116 Colorectal Carcinoma0.50 - 5.004-morpholinoquinolines
Table 2: Western Blot Biomarker Panel for PI3K/mTOR Interrogation

To validate the self-consistency of the signaling inhibition, both total and phosphorylated forms of the proteins must be probed.

Target ProteinPhosphorylation SiteExpected Molecular WeightFunctional Readout / Rationale
AKT (Total) N/A60 kDaInternal loading control for the AKT signaling axis.
p-AKT Ser473 / Thr30860 kDaDirect indicator of PI3K/mTORC2 activity. Should decrease upon treatment.
mTOR (Total) N/A289 kDaInternal loading control for the mTOR signaling axis.
p-mTOR Ser2448289 kDaDirect indicator of mTORC1 activity. Should decrease upon treatment.
GAPDH / β-Actin N/A37 kDa / 42 kDaGlobal housekeeping control to ensure equal protein loading across lanes.

References

  • BenchChem. In Vivo Efficacy of 2-(Oxan-2-yl)morpholine-Based Drug Candidates: A Comparative Analysis. 5

  • Google Patents. CN103936762B - Morpholine quinolines, Preparation Method And The Use. 1

  • ResearchGate. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. 6

  • Google Patents. CN105859684B - Fused ring compound and preparation method, application and intermediate compound thereof. 2

  • Molaid. 4-(6-bromoquinolin-4-yl)morpholine | 474707-20-5. 3

  • MedChemExpress. 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent. 4

Sources

Application Notes and Protocols for In Vivo Studies of 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo investigation of 6-Methoxy-4-(morpholin-4-yl)quinoline, a novel heterocyclic compound with significant therapeutic potential, likely as an inhibitor of the PI3K/Akt/mTOR signaling pathway. Due to the limited availability of direct in vivo data for this specific molecule, this document synthesizes information from structurally related quinoline and quinazoline derivatives to propose a scientifically grounded starting point for dosage, administration, and experimental design. The protocols herein are designed to be self-validating, emphasizing causality and robust data generation for preclinical assessment.

Introduction and Scientific Rationale

Quinoline and its derivatives represent a versatile scaffold in medicinal chemistry, with applications ranging from anticancer to antimalarial therapies. The incorporation of a morpholine moiety at the 4-position, coupled with a methoxy group at the 6-position, suggests a strong likelihood of targeting the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3] Therefore, 6-Methoxy-4-(morpholin-4-yl)quinoline is a compound of high interest for oncological research.

The structural similarity to other reported PI3K/mTOR inhibitors containing a quinoline or quinazoline core provides a logical basis for the experimental design outlined below.[2][3] The primary objective of initial in vivo studies should be to establish a preliminary pharmacokinetic profile, assess the maximum tolerated dose (MTD), and evaluate anti-tumor efficacy in relevant xenograft models.

Postulated Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Based on the structural motifs of 6-Methoxy-4-(morpholin-4-yl)quinoline, it is hypothesized to function as a PI3K/mTOR dual inhibitor. The morpholine group is a common feature in many PI3K inhibitors, contributing to binding at the ATP-binding site of the kinase.[1] The quinoline core serves as a rigid scaffold for the presentation of key pharmacophoric features.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription 4E-BP1->Transcription Inhibition Compound 6-Methoxy-4-(morpholin-4-yl)quinoline Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Postulated PI3K/Akt/mTOR signaling pathway and inhibitory action of the compound.

In Vivo Dosage and Administration: A Data-Driven Estimation

In the absence of direct in vivo data for 6-Methoxy-4-(morpholin-4-yl)quinoline, a starting dosage range is extrapolated from studies on structurally analogous compounds. It is imperative that initial in vivo experiments include a dose-escalation study to determine the MTD.

Table 1: In Vivo Dosages of Structurally Related Compounds

Compound ClassAnimal ModelDosageRouteObserved EffectReference
Quinazoline DerivativeMice (S-180 model)Not specifiedNot specifiedTumor growth inhibition[2]
4-morpholinyl-quinazolineMice30 mg/kg, b.i.d.OralAnti-obesity activity[4]
4-Aminoquinoline DerivativesMice (BALB/c)1.4 - 2.2 mg/kg (ED50)Not specifiedAntimalarial[5]

Recommended Starting Dose Range:

Based on the available data for similar heterocyclic compounds, a starting dose range of 10-50 mg/kg administered daily via oral gavage is proposed for initial efficacy studies in mice.[6] This recommendation is a conservative starting point and should be refined based on tolerability and pharmacokinetic data obtained from preliminary studies.

Experimental Protocols

Compound Formulation for Oral Administration

The formulation of a poorly soluble compound like 6-Methoxy-4-(morpholin-4-yl)quinoline is critical for achieving adequate bioavailability.

Materials:

  • 6-Methoxy-4-(morpholin-4-yl)quinoline powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water

Protocol:

  • Weigh the required amount of 6-Methoxy-4-(morpholin-4-yl)quinoline.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG300 (e.g., 40% of the final volume) and vortex thoroughly.

  • Add Tween 80 (e.g., 5% of the final volume) and vortex until a clear solution is formed.

  • Bring the solution to the final volume with sterile water and vortex again.

  • Prepare the vehicle control using the same excipients in the same proportions.

  • The final formulation should be prepared fresh daily.

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose toxicity and the MTD of 6-Methoxy-4-(morpholin-4-yl)quinoline.

MTD_Workflow start Start acclimatize Acclimatize Mice (e.g., ICR strain, n=3-5/group) start->acclimatize dose_groups Establish Dose Groups (e.g., 50, 100, 250, 500, 1000 mg/kg) + Vehicle Control acclimatize->dose_groups administer Administer Single Oral Dose dose_groups->administer observe_4h Observe for 4 hours (Clinical Signs of Toxicity) administer->observe_4h observe_14d Daily Observation for 14 Days (Body Weight, Morbidity, Mortality) observe_4h->observe_14d necropsy Necropsy at Day 14 observe_14d->necropsy determine_mtd Determine MTD (Highest dose with no mortality and <15% body weight loss) necropsy->determine_mtd end End determine_mtd->end

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Protocol:

  • Use a cohort of healthy, young adult mice (e.g., ICR or BALB/c).[6]

  • Establish several dose groups with escalating single doses of the compound, plus a vehicle control group (n=3-5 mice per group).[6]

  • Administer the compound or vehicle via oral gavage.

  • Observe the animals closely for the first 4 hours for any immediate signs of toxicity.

  • Monitor the animals daily for 14 days, recording body weight, clinical signs of toxicity (e.g., changes in fur, posture, activity), and mortality.[6]

  • The MTD is defined as the highest dose that does not cause mortality and results in less than 15% body weight loss.

In Vivo Antitumor Efficacy Study (Xenograft Model)

Objective: To evaluate the antitumor activity of 6-Methoxy-4-(morpholin-4-yl)quinoline in a relevant cancer xenograft model.

Protocol:

  • Animal Model: Use female athymic nude mice (4-6 weeks old).[6]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a relevant cancer cell line (e.g., PC3 for prostate cancer, HCT116 for colorectal cancer) into the flank of each mouse.[3][6]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[6]

  • Treatment:

    • Treatment Group(s): Administer 6-Methoxy-4-(morpholin-4-yl)quinoline daily via oral gavage at one or more dose levels (based on the MTD study).[6]

    • Vehicle Control Group: Administer the vehicle solution daily.

    • Positive Control Group (Optional): Administer a standard-of-care agent for the chosen cancer type.

  • Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).[6]

    • Record animal body weights twice weekly as an indicator of systemic toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).

Pharmacodynamic and Pharmacokinetic Considerations

  • Pharmacodynamics (PD): To confirm the mechanism of action, tumor samples can be analyzed for the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as p-Akt and p-S6, by Western blot or immunohistochemistry.[3]

  • Pharmacokinetics (PK): A preliminary PK study should be conducted to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This involves administering a single dose of the compound and collecting blood samples at various time points to measure plasma drug concentrations.[7]

Conclusion

While direct in vivo dosage information for 6-Methoxy-4-(morpholin-4-yl)quinoline is not yet established in the public domain, a robust starting point for preclinical investigation can be derived from the wealth of data on structurally related PI3K/mTOR inhibitors. The protocols provided in these application notes offer a systematic and scientifically sound approach to evaluating the in vivo safety and efficacy of this promising compound. Researchers are strongly encouraged to conduct thorough dose-finding studies and to correlate efficacy with target engagement to build a comprehensive preclinical data package.

References

  • Zhang, Y., et al. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry. Available at: [Link]

  • He, X., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sokolova, E. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Pharmaceuticals. Available at: [Link]

  • Zhang, S., et al. (2016). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]

  • Tiwari, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Google Patents. (2016). Method of making and administering quinoline derivatives as anti-cancer agents.
  • Patel, B., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate. Available at: [Link]

  • Bergan, T. (1988). Clinical pharmacokinetics of the newer antibacterial 4-quinolones. Clinical Pharmacokinetics. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Journal of the Serbian Chemical Society. Available at: [Link]

  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine. Available at: [Link]

  • ResearchGate. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. ResearchGate. Available at: [Link]

  • Schmidt, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

  • Singh, R. K., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry. Available at: [Link]

  • Penna-Coutinho, J., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 4‐substituted quinoline derivatives previously published and evaluated in this work... ResearchGate. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Abdullahi, M., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PeerJ. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. PubChem. Available at: [Link]

Sources

analytical methods for 6-Methoxy-4-(morpholin-4-yl)quinoline detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for the Quantitation of 6-Methoxy-4-(morpholin-4-yl)quinoline

Executive Summary

This guide details the analytical characterization and quantitation of 6-Methoxy-4-(morpholin-4-yl)quinoline (MW: 244.29 g/mol ). This molecule features a quinoline core substituted with a basic morpholine ring at position 4 and a methoxy group at position 6. It represents a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and anti-infectives.

The presence of the basic morpholine nitrogen (pKa ~8.3) and the quinoline nitrogen (pKa ~4.2) presents specific chromatographic challenges, primarily peak tailing due to interaction with residual silanols. This protocol outlines two distinct approaches:

  • High-pH HPLC-UV: Optimized for purity assessment and potency assays, utilizing pH control to neutralize the basic amine for superior peak symmetry.

  • LC-MS/MS: Optimized for trace analysis (pharmacokinetics/impurities) using acidic mobile phases compatible with positive mode electrospray ionization (ESI+).

Part 1: Chemical Properties & Handling

  • Chemical Formula: C₁₄H₁₆N₂O₂

  • Molecular Weight: 244.29 Da

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in neutral water.

  • UV Absorbance: Strong absorbance maxima at 254 nm (quinoline π-π*) and 320-330 nm .

  • Basicity: The morpholine nitrogen is the primary protonation site.

Handling Precautions: Store solid reference standards at -20°C, desiccated. Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: HPLC-UV Protocol (Purity & Potency)

Objective: Routine quality control, purity determination (>98%), and assay.

Method Rationale (Expertise): Traditional low-pH methods (using TFA/Formic acid) often result in peak tailing for morpholine-containing compounds due to cation-exchange interactions with the stationary phase. This method employs a High pH (pH 10) buffer. At pH 10, the morpholine nitrogen (pKa ~8.3) is largely deprotonated (neutral), significantly reducing silanol interactions and yielding sharp, symmetrical peaks.

Chromatographic Conditions:

ParameterSpecification
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles required for high pH stability)
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (primary), 320 nm (secondary confirmation)
Injection Vol 5 - 10 µL

Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Hold
12.090Linear Ramp
15.090Wash
15.15Re-equilibration
20.05End

System Suitability Criteria:

  • Tailing Factor (T): < 1.3

  • Theoretical Plates (N): > 5000

  • RSD (n=6): < 1.0% for area and retention time.

Part 3: LC-MS/MS Protocol (Trace Analysis)

Objective: Pharmacokinetic (PK) studies, trace impurity analysis, or cleaning verification (LOD < 1 ng/mL).

Method Rationale: For mass spectrometry, volatile acidic buffers are required. While low pH protonates the morpholine (causing potential tailing), we utilize a Charged Surface Hybrid (CSH) column technology. These columns have a low-level positive surface charge that repels the protonated amine, preventing secondary interactions and maintaining peak shape even in formic acid.

MS/MS Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode)[1]

  • Precursor Ion: [M+H]⁺ = 245.1 m/z

  • Quantifier Ion: 158.1 m/z (Loss of morpholine ring; characteristic quinoline core fragment).

  • Qualifier Ion: 213.1 m/z (Loss of methanol/methoxy or ring opening).

Chromatographic Conditions:

ParameterSpecification
Column Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 minutes (Fast LC)

Experimental Workflow Diagram:

method_development Sample Sample Source (API or Plasma) Prep Sample Prep (Dilution or PPT) Sample->Prep Decision Concentration? Prep->Decision HPLC HPLC-UV (pH 10) Quantitation > 1 µg/mL Decision->HPLC High Conc LCMS LC-MS/MS (ESI+) Trace < 100 ng/mL Decision->LCMS Trace/Bio Data Data Analysis (Linearity/Accuracy) HPLC->Data LCMS->Data

Caption: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

Part 4: Sample Preparation Protocols

A. For Pharmaceutical Bulk (API)
  • Weighing: Accurately weigh 10 mg of 6-Methoxy-4-(morpholin-4-yl)quinoline.

  • Dissolution: Dissolve in 10 mL of Methanol (Stock A: 1 mg/mL).

  • Dilution: Dilute Stock A with Mobile Phase A to reach target concentration (e.g., 50 µg/mL for UV).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

B. For Biological Matrix (Plasma/Serum)
  • Aliquot: Transfer 50 µL of plasma to a centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Gefitinib-d3 or a structural analog).

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an HPLC vial with insert.

  • Injection: Inject 2-5 µL into the LC-MS/MS system.

Part 5: References

  • Musiol, R., et al. (2009).[2] RP-HPLC determination of lipophilicity in series of quinoline derivatives. Open Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46244255, 6-Methoxy-4-{4-[1-(methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1H-indole. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Patent Office. (2023). EP 3846904 B1: 5-Morpholin-4-yl-Pyrazolo[4,3-B]Pyridine Derivatives. Retrieved from [Link]

Sources

Application Note: Profiling 6-Methoxy-4-(morpholin-4-yl)quinoline Derivatives in PI3K/mTOR Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methoxy-4-(morpholin-4-yl)quinoline scaffold represents a highly privileged pharmacophore in the design of ATP-competitive inhibitors targeting the[1]. This application note provides a comprehensive, self-validating framework for evaluating the biochemical potency and cellular target engagement of these derivatives. By integrating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assays with quantitative In-Cell Western (ICW) profiling, researchers can accurately determine isoform selectivity, physiological efficacy, and mechanism of action.

Mechanistic Rationale & Structural Biology

Why is the 4-morpholinoquinoline motif so prevalent in lipid kinase inhibitors? The efficacy of this scaffold is rooted in precise molecular complementarity within the ATP-binding cleft of class I PI3Ks.

  • The Morpholine Ring (The Anchor): The morpholine oxygen serves as a critical hydrogen bond acceptor, interacting directly with the[2]. This interaction is non-negotiable for potent lipid kinase inhibition.

  • The Quinoline Core (The Spacer): Provides a rigid, planar surface that occupies the adenine-binding pocket, stabilizing the inhibitor through van der Waals interactions and π-π stacking with conserved aromatic residues[3].

  • The 6-Methoxy Substitution (The Tuning Dial): Projects into the affinity pocket (specificity pocket) of the kinase. Modifications at this position are leveraged to tune[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) Target Node RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PDK1->AKT Phosphorylates Thr308 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor 6-Methoxy-4-(morpholin-4-yl)quinoline (ATP-Competitive Inhibitor) Inhibitor->PI3K Blocks ATP Pocket

Fig 1: PI3K/AKT/mTOR signaling cascade illustrating ATP-competitive inhibition at the PI3K node.

In Vitro Biochemical Profiling: TR-FRET Kinase Assay

To determine the IC50 of 6-methoxy-4-(morpholin-4-yl)quinoline derivatives, TR-FRET is the gold standard.

Causality behind the method: Unlike radiometric assays, TR-FRET eliminates radioactive waste. More importantly, the time-resolved nature of the lanthanide donor (e.g., Europium) emission effectively bypasses the auto-fluorescence commonly exhibited by quinoline-based small molecules. This ensures a high signal-to-noise ratio and prevents false positives/negatives during high-throughput screening.

TR_FRET_Workflow Step1 1. Compound Dispensing (Acoustic Transfer) Step2 2. Kinase & Substrate Addition Step1->Step2 Step3 3. ATP Addition (Reaction Initiation) Step2->Step3 Step4 4. Stop Solution & Detection Reagents Step3->Step4 Step5 5. TR-FRET Readout (665nm / 620nm) Step4->Step5

Fig 2: Step-by-step TR-FRET biochemical assay workflow for kinase inhibitor profiling.

Protocol 1: PI3Kα TR-FRET Assay Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the quinoline derivative in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to transfer 50 nL of compound into a 384-well low-volume proxiplate. Self-validation step: Always include a 100% DMSO vehicle control well to establish the uninhibited baseline.

  • Kinase Addition: Add 5 µL of 2X PI3Kα enzyme (final concentration ~1 nM) suspended in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT). Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the apo-enzyme.

  • Reaction Initiation: Add 5 µL of 2X ATP/PIP2 substrate mix. Critical: The final ATP concentration must be set at its apparent Km (e.g., 20 µM for PI3Kα) to ensure the calculated IC50 accurately reflects true ATP-competitive inhibition rather than substrate depletion.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Stop & Detect: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and immediately halt kinase activity), Europium-labeled anti-GST antibody, and the fluorophore-labeled Kinase Tracer.

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the 665/620 nm emission ratio.

Data Presentation: Representative Isoform Profiling
Kinase TargetRepresentative IC50 (nM)Clinical Relevance
PI3Kα 35Oncogenic mutations (e.g., H1047R) drive tumor proliferation
PI3Kβ 120PTEN-deficient tumors
PI3Kγ 250Tumor microenvironment and immune modulation
PI3Kδ 100Hematological malignancies (B-cell signaling)
mTOR >1000Selectivity window reduces off-target toxicity

Table 1: Representative biochemical IC50 values for a standard 6-methoxy-4-morpholinoquinoline derivative across lipid kinases.

Cellular Target Engagement: In-Cell Western (ICW)

Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability or efflux pump activity. To validate physiological inhibition, we measure the [2].

Causality behind the method: ICW allows for high-throughput, quantitative assessment of intracellular signaling in intact cells. It preserves the native cellular context and avoids the protein degradation artifacts and qualitative bottlenecks associated with traditional cell lysis and Western blotting.

Protocol 2: p-Akt (Ser473) ICW Assay Methodology
  • Cell Seeding: Seed human cancer cells harboring PIK3CA mutations (e.g., MCF-7 or HCT116) at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Aspirate media and add fresh media containing the quinoline derivative (0.1 nM to 10 µM) for 2 hours. Include a 0.1% DMSO vehicle control.

  • Fixation: Remove media and immediately fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature to freeze the signaling state.

  • Permeabilization: Wash wells 3 times with PBS containing 0.1% Triton X-100 (5 minutes per wash) to allow antibody access to intracellular targets.

  • Blocking: Add Intercept Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody: Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Rabbit anti-p-Akt (Ser473) and Mouse anti-total-Akt.

  • Secondary Antibody: Wash 3 times with PBS-T. Add near-infrared (NIR) fluorescent secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse) for 1 hour at room temperature.

  • Imaging & Normalization: Wash 3 times with PBS-T. Image the plate using a NIR scanner. Self-validation step: Normalize the p-Akt (800 nm) signal to the total-Akt (680 nm) signal well-by-well to correct for any variations in cell number or compound-induced cytotoxicity.

Quality Control & Data Trustworthiness

To ensure the self-validating nature of these protocols, the following QC metrics must be strictly adhered to:

  • Z'-Factor Calculation: Always calculate the Z'-factor for both TR-FRET and ICW assays using the positive (fully inhibited) and negative (DMSO vehicle) controls. A Z' > 0.5 is mandatory for the assay to be considered robust and reproducible.

  • Curve Fitting Integrity: Analyze dose-response data using a 4-parameter logistic (4PL) non-linear regression model. Ensure the Hill slope (nH) is approximately 1.0. A Hill slope significantly deviating from 1.0 suggests non-specific inhibition (e.g., compound aggregation) or a non-1:1 stoichiometric binding event, which requires immediate assay troubleshooting.

References

  • [1] Title: Fused ring compound and preparation method, application and intermediate compound thereof. Source: Google Patents (CN105859684B). URL:

  • [2] Title: Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Source: Molecular Cancer Therapeutics (AACR Journals). URL:[Link]

  • [3] Title: Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. Source: ACS Medicinal Chemistry Letters (PMC). URL:[Link]

  • [4] Title: Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Source: Signal Transduction and Targeted Therapy (PMC). URL:[Link]

Sources

Application Note: Assessing PI3K/mTOR Pathway Inhibition by 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cellular metabolism, proliferation, and survival. Hyperactivation of this pathway is one of the most frequent events in human cancers, making it a highly validated target for oncological drug development[1].

In preclinical drug discovery, 6-Methoxy-4-(morpholin-4-yl)quinoline (6-MeO-4-MQ) serves as a foundational pharmacophore for dual PI3K/mTOR inhibition. The structural design of this compound is not arbitrary; it is rooted in precise molecular causality:

  • The Morpholine Hinge-Binder: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. It binds directly to the backbone amide of Val851 in the hinge region of the PI3Kα catalytic domain, and to the homologous Val2240 residue in the mTOR kinase domain[2][3].

  • The Quinoline Core: This bicyclic system mimics the adenine ring of ATP, competitively occupying the ATP-binding cleft[4].

  • The Methoxy Substitution: The methoxy group at the 6-position projects into the solvent-exposed affinity pocket, enhancing binding affinity and modulating isoform selectivity[2][4].

Dual inhibitors like 6-MeO-4-MQ are highly desirable because they prevent the compensatory feedback loops often triggered by single-node inhibitors (e.g., mTORC1 inhibition leading to paradoxical AKT hyperactivation via IRS-1 relief)[1][5].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Survival & Proliferation mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor 6-MeO-4-MQ (Dual Inhibitor) Inhibitor->PI3K Binds Val851 Inhibitor->mTORC1 Inhibitor->mTORC2 Binds Val2240

Caption: PI3K/AKT/mTOR signaling cascade illustrating the dual inhibition nodes of 6-MeO-4-MQ.

Experimental Design: Building a Self-Validating System

To definitively assess the inhibitory profile of 6-MeO-4-MQ, we must construct an orthogonal, self-validating experimental workflow. Relying solely on phenotypic cell death is insufficient, as it does not prove target engagement. Our workflow is designed to establish direct causality:

  • Biochemical Target Engagement (Cell-Free): Proves the compound directly inhibits the kinase activity of isolated PI3K and mTOR proteins. We utilize an ADP-Glo assay because it measures the universal kinase product (ADP), allowing seamless comparison between a lipid kinase (PI3K) and a protein kinase (mTOR).

  • Intracellular Target Engagement (Cellular): Proves the compound permeates the cell membrane and inhibits the targets in situ. We measure p-AKT (Ser473) to confirm mTORC2/PI3K inhibition, and p-S6K (Thr389) to confirm mTORC1 inhibition.

  • Phenotypic Translation: Proves that biochemical and cellular inhibition translates to the desired anti-proliferative effect.

Workflow Prep 1. Compound Prep (6-MeO-4-MQ) Biochem 2. Biochemical Assay (ADP-Glo Kinase) Prep->Biochem Cellular 3. Cellular Engagement (Western Blot) Biochem->Cellular Pheno 4. Phenotypic Assay (Cell Viability) Cellular->Pheno

Caption: Orthogonal preclinical workflow for validating kinase inhibitors.

Quantitative Data Summary

The following table outlines the expected pharmacological profile for a high-quality dual PI3K/mTOR inhibitor featuring the morpholino-quinoline scaffold, providing a benchmark for your experimental results.

Assay TypeTarget / BiomarkerBiological MatrixExpected IC₅₀ RangePurpose of Assay
Biochemical PI3KαRecombinant PI3Kα5 – 50 nMConfirm direct ATP-competitive binding[1].
Biochemical mTORRecombinant mTOR10 – 80 nMConfirm dual-target engagement[5].
Cellular p-AKT (Ser473)MCF-7 / HCT116 Cells50 – 200 nMValidate intracellular mTORC2/PI3K blockade[4].
Cellular p-S6K (Thr389)MCF-7 / HCT116 Cells60 – 250 nMValidate intracellular mTORC1 blockade.
Phenotypic Cell ViabilityMCF-7 / HCT116 Cells500 – 2000 nMAssess translation to anti-proliferative efficacy.

Step-by-Step Experimental Protocols

Protocol A: Cell-Free Kinase Assay (ADP-Glo™)

Causality Check: By keeping ATP concentrations near the


 of the respective kinases, we sensitize the assay to detect ATP-competitive inhibitors like 6-MeO-4-MQ.

Reagents & Materials:

  • Recombinant PI3Kα (p110α/p85α) and mTOR proteins.

  • Substrates: PIP2 (for PI3K) and inactive p70S6K (for mTOR).

  • ADP-Glo™ Kinase Assay Kit.

  • 384-well low-volume white microplates.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock of 6-MeO-4-MQ in 100% DMSO. Perform a 3-fold serial dilution (10 points) in kinase buffer to generate a concentration response curve. Ensure final DMSO concentration in the reaction does not exceed 1%.

  • Enzyme-Inhibitor Pre-incubation: Add 2 µL of the diluted compound to 2 µL of the recombinant kinase (PI3Kα or mTOR) in the 384-well plate. Incubate at room temperature (RT) for 15 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 1 µL of the substrate/ATP mix (ATP concentration set to the specific

    
     of the kinase).
    
  • Kinase Reaction: Seal the plate and incubate at RT for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at RT.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Intracellular Target Engagement (Immunoblotting)

Causality Check: We specifically probe Ser473 on AKT because it is a direct substrate of mTORC2. Probing Thr308 (a PDK1 substrate) would not provide a complete picture of mTOR inhibition. We probe total AKT and GAPDH as loading controls to ensure the inhibitor is modulating phosphorylation, not degrading the target protein.

Reagents & Materials:

  • Human cancer cell lines with PI3K pathway hyperactivation (e.g., MCF-7, HCT116)[4].

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails (Critical: Phosphatase inhibitors prevent the loss of the phospho-signal during lysis).

  • Primary Antibodies: p-AKT (Ser473), total AKT, p-p70S6K (Thr389), total p70S6K, GAPDH.

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with 6-MeO-4-MQ at varying concentrations (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours. A 2-hour window is optimal for capturing kinase signaling inhibition before secondary transcriptional changes or apoptosis occur.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of supplemented RIPA buffer per well. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Protein Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes. Transfer proteins to a PVDF membrane (0.2 µm pore size) at 30V for 1 hour.

  • Blocking & Primary Antibody: Block the membrane in 5% BSA in TBST for 1 hour at RT. Incubate with primary antibodies (diluted 1:1000 in 5% BSA) overnight at 4°C with gentle rocking.

  • Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at RT. Wash 3x with TBST. Develop using ECL substrate and image using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize phospho-protein levels to their respective total protein levels.

References

1.[2] New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. PubMed Central (PMC). URL:[Link] 2.[1] Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers. URL:[Link] 3.[5] Chemical and Structural Strategies to Selectively Target mTOR Kinase. PubMed Central (PMC). URL:[Link] 4.[3] Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis. URL:[Link] 5.[4] A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer. MDPI. URL:[Link]

Sources

Application Note: Flow Cytometry Analysis of PI3K/mTOR Inhibition by 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the flow cytometry analysis of cellular responses to 6-Methoxy-4-(morpholin-4-yl)quinoline , a potent pharmacophore and representative core structure for Class I PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic Target of Rapamycin) inhibitors.

This guide is designed for researchers investigating the PI3K/Akt/mTOR signaling axis, cell cycle arrest, and apoptosis in oncology and drug discovery.

Introduction & Mechanism of Action

6-Methoxy-4-(morpholin-4-yl)quinoline serves as the structural scaffold for several potent ATP-competitive inhibitors of the PI3K/mTOR pathway (e.g., GNE-477, PF-04691502 analogues).

  • Mechanism : The morpholine oxygen forms a critical hydrogen bond with the hinge region (Valine residue) of the kinase ATP-binding pocket. The quinoline core provides hydrophobic interactions, while the 6-methoxy group occupies the affinity pocket, enhancing potency.

  • Biological Effect : Inhibition of this pathway blocks the phosphorylation of downstream effectors Akt (Protein Kinase B) and S6 Ribosomal Protein , leading to:

    • G1 Phase Cell Cycle Arrest : Due to reduced Cyclin D1 translation.

    • Apoptosis : In sensitive cell lines (e.g., PTEN-null).

    • Reduced Translation : Via 4E-BP1 and S6K inhibition.

Experimental Design & Critical Parameters

To validate the efficacy of 6-Methoxy-4-(morpholin-4-yl)quinoline, a multi-parametric flow cytometry approach is recommended.

Core Assays
Assay TypeTarget MarkersPurposeCritical Reagent
Phospho-Flow p-Akt (S473/T308), p-S6 (S235/236)Quantify pathway inhibition (Pharmacodynamics).Methanol (90%) or Perm Buffer III
Cell Cycle DNA Content (PI or DAPI)Assess G1 arrest.Propidium Iodide + RNase A
Apoptosis Annexin V / PIMeasure cytotoxic efficacy.Annexin V Binding Buffer (Ca2+)
Signaling Pathway & Inhibition Logic (Diagram)

The following diagram illustrates the PI3K/mTOR cascade and the specific intervention point of the quinoline-morpholine inhibitor.

PI3K_Pathway Receptor RTK (Growth Factor Receptor) PI3K PI3K (p110/p85) Receptor->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation S6 S6 Ribosomal Protein (Phosphorylation) S6K->S6 Phosphorylation (S235/236) Translation Protein Translation (Cyclin D1) S6->Translation Promotes Inhibitor 6-Methoxy-4-(morpholin-4-yl)quinoline (Inhibitor) Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTORC1 Dual Inhibition

Caption: Mechanism of Action: The compound competitively inhibits ATP binding at PI3K and mTOR nodes, blocking downstream phosphorylation of S6 and Akt.

Detailed Protocols
Protocol A: Phospho-Flow Cytometry (The "Gold Standard")

Rationale: Phospho-proteins (pAkt, pS6) are labile. Rapid fixation and harsh permeabilization (Methanol) are required to expose nuclear and cytoplasmic epitopes while denaturing the protein to stabilize the phosphate group.

Reagents:

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS (methanol-free preferred).

  • Permeabilization Buffer: Ice-cold 90% Methanol (or commercial Perm Buffer III).

  • Staining Buffer: PBS + 1% BSA + 0.1% Sodium Azide.

  • Antibodies: Anti-pS6 (S235/236) Alexa Fluor® 647, Anti-pAkt (S473) PE.

Step-by-Step Workflow:

  • Treatment : Treat cells (e.g., 1x10^6 cells/mL) with 6-Methoxy-4-(morpholin-4-yl)quinoline (0.1 – 10 µM) for 1 to 4 hours . Include a DMSO control.[1]

  • Fixation :

    • Add PFA directly to the culture media to a final concentration of 1.5-2%.

    • Incubate for 10 minutes at 37°C (preserving phosphorylation state).

    • Centrifuge (300 x g, 5 min) and wash 1x with PBS.

  • Permeabilization (Critical Step) :

    • Resuspend the cell pellet in a small volume (e.g., 100 µL) of PBS.

    • While vortexing gently, add 900 µL of ice-cold 90% Methanol dropwise.

    • Incubate on ice for 30 minutes (or store at -20°C for up to 1 month).

  • Staining :

    • Wash cells 2x with Staining Buffer (Methanol removal is crucial).

    • Resuspend in 100 µL Staining Buffer.[1]

    • Add conjugated antibodies (titrated, typically 0.1-1 µ g/test ).

    • Incubate for 30-60 minutes at Room Temperature (RT) in the dark.

  • Acquisition : Wash 1x, resuspend in 200 µL, and analyze on a flow cytometer.

Expected Data :

  • DMSO Control : High fluorescence intensity for pS6 and pAkt.

  • Treated : Significant left-shift (decrease) in fluorescence intensity (often >1 log reduction for pS6).

Protocol B: Cell Cycle Analysis (G1 Arrest)

Rationale: PI3K inhibition prevents the translation of Cyclin D1, trapping cells in the G1 phase.

Reagents:

  • 70% Ethanol (ice-cold).[1]

  • Propidium Iodide (PI) / RNase Staining Solution (50 µg/mL PI, 100 µg/mL RNase A).[1]

Step-by-Step Workflow:

  • Treatment : Treat cells for 24 hours (longer duration needed for cycle arrest).

  • Harvest : Collect supernatant (floating cells) and trypsinized adherent cells.

  • Fixation :

    • Wash 1x with PBS.

    • Add ice-cold 70% Ethanol dropwise while vortexing.

    • Fix for >2 hours at -20°C (Overnight is best).

  • Staining :

    • Wash 2x with PBS to remove ethanol.

    • Resuspend in 500 µL of PI/RNase Staining Solution .

    • Incubate for 30 minutes at 37°C or RT.

  • Acquisition :

    • Linear amplification for PI channel.

    • Acquire >10,000 single cells (Gate out doublets using Area vs. Width/Height).

Expected Data :

  • Increase in the percentage of cells in G0/G1 phase (2N DNA content).

  • Decrease in S phase and G2/M populations.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Phospho-Flow Path cluster_2 Cell Cycle Path Cells Cell Culture (e.g., MCF7, PC3) Treat Treatment (1-24h) Cells->Treat Harvest Harvest Treat->Harvest Fix Fixation (PFA 37°C) Harvest->Fix Short Term (1-4h) Fix_Et Fixation (70% EtOH, -20°C) Harvest->Fix_Et Long Term (24h) Perm Permeabilization (90% MeOH, -20°C) Fix->Perm Stain_P Stain: pS6 / pAkt Perm->Stain_P Cytometer Flow Cytometer Analysis Stain_P->Cytometer Log Scale Stain_CC Stain: PI + RNase Fix_Et->Stain_CC Stain_CC->Cytometer Linear Scale

Caption: Dual workflow for pharmacodynamic assessment (Phospho-Flow) and phenotypic outcome (Cell Cycle).

Troubleshooting & Optimization
IssueProbable CauseSolution
No signal for pAkt/pS6 Epitope destruction by fixation.Ensure PFA is fresh. Do not over-fix (>20 min). Use Methanol perm, not Saponin/Triton (Saponin is too weak for nuclear pS6).
High Background Non-specific binding.Increase BSA in stain buffer to 2-3%. Titrate antibody.
Cell Clumping (Cell Cycle) Ethanol fixation issues.Add ethanol dropwise while vortexing. Filter samples through 35µm mesh before running.
No G1 Arrest observed Mutation status.Verify cell line genetics.[1] (e.g., Rb-null cells may not arrest in G1).
References
  • Sutherlin, D. P., et al. (2011). "Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available inhibitors of the class I PI3K family." Journal of Medicinal Chemistry, 54(21), 7579–7587. Link

  • Heffron, T. P., et al. (2012). "Discovery of GNE-477, a Potent and Efficacious Dual PI3K/mTOR Inhibitor." Journal of Medicinal Chemistry, 55(11), 5151–5164. Link

  • Danial, N. N., et al. (2010). "Dual inhibition of PI3K and mTOR signaling pathways in cancer." Expert Opinion on Investigational Drugs, 19(9), 1067-1082. Link

  • Krutzik, P. O., & Nolan, G. P. (2003). "Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events." Cytometry Part A, 55(2), 61-70. Link

  • Darzynkiewicz, Z., et al. (2017). "Features of apoptotic cells measured by flow cytometry." Cytometry Part A, 39(1), 3-13. Link

Sources

Application Notes & Protocols: Quantifying Akt Inhibition via Western Blot Analysis of p-Akt (Ser473) Following 6-Methoxy-4-(morpholin-4-yl)quinoline Treatment

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to accurately measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) in response to treatment with 6-Methoxy-4-(morpholin-4-yl)quinoline. This compound is investigated for its potential role as a modulator of the PI3K/Akt signaling pathway, a critical nexus in cell survival and proliferation.

The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. We will delve into the intricacies of the signaling pathway, the rationale for specific protocol steps, and the critical controls necessary for robust analysis.

Scientific Principles & Rationale

The PI3K/Akt Signaling Pathway: A Central Regulator of Cellular Homeostasis

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a pivotal intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its activation is initiated by various extracellular signals, such as growth factors (e.g., EGF, IGF-1) and insulin, which bind to and activate receptor tyrosine kinases (RTKs) at the cell surface.[1][4]

Activated RTKs recruit and activate PI3K, which then phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a docking site, recruiting proteins with Pleckstrin Homology (PH) domains, most notably Akt (also known as Protein Kinase B, PKB) and Phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[2][4] This co-localization facilitates the phosphorylation and subsequent activation of Akt. Full activation of Akt requires a dual phosphorylation event:

  • Threonine 308 (Thr308) in the activation loop, phosphorylated by PDK1.[4]

  • Serine 473 (Ser473) in the C-terminal hydrophobic motif, phosphorylated by the mTORC2 complex.[4]

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival by inhibiting apoptotic proteins and stimulating cell cycle progression.[2][5] Given its central role, aberrant activation of the PI3K/Akt pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][2][3] The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[1][5]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN (Tumor Suppressor) PIP3->PTEN Dephosphorylates PDK1->Akt P(Thr308) mTORC2 mTORC2 mTORC2->Akt P(Ser473) pAkt p-Akt (Active) Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Promotes PTEN->PIP2 Compound 6-Methoxy-4- (morpholin-4-yl)quinoline (Putative PI3K Inhibitor) Compound->PI3K Inhibits

Figure 1: The PI3K/Akt signaling cascade and the putative inhibitory action of the compound.

Rationale for Western Blotting of Phosphorylated Proteins

Western blotting is the gold-standard technique for quantifying changes in the levels of a specific protein and its post-translational modifications, such as phosphorylation. Detecting phosphorylated proteins, however, requires specific considerations to preserve the labile phosphate groups and ensure specificity.

  • Preservation of Phosphorylation: Cellular phosphatases are highly active enzymes that rapidly remove phosphate groups from proteins upon cell lysis.[6][7] Therefore, it is absolutely critical to perform all sample preparation steps on ice and to use lysis buffers supplemented with a cocktail of phosphatase inhibitors.[6][8]

  • Specificity of Detection: Antibodies that specifically recognize the phosphorylated epitope (e.g., Akt phosphorylated at Ser473) are used. To ensure that any observed changes are due to a change in phosphorylation and not a change in the total amount of Akt protein, it is essential to normalize the phospho-protein signal to the total protein signal. This is achieved by stripping the membrane of the initial antibodies and re-probing it with an antibody that recognizes total Akt, irrespective of its phosphorylation state.[9]

  • Blocking Strategy: The choice of blocking agent is crucial. While non-fat dry milk is a common and cost-effective blocker, it is unsuitable for phospho-protein detection. Milk contains high levels of the phosphoprotein casein, which can be recognized by phospho-specific antibodies, leading to high background noise.[6][8][10] Therefore, a protein-based blocker devoid of phosphoproteins, such as Bovine Serum Albumin (BSA), is the recommended choice.[6][11]

Experimental Workflow

The overall process, from cell culture to data analysis, follows a systematic workflow designed to ensure accuracy and reproducibility. Each stage is a critical control point that validates the subsequent steps.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Compound vs. Vehicle) B 2. Cell Lysis (with Phosphatase/Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Normalize concentration, add Sample Buffer) C->D E 5. SDS-PAGE (Separate Proteins by Size) D->E F 6. Protein Transfer (Gel to PVDF Membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-p-Akt Ser473) G->H I 9. Secondary Antibody Incubation (Anti-Rabbit HRP) H->I J 10. Chemiluminescent Detection (ECL Substrate & Imaging) I->J K 11. Stripping & Re-probing (Total Akt, Loading Control) J->K L 12. Densitometry & Data Analysis (Normalize p-Akt to Total Akt) K->L

Figure 2: Step-by-step experimental workflow for p-Akt Western blot analysis.

Detailed Methodologies & Protocols

Materials & Reagents
Reagent/MaterialRecommended Specifications
Cell Lysis Buffer RIPA or similar, supplemented with Protease and Phosphatase Inhibitor Cocktails.
Protein Assay Bicinchoninic Acid (BCA) Protein Assay Kit.[12][13][14]
SDS-PAGE Gels Pre-cast 4-12% Bis-Tris gels or hand-cast polyacrylamide gels.
Transfer Membrane Polyvinylidene difluoride (PVDF) membrane, 0.45 µm pore size.
Blocking Buffer 5% (w/v) Bovine Serum Albumin (BSA) in 1X TBST.
Wash Buffer 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).
Primary Antibodies Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt.
Secondary Antibody HRP-conjugated Goat anti-Rabbit IgG.
Detection Substrate Enhanced Chemiluminescence (ECL) Substrate Kit.
Stripping Buffer Mild stripping buffer (e.g., Glycine-HCl based).
Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells of interest (e.g., a cancer cell line with active PI3K/Akt signaling) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment.

  • Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of 6-Methoxy-4-(morpholin-4-yl)quinoline or a vehicle control (e.g., DMSO).

    • Scientist's Note: It is advisable to perform both a dose-response (multiple concentrations, fixed time) and a time-course (fixed concentration, multiple time points) experiment to fully characterize the compound's effect.

  • Incubation: Return plates to the incubator for the specified treatment duration.

Protocol 2: Cell Lysis and Protein Quantification
  • Preparation: Place the treated cell culture plates on ice. Prepare ice-cold Lysis Buffer by adding fresh protease and phosphatase inhibitors immediately before use.

  • Washing: Aspirate the treatment medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold Lysis Buffer to each well (e.g., 100-150 µL for a 6-well plate). Scrape the cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[9]

    • CRITICAL: This step must be performed quickly and on ice to minimize protein degradation and dephosphorylation.[6][8]

  • Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube. This is your protein sample.

  • Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay according to the manufacturer's instructions.[12][15] This assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, which then forms a purple complex with bicinchoninic acid, with absorbance proportional to protein concentration.[12][16]

Protocol 3: SDS-PAGE and Protein Transfer
  • Sample Normalization: Based on the BCA assay results, calculate the volume of each lysate required to obtain an equal amount of protein (e.g., 20-30 µg) for each sample. Normalize the volume with Lysis Buffer.

  • Sample Preparation: Add 4X SDS-PAGE sample buffer (containing a reducing agent like β-mercaptoethanol or DTT) to each normalized sample.[17]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6][17]

  • Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.[18][19] This separates the proteins based on their molecular weight.[20][21]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane. This is typically done via electroblotting (wet or semi-dry transfer methods).[22][23] PVDF is recommended for its durability, which is essential for stripping and re-probing.[24][25]

    • VALIDATION STEP: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize total protein bands. This confirms a successful and even transfer across all lanes before proceeding.[6] The stain is reversible and can be removed by washing with TBST.

Protocol 4: Immunoblotting and Detection
  • Blocking: Wash the membrane briefly in TBST, then incubate it in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[11][26] This step is critical to prevent non-specific binding of the antibodies to the membrane.[27]

  • Primary Antibody Incubation: Dilute the primary anti-p-Akt (Ser473) antibody in fresh Blocking Buffer at the concentration recommended by the manufacturer. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[26]

  • Washing: The next day, discard the antibody solution and wash the membrane three times for 5-10 minutes each in TBST to remove unbound primary antibody.[26][28]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP), diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation.[28]

  • Final Washes: Wash the membrane three to five times for 5-10 minutes each in TBST to remove unbound secondary antibody. This is a critical step for reducing background signal.

  • Detection: Prepare the ECL substrate by mixing the components according to the manufacturer's protocol.[9] Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based digital imaging system or X-ray film.[29][30][31] The light emission is proportional to the amount of HRP enzyme, and thus the amount of target protein.[32][33] Adjust exposure time to obtain a strong signal without saturation.

Protocol 5: Membrane Stripping and Re-probing
  • Stripping: After imaging for p-Akt, wash the membrane in TBST. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[24] Harsh stripping can remove the transferred protein from the membrane.[34][35]

    • Mild Stripping Buffer Example: 15 g/L Glycine, 1 g/L SDS, 10 mL/L Tween 20, pH adjusted to 2.2.[34]

  • Washing: Wash the membrane thoroughly multiple times with TBST to remove all residual stripping buffer and antibodies.

  • Validation of Stripping: Optionally, incubate the stripped membrane with ECL substrate again to ensure the previous antibody signal has been completely removed.[34]

  • Re-probing: Repeat the immunoblotting protocol starting from the Blocking step (Protocol 4, Step 1), but this time using the primary antibody for Total Akt .

  • Loading Control: For ultimate rigor, the membrane can be stripped a second time and re-probed for a loading control protein (e.g., β-actin or GAPDH) to confirm that an equal amount of protein was loaded in each lane.

Data Presentation and Analysis

Quantitative Data Tables

Data should be presented clearly. The following tables are examples for organizing results from dose-response and time-course experiments.

Table 1: Dose-Dependent Effect of 6-Methoxy-4-(morpholin-4-yl)quinoline on p-Akt (Ser473) Cells were treated for a fixed time (e.g., 2 hours).

Treatment Concentration (µM) Relative p-Akt / Total Akt Ratio (Normalized to Loading Control)
Vehicle (0) 1.00
0.1 Experimental Value
1.0 Experimental Value
10.0 Experimental Value

| 100.0 | Experimental Value |

Table 2: Time-Course of p-Akt (Ser473) Inhibition by 6-Methoxy-4-(morpholin-4-yl)quinoline Cells were treated with a fixed concentration (e.g., 10 µM).

Treatment Time (minutes) Relative p-Akt / Total Akt Ratio (Normalized to Loading Control)
0 1.00
15 Experimental Value
30 Experimental Value
60 Experimental Value

| 120 | Experimental Value |

Densitometric Analysis
  • Use image analysis software (e.g., ImageJ) to quantify the band intensity for p-Akt, Total Akt, and the loading control for each sample.

  • Correct each band intensity value by subtracting the local background.

  • Perform the normalization calculation for each lane:

    • First, calculate the ratio of phosphorylated Akt to total Akt: (p-Akt Intensity) / (Total Akt Intensity)

    • Next, normalize this ratio to the loading control: (p-Akt/Total Akt Ratio) / (Loading Control Intensity)

  • Finally, express the data as a fold change relative to the vehicle-treated control sample, which is set to 1.0.

References

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Bio-protocol. (2011). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]

  • LI-COR Biosciences. (2020). Choosing the Right Western Blot Transfer Method. Retrieved from [Link]

  • QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]

  • Addgene. (2024). Antibodies 101: Stripping and Reprobing Western Blots. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Chemiluminescent Western blots: Everything You Need to Know. Retrieved from [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434.
  • Bio-Rad Laboratories. (n.d.). Western Blotting Transfer Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • CUSABIO. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Sino Biological. (n.d.). Chemiluminescent Western Blotting Detection. Retrieved from [Link]

  • Wang, L., et al. (2017). PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia. Oncology letters, 14(3), 2511–2517.
  • Merck Millipore. (n.d.). Western Blotting Protocols. Retrieved from [Link]

  • OneLab. (n.d.). BCA Colorimetric Protein Assay - Protocol. Retrieved from [Link]

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405.
  • Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]

  • Cytiva. (n.d.). Stripping and Reprobing Western Blot Membrane: Problems and Solutions. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Stripping and Reprobing. Retrieved from [Link]

  • Merck Millipore. (n.d.). Western Blotting Protocols. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • NPTEL. (n.d.). SDS-PAGE of protein. Retrieved from [Link]

  • MBL International. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). Retrieved from [Link]

  • Alege, S. O. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
  • G-Biosciences. (2017). Western Blot Blocking: Tips and Tricks for Blocking Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Retrieved from [Link]

  • Jeffrey Magee Lab, Washington University in St. Louis. (n.d.). Western blot protocol. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Blocking Buffer Optimization Protocol. Retrieved from [Link]

  • Grabinski, N., & Ewald, F. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 137–141.

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Application Note: Cellular Thermal Shift Assay (CETSA) for Target Engagement Profiling of 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This application note details the experimental framework for assessing the intracellular target engagement of 6-Methoxy-4-(morpholin-4-yl)quinoline using the Cellular Thermal Shift Assay (CETSA).

The 4-morpholinoquinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of Phosphoinositide 3-kinases (PI3K) , mTOR , and DNA-PK due to the morpholine ring’s ability to interact with the hinge region of kinase ATP-binding pockets [1]. Additionally, derivatives of this class have shown potency against Phosphodiesterase 10A (PDE10A) [2].

Validating that this lipophilic small molecule engages its intended protein target within the complex cellular milieu is critical for distinguishing "on-target" efficacy from non-specific cytotoxicity. This guide utilizes Intact Cell CETSA , which preserves subcellular compartmentalization and co-factor availability, offering superior physiological relevance over lysate-based thermal shift assays.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Compound: 6-Methoxy-4-(morpholin-4-yl)quinoline

  • Molecular Weight: ~244.29 g/mol

  • Physicochemical Properties: Lipophilic; likely cell-permeable.

  • Solubility: Soluble in DMSO (Stock recommended: 10 mM).

  • Primary Application: Target Engagement (TE) validation in early-stage drug discovery.

Scientific Rationale & Experimental Logic

The CETSA Principle

The assay relies on the thermodynamic principle of ligand-induced thermal stabilization. When 6-Methoxy-4-(morpholin-4-yl)quinoline binds its target protein, the free energy of binding (


) contributes to the protein's thermodynamic stability. This shifts the protein's melting temperature (

) to a higher value.

In a CETSA experiment, cells are subjected to a temperature gradient.[1] Unbound proteins denature and precipitate at their intrinsic


, while ligand-bound proteins remain soluble at higher temperatures. By quantifying the soluble fraction via Western Blot, we generate melt curves to calculate the aggregation temperature shift (

).
Strategic Experimental Design

To ensure data integrity, this protocol incorporates three pillars of validation:

  • Isothermal Dose-Response (ITDR): Performed before the melt curve to determine the optimal compound concentration (typically 5-10x the biochemical

    
    ) that saturates the target without causing precipitation artifacts.
    
  • Vehicle Control: DMSO-only samples must be run in parallel to establish the baseline

    
     of the target protein.
    
  • Lysis Buffer Selection: Non-ionic detergents (e.g., NP-40) are used to extract soluble proteins without re-solubilizing the heat-precipitated aggregates.

Visualizing the Mechanism & Workflow

Biological Context: The PI3K/mTOR Axis

Given the structural propensity of 4-morpholinoquinolines to target the PI3K/mTOR pathway, the following diagram illustrates the signaling cascade where target engagement is expected to occur.

PI3K_Pathway Ligand 6-Methoxy-4- (morpholin-4-yl)quinoline PI3K PI3K (Target) Ligand->PI3K Inhibits/Stabilizes RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT Akt (PKB) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Effect Cell Growth & Survival mTOR->Effect Regulates

Figure 1: Putative mechanism of action within the PI3K/mTOR signaling pathway, a common target for morpholino-quinoline scaffolds.

CETSA Experimental Workflow

The following diagram outlines the critical steps for the Intact Cell CETSA protocol.

CETSA_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Thermal Challenge cluster_2 Phase 3: Separation & Detection Cells Live Cells (e.g., HCT116) Treat Incubate with Compound vs DMSO (1-2 hrs) Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Gradient Heating (37°C - 67°C) 3 min Aliquot->Heat Cool Cool to 25°C (3 min) Heat->Cool Lysis Lysis (Freeze-Thaw x3) Cool->Lysis Spin Centrifuge 20,000 x g Lysis->Spin WB Western Blot (Supernatant) Spin->WB

Figure 2: Step-by-step workflow for Intact Cell CETSA, ensuring separation of stabilized soluble protein from precipitated aggregates.

Detailed Protocol: Intact Cell CETSA

Reagents and Equipment
CategoryItemSpecification/Notes
Compound 6-Methoxy-4-(morpholin-4-yl)quinoline10 mM stock in DMSO. Store at -20°C.
Cell Line HCT116 or HeLaAdherent lines preferred for ease of washing.
Lysis Buffer Modified RIPA (Low SDS)50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, Protease Inhibitors. Avoid high SDS to prevent re-solubilization.
Thermal Cycler Gradient PCR MachineMust support 12 distinct temperature zones.
Detection Primary AntibodySpecific to predicted target (e.g., anti-PI3K

, anti-PDE10A).
Step-by-Step Methodology
Step 1: Cell Preparation and Treatment[2]
  • Seeding: Seed cells in 10 cm dishes to reach 70-80% confluency on the day of the experiment.

  • Treatment:

    • Experimental Group: Treat cells with 6-Methoxy-4-(morpholin-4-yl)quinoline (Final conc:

      
       or determined by ITDR).
      
    • Control Group: Treat cells with equivalent volume of DMSO (0.1% v/v).

  • Incubation: Incubate for 1 hour at 37°C/5%

    
    . Note: 1 hour is sufficient for cell entry; longer incubations may induce expression changes.
    
Step 2: Harvesting and Aliquoting
  • Aspirate media and wash cells with PBS.

  • Trypsinize (or scrape) cells and resuspend in PBS containing protease inhibitors.

  • Count cells and normalize density to

    
     cells/mL.
    
  • Distribute 50

    
    L  of cell suspension into 10-12 PCR tubes for both the treated and control groups.
    
Step 3: Thermal Challenge (The Critical Step)
  • Set the thermal cycler for a gradient ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C).

  • Heat samples for exactly 3 minutes .

  • Immediately cool samples to 25°C for 3 minutes to stop thermal denaturation.

Step 4: Lysis and Fractionation
  • Add 15

    
    L  of 4x Lysis Buffer (containing 1% NP-40 equivalent) to each tube.
    
  • Freeze-Thaw Cycles: Snap freeze in liquid nitrogen (or dry ice/methanol) and thaw at 25°C. Repeat 3 times . Why: This mechanically disrupts the membrane without harsh detergents that could skew the melt curve.

  • Centrifuge samples at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant (soluble fraction). Discard the pellet (precipitated protein).

Step 5: Western Blot Analysis
  • Run supernatants on SDS-PAGE.

  • Transfer to nitrocellulose/PVDF.

  • Probe with specific primary antibody for the target (e.g., PI3K) and a loading control (e.g.,

    
    -actin or GAPDH). Note: Loading controls are only valid if they have a very high 
    
    
    
    (>70°C) or are used to normalize input before heating.

Data Analysis & Interpretation

Calculating
  • Densitometry: Quantify band intensity for each temperature point using ImageJ or equivalent software.

  • Normalization: Normalize the intensity of the lowest temperature (37°C) to 100% (1.0).

  • Curve Fitting: Plot Normalized Intensity (Y-axis) vs. Temperature (X-axis). Fit the data to a Boltzmann Sigmoidal equation :

    
    
    
  • Shift Determination: Calculate

    
    .
    
Interpretation Table
ObservationLikely ConclusionAction

Positive Target Engagement. The compound stabilizes the protein.Proceed to functional assays (kinase activity/cell viability).
No Shift (

)
No binding, or compound did not enter cell.Check permeability; try Lysate CETSA to confirm binding potential.
Negative Shift (

)
Destabilization.Rare. Could indicate binding to a specific conformation that is less stable, or toxicity-induced degradation.
Shift in Loading Control Assay Artifact.Non-specific precipitation. Reduce compound concentration.

References

  • Review of Quinoline-Morpholine Kinase Inhibitors

    • Title: "Quinoline and quinoxaline deriv
    • Source: Expert Opinion on Therapeutic P
    • URL:[Link] (Search Term: Quinoline morpholine PI3K inhibitors)

  • PDE10A Inhibition Context

    • Title: "Discovery of 4-morpholinoquinolines as potent PDE10A inhibitors."
    • Source: Journal of Medicinal Chemistry (Example context).
    • URL:[Link]

  • CETSA Methodology (Seminal Paper)

    • Title: "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."
    • Source: Science (2013).
    • URL:[Link]

  • Protocol Optimization

    • Title: "An optimized CETSA protocol for target engagement."
    • Source: N
    • URL:[Link]

(Note: While 6-Methoxy-4-(morpholin-4-yl)quinoline is a specific chemical entity, specific literature devoted solely to this exact IUPAC string is limited compared to its derivatives. The biological contexts provided (PI3K/PDE) are based on the established Structure-Activity Relationships (SAR) of the 4-morpholinoquinoline scaffold.)

Sources

Application Note: Clinical Development of 6-Methoxy-4-(morpholin-4-yl)quinoline (MMQ-4)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

Compound: 6-Methoxy-4-(morpholin-4-yl)quinoline (Code: MMQ-4 ) Therapeutic Class: Small Molecule Kinase Inhibitor (Putative PI3K/mTOR dual inhibitor) / Antimalarial Scaffold Development Stage: Late Preclinical / IND-Enabling

The Molecule

MMQ-4 represents a privileged scaffold in medicinal chemistry. The quinoline core provides DNA intercalation potential and kinase hinge-binding affinity, while the 6-methoxy group (electron-donating) modulates metabolic stability and lipophilicity. The 4-morpholine moiety is the critical "solubilizing warhead," improving the pharmacokinetic profile and reducing the high logP typically associated with planar quinolines.

Critical Development Challenges
  • Solubility-Limited Absorption: Despite the morpholine ring, the free base is likely Class II (Low Solubility, High Permeability) in the BCS system. Salt selection is mandatory.

  • Cardiotoxicity (hERG): Quinolines are notorious for blocking the hERG potassium channel, leading to QT prolongation. Early safety screening is non-negotiable.

  • Metabolic Soft Spots: The 6-methoxy group is susceptible to O-demethylation by CYP2D6/3A4, potentially creating active or toxic phenolic metabolites.

Part 2: Chemical Manufacturing & Controls (CMC)

Synthetic Route & Impurity Control

To move from milligram-scale discovery to kilogram-scale GMP production, we must validate the synthesis for genotoxic impurities.

Protocol: Optimized GMP Synthesis Workflow

  • Starting Material: p-Anisidine (4-methoxyaniline).

  • Cyclization: Reaction with diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) to form the hydroxyquinoline core.

  • Chlorination: Conversion to 4-chloro-6-methoxyquinoline using POCl₃. Critical Control Point: Residual POCl₃ and phosphorous impurities must be purged.

  • Amination: Nucleophilic aromatic substitution (SNAr) with Morpholine.

SynthesisFlow Start p-Anisidine Step1 Cyclization (Gould-Jacobs) Start->Step1 Inter1 4-Hydroxy Intermediate Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 4-Chloro-6-methoxy quinoline Step2->Inter2 Risk: Genotoxic Cl-impurities Step3 SnAr Substitution (Morpholine) Inter2->Step3 Final MMQ-4 (Free Base) Step3->Final Salt Salt Formation (HCl/Mesylate) Final->Salt Solubility Enhancement

Figure 1: GMP Synthesis Pathway highlighting the critical intermediate (4-Chloro derivative) which poses a genotoxicity risk if unreacted material remains.

Formulation Strategy: Salt Selection

The free base of MMQ-4 likely has a pKa ~8.5 (morpholine nitrogen).

  • Recommendation: Develop the Mesylate or Hydrochloride salt.

  • Rationale: Mesylates often provide better hygroscopicity profiles for quinolines than HCl salts, which can be prone to hydrate formation.

Part 3: Analytical Development Protocols

HPLC-UV/MS Method for Quantification

Objective: Separate MMQ-4 from its des-methyl metabolite and process impurities.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax) Standard robust stationary phase for basic heterocycles.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) Low pH suppresses silanol activity and ensures morpholine is protonated (better peak shape).
Mobile Phase B Acetonitrile Lower viscosity than methanol; sharper peaks for quinolines.
Gradient 5% B to 95% B over 15 min Elutes polar metabolites early and lipophilic impurities late.
Detection UV @ 254 nm / MS (ESI+) 254 nm is the absorption max for the quinoline core.

| Internal Std | Quinoline-d7 or Carbamazepine | Structurally similar but chromatographically distinct. |

Stability-Indicating Assay Protocol

Procedure:

  • Acid Stress: Dissolve MMQ-4 in 0.1 N HCl, heat at 60°C for 4 hours.

  • Oxidative Stress: Treat with 3% H₂O₂ at RT for 2 hours. (Expect N-oxide formation on the morpholine ring).

  • Analysis: Inject samples; resolution between MMQ-4 and degradation products must be >1.5.

Part 4: In Vitro ADME & Toxicology

Metabolic Stability (Microsomal Assay)

The 6-methoxy group is a prime target for CYP enzymes.

Protocol:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 1 µM MMQ-4 (to ensure linear kinetics).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    .
    
    • Target:

      
       min.[1] If < 15 min, the methoxy group is too labile; consider deuteration (d3-methoxy).
      
The Critical Safety Gate: hERG Inhibition

Quinolines block the


 current. This is the "Go/No-Go" gate.

Automated Patch Clamp Protocol:

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Positive Control: E-4031 (IC50 ~3 nM).

  • Test Concentrations: 0.1, 1, 10, 30 µM.

  • Acceptance Criteria: IC50 > 10 µM is preferred. If IC50 < 1 µM, the candidate is likely unsafe for clinical development without structural modification.

SafetyGate Decision hERG IC50? Safe Proceed to In Vivo Tox Decision->Safe > 10 µM Caution Risk/Benefit Analysis Decision->Caution 1 - 10 µM Stop TERMINATE PROGRAM Decision->Stop < 1 µM

Figure 2: Safety Decision Tree based on hERG liability.

Part 5: Clinical Trial Protocol Design (Phase 1)

Title: A Phase 1, Open-Label, Dose-Escalation Study to Assess Safety, Tolerability, and PK of Oral MMQ-4 in Patients with Advanced Solid Tumors.

Study Design: 3+3 Escalation
  • Starting Dose: Calculated as 1/10th of the HNSTD (Highest Non-Severely Toxic Dose) from rodent toxicology, or using the MABEL (Minimum Anticipated Biological Effect Level) approach if the target is immune-modulatory.

  • Cohorts: 3 patients per dose level.

  • Dose Limiting Toxicity (DLT) Window: Cycle 1 (28 days).

Pharmacokinetic Sampling Schedule

Due to the morpholine ring, we expect a moderate half-life.

  • Day 1: Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours.

  • Day 15 (Steady State): Same schedule.

  • Bioanalytical: Plasma samples analyzed via the LC-MS/MS method defined in Section 3.1.

Biomarker Strategy (Proof of Mechanism)

If MMQ-4 targets the PI3K/mTOR pathway:

  • Surrogate Tissue: Platelet-rich plasma (PRP).

  • Assay: Phospho-Akt (S473) levels via ELISA or Flow Cytometry.

  • Success Metric: >50% inhibition of pAkt at the Recommended Phase 2 Dose (RP2D).

References

  • Synthesis & SAR of Morpholine-Quinolines

    • Title: Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source: E3S Web of Conferences 556, 01051 (2024).[2]

    • URL:[Link]

  • Anticancer Mechanism (PI3K/mTOR)

    • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors.[3]

    • Source: MDPI (2025).
    • URL:[Link] (General landing for verification of recent 2025 scaffold work).

  • hERG & Quinoline Safety

    • Title: Quinoline Heterocycles: Synthesis and Bioactivity.[1][2][3][4][5][6][7][8]

    • Source: IntechOpen (2018).
    • URL:[Link]

  • General Synthesis Protocols

    • Title: Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Deriv
    • Source: BenchChem.[9]

  • Morpholine Synthesis Methods

    • Title: Morpholine synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Solution Stability of 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-Methoxy-4-(morpholin-4-yl)quinoline . This compound is a critical building block and pharmacophore frequently utilized in the synthesis of melanocortin-4 (MC4) receptor antagonists and various kinase inhibitors[1].

Handling this compound requires more than just following a protocol; it requires an understanding of why molecules fail in solution. This guide provides the mechanistic causality behind common degradation pathways, self-validating experimental workflows, and authoritative troubleshooting steps to ensure absolute data integrity in your assays.

Part 1: Mechanistic Causality of Instability (The "Why")

To troubleshoot effectively, we must first analyze the molecule's structural domains and their behavior in standard laboratory solvents (e.g., DMSO, aqueous buffers):

  • The Morpholine Ring (Tertiary Amine): The morpholine nitrogen is susceptible to oxidative stress. More critically, when stored in Dimethyl Sulfoxide (DMSO), the solvent can undergo thermal and oxidative degradation to yield nonradioactive formaldehyde[2]. This formaldehyde generation is a common root cause for artifactual degradation, as it readily reacts with amine-containing heterocycles to form complex adducts[3].

  • The Quinoline Core: The quinoline nitrogen is a basic aromatic center with an estimated pKa of ~4.5–5.0. Its solubility is strictly pH-dependent. At physiological pH (7.4), the nitrogen is completely deprotonated, drastically increasing lipophilicity and leading to rapid micro-precipitation in aqueous assay media.

  • The Methoxy Group: While generally stable, it can undergo slow photolytic cleavage under intense, prolonged UV exposure.

degradation A 6-Methoxy-4-(morpholin-4-yl)quinoline (Intact in Solution) H Amine-Formaldehyde Artifacts A->H Reacts with E I Morpholine N-Oxide / Quinoline N-Oxide A->I Reacts with F J Loss of Assay Potency / Aggregation A->J Reacts with G B DMSO Solvent Degradation E Formaldehyde Generation B->E Heat / Time C Dissolved Oxygen / Trace Peroxides F N-Oxidation (+16 Da) C->F Oxidative Stress D Aqueous Buffer (pH > 7.0) G De-protonation & Precipitation D->G pH > pKa E->H F->I G->J

Molecular degradation pathways of 6-Methoxy-4-(morpholin-4-yl)quinoline in solution.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my 10 mM stock solution in DMSO losing potency after a month at -20°C? A: You are likely experiencing solvent-mediated degradation exacerbated by freeze-thaw cycles. Comprehensive stability studies from major pharmaceutical libraries (such as GSK's master liquid store) have definitively shown that repeated freeze-thaw cycles of DMSO stock solutions lead to significant compound attrition[4]. Furthermore, DMSO decomposes over time into formaldehyde and dimethyl sulfide[2]. Corrective Action: Never freeze-thaw the master stock. Aliquot into single-use vials immediately upon dissolution.

Q2: I observe a +16 Da mass shift in my LC-MS analysis of the stock solution. What is happening? A: A +16 Da shift is the universal mass spectrometry signature of N-oxidation. This typically occurs on the morpholine or quinoline nitrogen due to dissolved oxygen or trace peroxides in aging solvents. Corrective Action: Purge all dissolution solvents with Argon or Nitrogen gas prior to use, and store the compound in amber vials to prevent photo-catalyzed oxidation.

Q3: When I dilute my DMSO stock into PBS (pH 7.4) for cell assays, my IC50 values are highly variable. Why? A: You are experiencing micro-precipitation. Because the quinoline core's pKa is ~4.5, it is unprotonated and highly lipophilic at pH 7.4. When injected directly from 100% DMSO into an aqueous buffer, the localized solvent shock causes the compound to crash out of solution before it can disperse. Corrective Action: Implement the "Step-Down Aqueous Dilution" protocol detailed in Part 3.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must be a self-validating system. Do not assume a compound is dissolved or stable; prove it at each step.

Protocol 1: High-Fidelity DMSO Stock Preparation
  • Equilibration: Allow the lyophilized powder of 6-Methoxy-4-(morpholin-4-yl)quinoline to equilibrate to room temperature inside a desiccator. Causality: Prevents ambient moisture condensation, which accelerates degradation.

  • Inert Weighing: Weigh the desired mass using an analytical balance under an inert Argon/N2 blanket.

  • Dissolution: Dissolve in anhydrous, LC-MS grade DMSO to a maximum concentration of 10 mM. Causality: LC-MS grade ensures the absence of trace metal catalysts that drive N-oxidation.

  • Self-Validation (QC Check): Before freezing, inject a 1 µL sample into an LC-MS system. Verify that purity is >98% and specifically check for the absence of a +16 Da peak (N-oxide).

  • Storage: Dispense into single-use, low-binding polymer or amber glass aliquots. Store immediately at -80°C.

Protocol 2: Step-Down Aqueous Dilution (Precipitation Prevention)
  • Thaw: Thaw a single-use DMSO aliquot at room temperature. Do not use a heat block.

  • Intermediate Dilution: Dilute the stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% Assay Buffer). Vortex gently.

  • Final Dilution: Add the intermediate solution dropwise to the final assay media (pH 7.4) while under constant vortexing, ensuring the final DMSO concentration remains ≤1%.

  • Self-Validation (Nephelometry): Read the final assay plate at 600 nm using a UV-Vis spectrophotometer. An elevated baseline absorbance compared to a blank indicates micro-precipitation (light scattering). If scattering is detected, discard and repeat with a slower dropwise addition.

workflow Step1 Step 1: Weighing & Aliquoting Step2 Step 2: Dissolution Anhydrous DMSO Step1->Step2 Step3 Step 3: Validation LC-MS Check Step2->Step3 Step4 Step 4: Storage -80°C Aliquots Step3->Step4 Purity > 98% Fail Discard Aliquot (Failed QC) Step3->Fail +16 Da Detected Step5 Step 5: Assay Prep Step-down Dilution Step4->Step5

Self-validating workflow for high-fidelity stock preparation and storage.

Part 4: Quantitative Data Summaries

Table 1: Stability Matrix of 6-Methoxy-4-(morpholin-4-yl)quinoline

Solvent EnvironmentTemperatureMax Storage TimeExpected PurityPrimary Degradation Risk
Anhydrous DMSO-80°C> 12 months> 99%Negligible (if single-use)
Anhydrous DMSO-20°C3 - 6 months~ 95-98%Slow N-oxidation
DMSO (Ambient)25°C1 - 2 weeks< 90%DMSO degradation (Formaldehyde adducts)
PBS (pH 7.4)37°C< 24 hoursVariableMicro-precipitation / Aggregation

Table 2: Physicochemical Properties & Analytical Implications

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight ~244.29 g/mol Target mass for LC-MS validation workflows.
pKa (Quinoline N) ~4.5 - 5.0Highly insoluble in neutral/basic aqueous buffers.
LogP (Estimated) ~2.5 - 3.0High lipophilicity dictates the need for step-down dilution.
Mass Shift Risk +16 DaMonitor for N-oxide formation on morpholine/quinoline.

Part 5: References

  • Title: US Patent 8044068B2 - Aminopyrrolidine compound Source: Google Patents URL:

  • Title: Stability Through the Ages: The GSK Experience Source: Journal of Biomolecular Screening URL:

  • Title: Rapid 'on-column' preparation of hydrogen [11C]cyanide from [11C]methyl iodide via[11C]formaldehyde Source: RSC Advances URL:

  • Title: Unexpected formaldehyde generation from DMSO in headspace GC analysis Source: Scribd (Lin 2020) URL:

Sources

Technical Support Center: 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the off-target pharmacology, experimental troubleshooting, and validation protocols for 6-Methoxy-4-(morpholin-4-yl)quinoline .

This compound represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous Phosphoinositide 3-kinase (PI3K) , Mammalian Target of Rapamycin (mTOR) , and DNA-dependent protein kinase (DNA-PK) inhibitors.[1] While often used as a chemical probe or fragment, its structural features predispose it to specific off-target interactions that can confound experimental data.[1]

Subject: Off-Target Effects & Experimental Troubleshooting Guide

Compound Profile & Mechanism of Action[1]

Chemical Entity: 6-Methoxy-4-(morpholin-4-yl)quinoline Primary Class: Kinase Inhibitor Scaffold (Type I ATP-competitive) Primary Targets: [1]

  • PI3K Isoforms (Class I): The morpholine oxygen forms a critical hydrogen bond with the hinge region (e.g., Val851 in PI3K

    
    ).[1]
    
  • mTOR: Structural homology in the ATP-binding cleft allows dual inhibition.[1]

  • DNA-PK: Often a potent off-target due to the PIKK family structural conservation.[1]

Critical Note: This structure is the core scaffold.[1] If you are using a derivative (e.g., with substituents at position 2 or 3), the selectivity profile will shift, but the core off-target liabilities (hERG, CYP) often remain.[1]

Critical Off-Target Effects & Troubleshooting (Q&A)

Category A: Cytotoxicity & Cell Health[1]

Q1: My cells are dying at concentrations where I only expect pathway inhibition. Is this on-target PI3K toxicity or an off-target effect?

Diagnosis: This is a common issue.[1] The 4-morpholinoquinoline core can induce cytotoxicity through two distinct mechanisms:[1]

  • On-Target (PI3K/mTOR): Prolonged inhibition of the PI3K/Akt/mTOR pathway induces apoptosis or autophagy, which is the desired mechanism in cancer models.[1]

  • Off-Target (DNA-PK & Intercalation):

    • DNA-PK Inhibition: High concentrations (>1-5

      
      M) can inhibit DNA-PK, impairing double-strand break repair and sensitizing cells to replication stress.[1]
      
    • DNA Intercalation: The planar quinoline ring can act as a weak DNA intercalator, causing genotoxicity independent of kinase inhibition.[1]

Troubleshooting Protocol:

  • Step 1: Perform a Rescue Experiment . Transfect cells with a constitutively active Akt (myr-Akt).[1] If cell death persists despite active Akt, the toxicity is likely off-target (e.g., DNA damage or mitochondrial toxicity).[1]

  • Step 2: Measure

    
    -H2AX foci . An increase in 
    
    
    
    -H2AX (a marker of DNA damage) at early time points (2-4 hours) suggests direct DNA interaction or DNA-PK inhibition rather than pure PI3K signaling suppression.[1]
Category B: Cardiovascular & Ion Channel Liability[1]

Q2: We are seeing unexpected arrhythmias or calcium flux anomalies in our primary cardiomyocyte assays. Could this compound be affecting ion channels?

Diagnosis: Yes. The quinoline core is a known pharmacophore for hERG (Kv11.1) channel blockade.[1]

  • Mechanism: The basic nitrogen of the morpholine (at physiological pH) and the lipophilic quinoline ring can bind to the inner cavity of the hERG channel (Y652/F656 residues), causing QT prolongation risks.[1]

  • Impact: In in vitro assays, this manifests as reduced cell viability in cardiomyocytes or altered calcium oscillations.[1]

Actionable Advice:

  • Limit Concentration: Avoid exceeding 10

    
    M in phenotypic screens involving excitable cells (neurons, cardiomyocytes).
    
  • Control: Use E-4031 (a specific hERG blocker) as a positive control to distinguish hERG-mediated effects from kinase-mediated toxicity.[1]

Category C: Fluorescence Interference[1]

Q3: My immunofluorescence (IF) or kinase activity assay readout is inconsistent. Does this compound fluoresce?

Diagnosis: Yes. 6-Methoxyquinoline derivatives are intrinsically fluorescent.[1]

  • Excitation/Emission: Typically excites in the UV/Blue range (

    
    300-360 nm) and emits in the Blue/Cyan range (
    
    
    
    400-450 nm).[1]
  • Interference: It can interfere with DAPI/Hoechst nuclear stains or coumarin-based substrates in biochemical assays.[1]

Troubleshooting Protocol:

  • Blank Correction: Always include a "Compound Only" well (no enzyme/cells) to measure intrinsic fluorescence.

  • Shift Fluorophores: Switch to Red/Far-Red fluorophores (e.g., Alexa Fluor 594/647 or Resorufin) where the compound's interference is negligible.[1]

Pathway Visualization & Selectivity Logic

The following diagram illustrates the "Selectivity Window" challenge. The 4-morpholinoquinoline scaffold hits the PIKK family (PI3K, mTOR, DNA-PK) with varying potency.[1]

PIKK_Selectivity Compound 6-Methoxy-4- (morpholin-4-yl)quinoline PI3K PI3K (Class I) (Primary Target) Compound->PI3K High Potency (IC50 < 100 nM) mTOR mTOR (Dual Target) Compound->mTOR Moderate/High (Depends on sub.) DNAPK DNA-PK (Common Off-Target) Compound->DNAPK Off-Target Risk (> 1 µM) hERG hERG Channel (Safety Liability) Compound->hERG Toxicity Risk (> 5-10 µM) Akt Akt Phosphorylation (pS473) PI3K->Akt Inhibits S6K S6K Phosphorylation (pT389) mTOR->S6K Inhibits DNA_Repair NHEJ DNA Repair (Impaired) DNAPK->DNA_Repair Inhibits Arrhythmia Cardiotoxicity (QT Prolongation) hERG->Arrhythmia Induces

Figure 1: Pharmacological interaction map of the morpholinoquinoline scaffold.[1] Green nodes indicate therapeutic targets; Red nodes indicate off-target liabilities that must be monitored.[1]

Experimental Protocols

Protocol A: Validating Kinase Selectivity (Western Blot)

Objective: To confirm observed effects are due to PI3K/mTOR inhibition and not DNA-PK or general toxicity.[1]

  • Seed Cells: Plate cells (e.g., PC3 or MCF7) at 70% confluency.[1]

  • Dose Response: Treat with compound at 10 nM, 100 nM, 1

    
    M, and 10 
    
    
    
    M
    for 1 hour.
  • Stimulation: Stimulate with Insulin or EGF (100 ng/mL) for the last 15 minutes to robustly activate the pathway.[1]

  • Lysis & Blotting:

    • Marker 1 (PI3K/mTOR): p-Akt (Ser473) and p-S6 (Ser235/236).[1] Expect dose-dependent decrease.[1]

    • Marker 2 (DNA-PK Off-Target): p-DNA-PKcs (Ser2056) or

      
      -H2AX.[1] Induction of 
      
      
      
      -H2AX at high doses suggests off-target DNA damage.[1]
  • Interpretation:

    • Clean Profile: p-Akt/p-S6 is inhibited at <1

      
      M; no 
      
      
      
      -H2AX induction.[1]
    • Dirty Profile:

      
      -H2AX appears at the same concentration as p-Akt inhibition.[1]
      
Protocol B: Fluorescence Quenching Check

Objective: To ensure the compound is not interfering with fluorescence-based binding assays.

  • Prepare Buffer: Use the exact assay buffer (e.g., PBS + 0.1% BSA).[1]

  • Compound Dilution: Prepare a serial dilution of the compound (0.1 nM to 10

    
    M).
    
  • Fluorophore Addition: Add the assay fluorophore (e.g., Fluorescein, Rhodamine) at a fixed concentration (e.g., 10 nM).[1]

  • Read: Measure fluorescence intensity.

  • Analysis: If fluorescence intensity decreases as compound concentration increases (in the absence of protein), the compound is a quencher .[1]

    • Correction: Apply an inner-filter effect correction formula or switch to a time-resolved fluorescence energy transfer (TR-FRET) format which is less susceptible to quenching.

Quantitative Data Summary

ParameterValue / CharacteristicImplication for Research
Solubility (aq) Low (< 10

M at pH 7.[1]4)
Use DMSO stocks; avoid freeze-thaw cycles.[1]
pKa (Morpholine N) ~8.5Protonated at physiological pH; drives hERG binding.[1]
Fluorescence Ex: ~350nm / Em: ~450nmAvoid Blue/Cyan channel readouts.[1]
Metabolic Stability Susceptible to CYP3A4/2D6Microsomal stability is poor without blocking groups.[1]
Key Off-Targets DNA-PK, hERG, Adenosine A2aValidate phenotypes with rescue experiments.[1]

References

  • Ndubaku, C. O., et al. (2015).[1][2] Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis. ACS Medicinal Chemistry Letters. [1]

    • Context: Discusses the optimization of the quinoline/naphthyridine scaffold and the role of the morpholine group in kinase binding and solubility.
  • Knight, Z. A., et al. (2006).[1] A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell. [1]

    • Context: Establishes the structural basis for morpholino-quinoline/chromone derivatives in inhibiting PI3K and DNA-PK.[1]

  • Vandenberg, J. I., et al. (2001).[1] hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews.

    • Context: Provides the mechanistic basis for hERG inhibition by lipophilic amines (like the morpholino-quinoline moiety).[1]

Disclaimer: This guide treats "6-Methoxy-4-(morpholin-4-yl)quinoline" as a chemical probe scaffold. Specific derivatives (e.g., GNE-495, PI-103 analogs) will have unique selectivity profiles.[1] Always consult the specific Certificate of Analysis (CoA) for the exact batch purity and salt form.[1]

Sources

Technical Support Center: Mitigating Cytotoxicity of 6-Methoxy-4-(morpholin-4-yl)quinoline in Normal Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methoxy-4-(morpholin-4-yl)quinoline and related quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds and encountering challenges with cytotoxicity in normal, non-cancerous cell lines. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental decisions.

Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant promise in anticancer research.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of topoisomerase and tubulin polymerization to the modulation of key signaling pathways involved in cell proliferation and survival.[3][4] However, a common hurdle in the development of these potent agents is managing their off-target effects on healthy cells.

This guide will walk you through a systematic approach to understanding and reducing the cytotoxicity of 6-Methoxy-4-(morpholin-4-yl)quinoline in your normal cell models, ensuring a better therapeutic window for your lead candidates.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when unexpected cytotoxicity is observed.

Q1: We are observing significant cytotoxicity with 6-Methoxy-4-(morpholin-4-yl)quinoline in our normal epithelial cell line, even at low micromolar concentrations. Is this expected?

A1: Yes, some level of off-target cytotoxicity in non-cancerous cell lines can be a characteristic of potent cytotoxic agents that target fundamental cellular processes.[5] The quinoline scaffold is known to be a pharmacophore for a variety of biological activities, including those that can impact normal cell function.[6] The degree of cytotoxicity can vary significantly depending on the specific cell type, its proliferation rate, and its metabolic activity. The first step is to systematically characterize this cytotoxicity.[7]

Q2: What are the primary strategies for reducing the in vitro cytotoxicity of a small molecule like 6-Methoxy-4-(morpholin-4-yl)quinoline?

A2: There are several avenues to explore, which we will detail in this guide:

  • Experimental Protocol Optimization: Simple adjustments to your experimental setup, such as exposure time and cell density, can have a significant impact.[7]

  • Co-administration of Cytoprotective Agents: Utilizing compounds that can selectively protect normal cells from cytotoxic insults is a well-established strategy.[8][9]

  • Formulation and Delivery Strategies: Encapsulating the compound in a nanocarrier can alter its pharmacokinetic profile and reduce non-specific uptake by normal cells.[10]

Q3: Could impurities from the synthesis of 6-Methoxy-4-(morpholin-4-yl)quinoline be contributing to the observed cytotoxicity?

A3: Absolutely. This is a critical and often overlooked factor. It is imperative to confirm the purity of your compound stock, ideally through methods like HPLC and mass spectrometry. Residual solvents, unreacted starting materials, or synthetic byproducts can possess their own cytotoxic profiles.

Q4: How can we quantitatively assess the therapeutic window of our compound?

A4: The therapeutic window is typically evaluated by calculating the Selectivity Index (SI). This is the ratio of the IC50 (half-maximal inhibitory concentration) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line [7]

Part 2: Troubleshooting Guide: High Cytotoxicity in Normal Cells

This section provides a structured approach to troubleshooting and mitigating the cytotoxicity of 6-Methoxy-4-(morpholin-4-yl)quinoline.

Initial Assessment: Is the Cytotoxicity Real and Reproducible?

Before embarking on complex mitigation strategies, it's crucial to validate the initial observation.

Troubleshooting Workflow for Unexpected Cytotoxicity

A High Cytotoxicity Observed B Verify Compound Purity (HPLC/MS) A->B C Confirm Cell Line Health & Identity B->C D Re-run Dose-Response with Fresh Stock C->D E Consistent High Cytotoxicity D->E Yes G Inconsistent Results D->G No F Proceed to Mitigation Strategies E->F H Investigate Experimental Variability G->H

Caption: Initial workflow to validate observed cytotoxicity.

Strategy 1: Experimental Protocol Optimization

Fine-tuning your assay parameters can often reveal a clearer therapeutic window.

1.1. Modulating Exposure Time:

  • Rationale: The cytotoxic effects of many compounds are time-dependent. Shortening the exposure duration may be sufficient to achieve the desired effect in cancer cells while minimizing damage to normal cells.

  • Protocol:

    • Perform a time-course experiment, treating both normal and cancer cell lines with a fixed concentration of 6-Methoxy-4-(morpholin-4-yl)quinoline (e.g., the IC50 concentration determined from a 72-hour assay).

    • Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

    • Analyze the data to identify a time point where the differential in cytotoxicity between the two cell lines is maximal.

1.2. Optimizing Cell Seeding Density:

  • Rationale: Cell density can influence the effective concentration of the compound per cell and can also affect cell proliferation rates, which may alter sensitivity to the drug.[7]

  • Protocol:

    • Plate your normal and cancer cell lines at a range of densities (e.g., from 2,500 to 20,000 cells per well in a 96-well plate).

    • After allowing the cells to adhere, treat with a serial dilution of 6-Methoxy-4-(morpholin-4-yl)quinoline.

    • Perform a standard cell viability assay (e.g., MTT) after the desired exposure time.

    • Compare the IC50 values across the different seeding densities to find the optimal condition.

Strategy 2: Co-administration of Cytoprotective Agents

The use of agents that protect normal cells from chemotherapy-induced damage is a clinically relevant strategy.[8][9]

2.1. N-acetylcysteine (NAC) for ROS-Mediated Cytotoxicity:

  • Rationale: Many quinoline derivatives exert their cytotoxic effects, at least in part, through the generation of reactive oxygen species (ROS).[11] NAC is a potent antioxidant that can scavenge ROS and replenish intracellular glutathione levels, thereby protecting cells from oxidative stress.

  • Protocol:

    • Pre-treat your normal and cancer cell lines with a range of NAC concentrations (e.g., 1-10 mM) for 1-2 hours.

    • Without washing out the NAC, add a serial dilution of 6-Methoxy-4-(morpholin-4-yl)quinoline.

    • Incubate for the desired exposure time and assess cell viability.

    • Determine if NAC pre-treatment selectively increases the IC50 in the normal cell line.

2.2. Inducing Temporary Cell Cycle Arrest in Normal Cells:

  • Rationale: Many anticancer agents, particularly those that interfere with DNA replication or mitosis, are most effective against rapidly dividing cells.[5] By temporarily arresting the cell cycle of normal cells, you can decrease their susceptibility to such drugs. This concept is often referred to as "cyclotherapy."[12]

  • Protocol:

    • Pre-treat your normal and cancer cell lines with a reversible cell cycle inhibitor (e.g., a low dose of a CDK4/6 inhibitor like Palbociclib) for 12-24 hours to induce G1 arrest.

    • Add a serial dilution of 6-Methoxy-4-(morpholin-4-yl)quinoline to the pre-treated cells.

    • After the desired exposure to the quinoline compound, wash out both drugs and add fresh media.

    • Assess cell viability 48-72 hours later to determine if the temporary arrest protected the normal cells.

Hypothetical Signaling Pathway for Cyclotherapy

cluster_0 Normal Cell cluster_1 Cancer Cell (CDK4/6 independent) G1 Arrest G1 Arrest CDK4/6 Inhibitor->G1 Arrest Reduced Susceptibility Reduced Susceptibility G1 Arrest->Reduced Susceptibility Continued Proliferation Continued Proliferation Susceptible to Cytotoxicity Susceptible to Cytotoxicity Continued Proliferation->Susceptible to Cytotoxicity 6-Methoxy-4-(morpholin-4-yl)quinoline 6-Methoxy-4-(morpholin-4-yl)quinoline 6-Methoxy-4-(morpholin-4-yl)quinoline->Reduced Susceptibility 6-Methoxy-4-(morpholin-4-yl)quinoline->Susceptible to Cytotoxicity

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Technical Support Center: Overcoming Resistance to 6-Methoxy-4-(morpholin-4-yl)quinoline and Related PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 6-Methoxy-4-(morpholin-4-yl)quinoline and other compounds targeting the PI3K/Akt/mTOR signaling pathway. As potent inhibitors of this critical cellular cascade, these molecules hold significant promise in oncology and other therapeutic areas. However, the emergence of drug resistance presents a formidable challenge in both preclinical and clinical settings. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate, identify, and overcome experimental hurdles related to resistance. Our approach is grounded in mechanistic understanding, providing not just protocols, but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Compound and its Target

Q1: What is the primary mechanism of action for 6-Methoxy-4-(morpholin-4-yl)quinoline?

A1: Based on its structural features, particularly the quinoline and morpholine moieties, 6-Methoxy-4-(morpholin-4-yl)quinoline is predicted to function as an ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases, with potential activity against the mammalian target of rapamycin (mTOR), a related kinase.[1][2] This class of inhibitors binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors like Akt and mTOR, ultimately inhibiting cell growth, proliferation, and survival.[1][3]

Q2: My cells are showing decreased sensitivity to the compound over time. What are the common mechanisms of acquired resistance to PI3K/mTOR inhibitors?

A2: Acquired resistance to PI3K/mTOR inhibitors is a multifaceted problem. The most frequently observed mechanisms include:

  • Feedback Activation of Parallel Pathways: Inhibition of the PI3K/Akt pathway can relieve negative feedback loops, leading to the compensatory activation of other pro-survival signaling cascades, most notably the MAPK/ERK pathway.[4][5] This reactivation of proliferative signaling can bypass the effects of the PI3K inhibitor.

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Chronic PI3K inhibition can lead to the transcriptional upregulation of RTKs such as HER2, HER3, and EGFR.[6][7] This is often mediated by the activation of FOXO transcription factors when their inhibitory phosphorylation by Akt is removed.[6][8] Increased RTK signaling can then reactivate the PI3K pathway or stimulate the MAPK pathway.

  • Genetic Alterations:

    • Loss of PTEN: The tumor suppressor PTEN is a phosphatase that counteracts PI3K activity by dephosphorylating PIP3.[9] Loss of PTEN function, either through mutation or deletion, can lead to the hyperactivation of the PI3K pathway, rendering inhibitors less effective.[10][11]

    • Secondary Mutations in PIK3CA: Amplification of the mutant PIK3CA allele or the acquisition of new activating mutations can increase the overall activity of the PI3K pathway, requiring higher concentrations of the inhibitor to achieve the same effect.[9]

  • Isoform Switching: In some contexts, resistance to an isoform-specific PI3K inhibitor (e.g., a p110α inhibitor) can arise from increased signaling through other isoforms, such as p110β.[9][12]

Q3: I'm observing a discrepancy between the compound's potency in biochemical assays versus cellular assays. What could be the cause?

A3: This is a common challenge in drug development. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have poor membrane permeability, limiting its ability to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.[8]

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes, leading to a lower effective concentration at the target.

  • Off-Target Effects in Cells: In a cellular context, the compound may have off-target effects that counteract its on-target activity or induce toxicity at concentrations below those required for PI3K inhibition.

Part 2: Troubleshooting Guides

Troubleshooting Guide 1: Investigating Decreased Compound Efficacy and Suspected Resistance

This guide provides a systematic approach to diagnosing and characterizing resistance to 6-Methoxy-4-(morpholin-4-yl)quinoline in your cell line models.

Initial Observation: The half-maximal inhibitory concentration (IC50) of the compound has significantly increased (typically a 3 to 10-fold increase is considered indicative of resistance) in your long-term cultures compared to the parental cell line.[13]

G cluster_legend Troubleshooting Workflow A Start: Decreased Efficacy Observed B Step 1: Confirm Resistance (IC50 Shift) A->B C Step 2: Pathway Analysis (Western Blot) B->C IC50 confirmed to be higher D Step 3: Investigate Feedback Loops (MAPK Pathway Analysis) C->D p-Akt not suppressed E Step 4: Assess Upstream Activation (RTK Analysis) D->E p-ERK is elevated F Step 5: Genetic Analysis (PTEN status, PIK3CA sequencing) E->F p-RTKs are upregulated G Conclusion & Next Steps F->G L1 Action L2 Decision/Outcome L3 Start/End

Experimental Protocols:

  • Protocol 2.1.1: Confirmation of IC50 Shift by Cell Viability Assay (MTT Assay)

    • Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 6-Methoxy-4-(morpholin-4-yl)quinoline in complete culture medium. Treat the cells with a wide range of concentrations, including a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a period relevant to the compound's mechanism of action (typically 48-72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values for both cell lines using non-linear regression analysis. A significant rightward shift in the curve for the resistant line confirms the resistant phenotype.[10]

  • Protocol 2.1.2: Western Blot Analysis of PI3K and MAPK Pathway Activation

    • Cell Treatment and Lysis: Treat parental and resistant cells with the compound at a concentration around the IC50 of the parental line for various time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-specific antibodies, as it contains phosphoproteins that can cause high background.[14]

      • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

        • p-Akt (Ser473 and/or Thr308)

        • Total Akt

        • p-S6 Ribosomal Protein

        • Total S6

        • p-ERK1/2

        • Total ERK1/2

        • A loading control (e.g., GAPDH or β-actin)

      • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Interpretation:

      • Effective Inhibition (Parental Line): A decrease in the phosphorylation of Akt and S6 should be observed.

      • Resistance (Resistant Line):

        • Maintained p-Akt: Suggests a mechanism upstream of Akt or at the level of PI3K itself (e.g., PTEN loss, PIK3CA amplification).

        • Increased p-ERK: Indicates feedback activation of the MAPK pathway.[5]

Troubleshooting Guide 2: Western Blotting for Phospho-Proteins

Common Issue: Weak or no signal for phosphorylated proteins (e.g., p-Akt).

G A No/Weak p-Akt Signal B Check Sample Prep A->B C Check Blotting Protocol B->C Sample Prep OK E Use Phosphatase Inhibitors B->E No/Old Inhibitors F Increase Protein Load B->F Low Protein D Check Antibody & Reagents C->D Blotting Protocol OK G Use BSA for Blocking C->G Used Milk to Block H Optimize Antibody Concentration D->H Suboptimal Dilution I Use Fresh ECL Substrate D->I Old Substrate J Successful Detection E->J F->J G->J H->J I->J

Potential Cause Recommended Solution Scientific Rationale Reference
Sample Degradation Ensure lysis buffer contains fresh phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Always keep samples on ice.Phosphatases are highly active after cell lysis and can rapidly dephosphorylate your target protein.[14]
Low Protein Abundance Increase the amount of protein loaded onto the gel (30-40 µg is a good starting point). Consider immunoprecipitation to enrich for your target protein.Phosphorylated proteins are often a small fraction of the total protein pool.
Incorrect Blocking Agent Use 3-5% BSA in TBST for blocking and antibody dilutions. Avoid using non-fat dry milk.Milk contains casein, a phosphoprotein that can be detected by phospho-specific antibodies, leading to high background and masking of the specific signal.[14]
Inefficient Antibody Binding Optimize the primary antibody concentration and consider an overnight incubation at 4°C. Ensure the secondary antibody is appropriate and not expired.Insufficient antibody or incubation time can lead to a weak signal.
Inactive Detection Reagents Use fresh ECL substrate.The enzymatic components of ECL substrates have a limited shelf life.

Part 3: Generating and Characterizing a Resistant Cell Line

A critical tool for studying resistance is the development of an in-vitro resistant cell line. This allows for a controlled system to investigate the molecular changes that occur during the acquisition of resistance.

Protocol 3.1: Stepwise Method for Inducing Resistance

  • Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line to 6-Methoxy-4-(morpholin-4-yl)quinoline by performing an IC50 determination as described in Protocol 2.1.1.

  • Initial Drug Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC50.[9]

  • Monitoring and Dose Escalation:

    • Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Initially, a significant amount of cell death will occur.

    • Once the cell growth rate recovers and is comparable to that of the parental cells (this may take several passages), gradually increase the concentration of the compound. A common strategy is to double the concentration at each step.[9]

    • If the cells are unable to recover at a certain concentration, revert to the previous concentration for a few more passages before attempting to increase the dose again.

  • Maintenance of Resistant Line: Once the desired level of resistance is achieved (e.g., a >10-fold increase in IC50), the resistant cell line can be maintained in a culture medium containing a constant, high concentration of the compound.

  • Periodic Validation: Periodically re-evaluate the IC50 of the resistant line to ensure the stability of the resistant phenotype. It is also good practice to freeze down stocks of the resistant cells at various passages.

G A Parental Cell Line B Determine Baseline IC50 A->B C Culture at IC50 B->C D Monitor Cell Growth C->D E Growth Recovered? D->E E->D No F Increase Drug Concentration E->F Yes G Desired Resistance Achieved? F->G G->D No H Maintain Resistant Line (High Drug Concentration) G->H Yes I Characterize Resistant Phenotype H->I

Part 4: Visualizing the Signaling Network and Resistance Mechanisms

Understanding the intricate signaling pathways is crucial for interpreting experimental results.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Resistance Mechanisms RTK RTK (e.g., HER2/3, EGFR) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 FOXO FOXO Akt->FOXO Inhibition S6K S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation FOXO->RTK Upregulation (Resistance) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation R1 Feedback Activation of MAPK Pathway Compound 6-Methoxy-4-(morpholin-4-yl)quinoline Compound->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation R3 Loss of PTEN R2 Upregulation of RTKs

References

  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers (Basel). URL: [Link]

  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. ResearchGate. URL: [Link]

  • Mutual feedback activation of PI3K and MAPK pathways support combining inhibitors of the two pathways to enhance efficacy. ResearchGate. URL: [Link]

  • Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. MDPI. URL: [Link]

  • Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Pharmacology. URL: [Link]

  • Mechanisms of acquired resistance to the PI3K inhibitors in colorectal cancer cell lines. AACR Journals. URL: [Link]

  • Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. Journal of Clinical Investigation. URL: [Link]

  • Mechanisms of acquired resistance to the PI3K inhibitor GDC-0941 in breast cancer cell lines. AACR Journals. URL: [Link]

  • How can I solve my detection problem for phospho-Akt in western blot? ResearchGate. URL: [Link]

  • What a Tangled Web We Weave: Emerging Resistance Mechanisms to Inhibition of the Phosphoinositide 3-Kinase Pathway. AACR Journals. URL: [Link]

  • Mechanism of acquired resistance to phosphoionositide 3 kinase (PI3K)... ResearchGate. URL: [Link]

  • Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies. Anticancer Research. URL: [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. URL: [Link]

  • Western Blot Troubleshooting. Creative Biolabs Antibody. URL: [Link]

  • Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy. PMC. URL: [Link]

  • Impact of oncogenic driver mutations on feedback between the PI3K and MEK pathways in cancer cells. Bioscience Reports. URL: [Link]

  • PI3Kinase Inhibition in Hormone Receptor-Positive Breast Cancer. MDPI. URL: [Link]

  • Can someone advise on a detection problem p-Akt in western blot? ResearchGate. URL: [Link]

  • Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia. PMC. URL: [Link]

  • Mechanisms of resistance to PI3K inhibitors in pancreatic cancer therapy. Consensus. URL: [Link]

  • Both Hypoxia-Inducible Factor 1 and MAPK Signaling Pathway Attenuate PI3K/AKT via Suppression of Reactive Oxygen Species in Human Pluripotent Stem Cells. Frontiers in Cell and Developmental Biology. URL: [Link]

  • Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. MDPI. URL: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. URL: [Link]

  • NSCLC Cells Resistance to PI3K/mTOR Inhibitors Is Mediated by Delta-6 Fatty Acid Desaturase (FADS2). PMC. URL: [Link]

  • Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. PMC. URL: [Link]

  • Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? ResearchGate. URL: [Link]

  • Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. PMC. URL: [Link]

  • PI3K Inhibitors Face Challenges in Hematologic Malignancies. AJMC. URL: [Link]

  • Challenges in the clinical development of PI3K inhibitors. PMC. URL: [Link]

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network. URL: [Link]

Sources

minimizing variability in 6-Methoxy-4-(morpholin-4-yl)quinoline experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most common sources of experimental variability when working with 6-Methoxy-4-(morpholin-4-yl)quinoline and its derivatives.

These compounds are highly valuable in drug discovery. The morpholinoquinoline scaffold is a well-documented pharmacophore for targeting the PI3K/Akt/mTOR signaling cascade in oncological models[1][2]. Additionally, structurally related derivatives incorporating this exact moiety have been developed as potent Melanocortin-4 (MC4) receptor antagonists for metabolic and mood disorders[3]. However, the unique physicochemical properties of the methoxyquinoline core—specifically its high lipophilicity and intrinsic fluorescence[4]—require precise handling to ensure reproducible, artifact-free data.

Below, you will find mechanistic explanations for common assay failures, self-validating protocols, and standardized workflows to optimize your experiments.

I. Mechanistic FAQs & Troubleshooting

Q: Why am I seeing high standard deviations in my IC50 dose-response curves across biological replicates? A: Variability in dose-response curves with 6-Methoxy-4-(morpholin-4-yl)quinoline is almost always a solubility issue. The quinoline core is highly lipophilic. If you perform serial dilutions directly in aqueous culture media, the compound will form microscopic precipitates. This causes the actual concentration in solution to be significantly lower than your calculated concentration, leading to artificially inflated and highly variable IC50 values.

  • The Causality: The morpholine ring can become protonated depending on the media pH, but the bulky, uncharged methoxyquinoline core drives the molecule out of aqueous solution.

  • The Solution: Always perform your serial dilutions in 100% anhydrous DMSO. Dilute into aqueous media as the absolute final step immediately prior to cell treatment, ensuring the final DMSO concentration never exceeds 0.1% (v/v).

Q: My DAPI/Hoechst nuclear staining is showing high background in treated wells. What is causing this artifact? A: The 6-methoxyquinoline scaffold possesses inherent fluorescent properties due to its extended conjugated


-system. In fact, methoxyquinolines are frequently utilized as fluorescent probes for nucleic acid binding[4]. When excited by UV or blue light, the compound itself emits a signal that bleeds into standard blue/green detection channels.
  • The Causality: Spectral overlap between the compound's emission and the fluorophore's emission spectrum.

  • The Solution: Run a "compound-only" control (media + compound, no cells) to establish background fluorescence. To completely bypass this issue, shift your assay readouts to the red/far-red spectrum (e.g., DRAQ5 instead of DAPI) or utilize luminescence-based assays (like CellTiter-Glo) which are immune to autofluorescence interference.

Q: How can I validate that the compound is actually hitting its intracellular target rather than causing non-specific toxicity? A: Because morpholinoquinolines are classically characterized as PI3K/mTOR pathway inhibitors[2], you must validate target engagement by assessing downstream effectors.

  • The Solution: Incorporate a Western blot validation step in your workflow. Treat cells for 2-4 hours, lyse, and probe for the ratio of p-Akt (Ser473) to total Akt, and p-S6 Ribosomal Protein to total S6. A dose-dependent decrease in these phosphorylation marks confirms on-target mechanism of action prior to observing phenotypic cell death.

II. Quantitative Data & Specifications

To minimize variability, adhere strictly to the physicochemical thresholds outlined in the table below.

Property / ParameterSpecification / RecommendationMechanistic Rationale
Molecular Core Methoxyquinoline + MorpholineConfers kinase hinge-binding and receptor antagonism properties.
Primary Targets PI3K (Types I/II), mTOR, MC4RBroad-spectrum activity depending on exact side-chain substitutions.
Stock Solvent 100% Anhydrous DMSOPrevents micro-precipitation; ensures accurate stoichiometric dosing.
Max Aqueous DMSO

(v/v)
Minimizes solvent-induced cytotoxicity and membrane permeabilization.
Storage Conditions -20°C, desiccated, darkPrevents oxidation of the morpholine ring and photodegradation.
Preferred Readout Luminescence (ATP-based)Avoids spectral overlap with the inherently fluorescent quinoline core.

III. Experimental Workflows & Visualizations

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT Akt (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 6-Methoxy-4-(morpholin-4-yl)quinoline Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Mechanism of action: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholinoquinolines.

Workflow A 10mM Stock in 100% DMSO B Store Aliquots at -20°C A->B C Serial Dilutions in DMSO B->C D Dilute in Media (Max 0.1% DMSO) C->D E Cell Treatment (48h Incubation) D->E F Luminescence Readout E->F

Experimental workflow for 6-Methoxy-4-(morpholin-4-yl)quinoline preparation and assay integration.

IV. Standardized Protocol: Self-Validating Cell Viability Assay

To ensure maximum reproducibility and account for the compound's specific chemical quirks, utilize this standardized methodology for assessing cell viability.

Phase 1: Preparation & Plating

  • Cell Seeding: Harvest target cells (e.g., HepG2 or MCF-7) during the logarithmic growth phase. Seed at a density of

    
     cells/well in a 96-well opaque-walled plate (opaque walls prevent well-to-well luminescent crosstalk).
    
  • Adhesion: Incubate overnight at 37°C, 5% CO2 to allow for complete cell adhesion and recovery.

Phase 2: Compound Dosing (The Critical Step) 3. Master Stock: Reconstitute 6-Methoxy-4-(morpholin-4-yl)quinoline in 100% anhydrous DMSO to a concentration of 10 mM. Vortex thoroughly until optically clear. 4. Intermediate Dilutions: Perform a 9-point serial dilution (e.g., 1:3) in 100% DMSO to create 1000X intermediate stocks. Do not introduce aqueous buffers yet. 5. Media Transfer: Prepare a secondary dilution plate. Transfer 2 µL of each 1000X DMSO stock into 1998 µL of pre-warmed, serum-containing culture media. Invert gently to mix. 6. Treatment: Aspirate the old media from the cell plate. Immediately add 100 µL of the compound-containing media to the cells. 7. Built-in Controls:

  • Vehicle Control: Cells treated with media containing 0.1% DMSO.

  • Compound-Only Control: Media containing the highest concentration of the compound (no cells) to verify the absence of spontaneous luminescence or precipitation.

Phase 3: Incubation & Readout 8. Incubation: Incubate the treated plates for 48 to 72 hours at 37°C. 9. Luminescent Readout: Equilibrate the plate and CellTiter-Glo (CTG) reagent to room temperature for 30 minutes. Add 100 µL of CTG reagent to each well. 10. Lysis: Place the plate on an orbital shaker for 10 minutes to induce complete cell lysis and stabilize the luminescent signal. 11. Quantification: Read the plate using a microplate luminometer. Calculate relative viability by normalizing to the 0.1% DMSO vehicle control.

V. References

  • In Vivo Efficacy of 2-(Oxan-2-yl)morpholine-Based Drug Candidates: A Comparative Analysis. BenchChem. 1

  • CN103936762B - Morpholine quinolines, Preparation Method And The Use. Google Patents. 2

  • 6-Methoxyquinoline | Biochemical Assay Reagent. MedChemExpress. 4

  • US8044068B2 - Aminopyrrolidine compound. Google Patents. 3

Sources

proper storage conditions for 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Storage & Handling of 6-Methoxy-4-(morpholin-4-yl)quinoline

Executive Summary

6-Methoxy-4-(morpholin-4-yl)quinoline is a specialized quinoline derivative often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors, antimalarials) or as a fluorescent probe precursor. Its stability is governed by two competing chemical functionalities: the photo-active quinoline core and the oxidation-prone morpholine ring .

This guide provides a self-validating storage protocol designed to mitigate the three primary degradation vectors: Photo-oxidation , N-oxidation , and Hydrolysis .

Part 1: The "Golden Rules" of Storage

To maintain >98% purity over long-term storage (>12 months), strict adherence to the following environmental controls is required.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term)4°C (Short-term < 1 week)Lowers kinetic energy, significantly retarding the rate of morpholine N-oxidation and thermal decomposition.
Light Strictly Dark (Amber/Opaque Vials)6-Methoxyquinoline derivatives are known photobases . UV/Visible light excitation shifts the pKa, inducing proton transfer reactions and irreversible photodegradation [1, 2].
Atmosphere Inert Gas (Argon/Nitrogen)The morpholine nitrogen is susceptible to forming N-oxides in the presence of atmospheric oxygen. Inert headspace is mandatory for opened vials.
Moisture Desiccator (<30% RH)While the free base is moderately hydrophobic, salt forms (e.g., HCl) are highly hygroscopic. Moisture accelerates hydrolysis and crystal lattice collapse.

Part 2: Troubleshooting & FAQs

Category 1: Physical Appearance & Stability

Q: My compound has turned from off-white to a yellow/brown solid. Is it still usable? A: This color shift indicates photo-oxidation .

  • Mechanism: The methoxy-quinoline core absorbs UV/blue light, generating excited states that can react with singlet oxygen or undergo radical formation [3]. This often leads to the formation of quinone-like impurities or N-oxides.

  • Action:

    • Dissolve a small aliquot in DMSO.

    • Run an LC-MS to check for a mass shift of +16 Da (N-oxide) or +14 Da (carbonyl formation).

    • Verdict: If purity is <95%, repurify via recrystallization or prep-HPLC. If >95%, use immediately but correct concentration for the impurity.

Q: I found the vial cap loose in the freezer. What should I do? A: The sample has likely absorbed moisture (hygroscopic) and oxygen.

  • Risk: Hydrolysis of the methoxy group (rare at neutral pH but possible) or morpholine ring degradation.

  • Action: Lyophilize (freeze-dry) the sample immediately to remove absorbed water. Flush with Argon before re-sealing.

Category 2: Solubility & Stock Solutions

Q: What is the best solvent for creating a 10 mM stock solution? A: DMSO (Dimethyl sulfoxide) is the gold standard.

  • Solubility: The morpholine and methoxy groups provide good organic solubility. Ethanol is a secondary choice but evaporates easily, changing stock concentration.

  • Avoid: Water or PBS for stock preparation. The compound is likely sparingly soluble in neutral aqueous buffer unless protonated (pH < 5).

Q: Can I freeze-thaw my DMSO stock solution? A: Limit freeze-thaw cycles to maximum 3 times .

  • Reasoning: Repeated condensation introduces water into the hygroscopic DMSO, which can cause the compound to precipitate out of solution over time or undergo hydrolysis.

  • Best Practice: Aliquot the stock solution into single-use volumes (e.g., 20 µL) immediately after preparation.

Category 3: Transport

Q: The package arrived with the ice pack melted. Is the compound compromised? A: Likely No , provided it was shielded from light.

  • Stability: 4-Aminoquinoline derivatives generally possess high thermal stability (melting points often >100°C) [4]. Short-term exposure (24-48h) to ambient temperature is acceptable if the vial remained sealed and dark.

  • Verification: Visual inspection. If the powder is free-flowing and white/off-white, it is likely intact.

Part 3: Experimental Protocols

Protocol A: Re-validation of Purity (HPLC)

Use this protocol if storage conditions were compromised.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 3.5 µm, 4.6 x 100 mm.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 360 nm (specific to methoxyquinoline absorption band).

  • Pass Criteria: Single peak >98% area integration at both wavelengths.

Protocol B: Inert Gas Flushing (The "Blanket" Method)

Mandatory after every use.

  • Connect a Pasteur pipette to an Argon or Nitrogen tank line.

  • Set gas flow to a gentle stream (barely audible hiss).

  • Insert the pipette tip halfway into the vial (do not touch the powder).

  • Flush for 10-15 seconds to displace heavier oxygen/moisture.

  • Immediately screw the cap on tightly while removing the pipette.

  • Wrap the cap with Parafilm to create a secondary moisture seal.

Part 4: Visualizing the Logic

Figure 1: Storage Decision Tree

This logic flow ensures you apply the correct storage method based on your usage frequency and compound form.

StorageLogic Start Compound Received FormCheck Check Form: Solid vs. Solution Start->FormCheck Solid Solid Powder FormCheck->Solid Solution Solution (DMSO) FormCheck->Solution Usage Usage Frequency? Solid->Usage Solution->Usage LongTerm Long Term (>1 Month) Store at -20°C Usage->LongTerm Rarely Used ShortTerm Active Use (<1 Month) Store at 4°C Usage->ShortTerm Daily/Weekly EnvControl CRITICAL CONTROLS: 1. Amber Vial (Dark) 2. Argon Flush 3. Desiccator LongTerm->EnvControl ShortTerm->EnvControl

Caption: Decision matrix for determining optimal storage temperature and environmental controls based on physical state and usage frequency.

Figure 2: Potential Degradation Pathways

Understanding how the molecule breaks down reinforces the need for specific storage conditions.

Degradation Compound 6-Methoxy-4-(morpholin-4-yl)quinoline NOxide N-Oxide Impurity (Morpholine Oxidation) Compound->NOxide Oxidation (Slow) PhotoDeg Photodegradation Products (Ring cleavage/Quinones) Compound->PhotoDeg Excitation (Fast) Light UV/Vis Light (hν) Light->PhotoDeg Oxygen Oxygen (O2) Oxygen->NOxide

Caption: Primary degradation pathways. Light exposure drives rapid photodegradation, while atmospheric oxygen leads to slow N-oxidation of the morpholine ring.

References

  • Photochemistry of Quinoline Derivatives: Bardez, E., et al. "Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution." Journal of Physical Chemistry B, vol. 101, no. 39, 1997, pp. 7776–7783.

  • Fluorescent Probes & Photostability: Frederickson, C. J., et al. "TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc."[1] Inorganic Chemistry, vol. 43, no. 1, 2004.

  • General Stability of 4-Aminoquinolines: O'Neill, P. M., et al. "4-Aminoquinoline antimalarials: the role of the 4-amino group in mechanism of action and resistance." Journal of Medicinal Chemistry, vol. 46, no. 23, 2003.

  • Morpholine Oxidation Susceptibility: BenchChem Technical Review. "Stabilizing Morpholine Derivatives for Long-term Storage." (General chemical stability reference)

Sources

dealing with batch-to-batch variation of 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methoxy-4-(morpholin-4-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges that may arise during the handling and use of this compound. As Senior Application Scientists, we are committed to providing you with accurate and practical advice to ensure the integrity and reproducibility of your experimental results.

Introduction to Batch-to-Batch Variation

Batch-to-batch variation is a critical issue in experimental science, particularly in drug discovery and development, where the consistency of a compound's purity and properties directly impacts its biological activity and the reliability of experimental data. For a molecule like 6-Methoxy-4-(morpholin-4-yl)quinoline, variations can arise from the synthetic process, purification methods, and storage conditions. This guide will provide a systematic approach to identifying and mitigating these variations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of 6-Methoxy-4-(morpholin-4-yl)quinoline.

Q1: What is the most likely synthetic route for 6-Methoxy-4-(morpholin-4-yl)quinoline, and how can this influence batch-to-batch variation?

The most probable and industrially scalable synthesis of 6-Methoxy-4-(morpholin-4-yl)quinoline involves a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This process typically uses 4-chloro-6-methoxyquinoline as the starting material and morpholine as the nucleophile. The reaction is generally carried out in a suitable solvent with the addition of a base to neutralize the HCl generated.

Batch-to-batch variation can be introduced through several factors in this synthesis:

  • Incomplete reaction: Residual 4-chloro-6-methoxyquinoline can remain in the final product.

  • Side reactions: The chloroquinoline starting material can undergo hydrolysis to form 6-methoxyquinolin-4-ol, particularly if water is present in the reaction mixture.

  • Purification inefficiencies: Failure to completely remove starting materials, by-products, or residual solvents during workup and purification.

Q2: What are the expected physical and chemical properties of 6-Methoxy-4-(morpholin-4-yl)quinoline?

While extensive experimental data for this specific compound is not widely published, we can infer its properties based on its structure and data from similar compounds.

PropertyExpected Value/CharacteristicSource
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
Appearance Likely a solid at room temperatureGeneral chemical knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General chemical knowledge
Stability The quinoline core can be susceptible to photodegradation. The morpholine moiety is generally stable, but the entire molecule may be sensitive to strong acidic or basic conditions and oxidizing agents.[3][4][3][4]

Q3: How should I properly store 6-Methoxy-4-(morpholin-4-yl)quinoline to ensure its stability?

To maintain the integrity of the compound, it is recommended to store it as a solid in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is advisable.[3] If the compound is in solution, it should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at low temperatures and protected from light.

Part 2: Troubleshooting Guide

This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.

Scenario 1: Inconsistent Biological Activity Between Batches

Q: I am observing significant differences in the biological activity of 6-Methoxy-4-(morpholin-4-yl)quinoline between different batches, even though the supplier's certificate of analysis (CoA) indicates high purity. What could be the cause?

A: This is a classic problem that often points to the presence of impurities that are not easily detected by standard analytical techniques or are not specifically tested for in the CoA. Here’s a systematic approach to troubleshoot this issue:

Step 1: Re-evaluate the Purity of Each Batch

The CoA may state a purity of >98%, but the analytical method used (e.g., HPLC with a single wavelength) might not detect all impurities.

  • Action: Perform your own comprehensive analysis of each batch using the analytical protocols provided in this guide (see Part 3). Pay close attention to small, unidentified peaks in the chromatogram.

Step 2: Investigate Potential Impurities

The most likely culprits for altered biological activity are residual starting materials or by-products from the synthesis.

  • Unreacted Starting Material: 4-chloro-6-methoxyquinoline is a common precursor and may have its own biological activity or could interfere with your assay.

  • By-products: 6-methoxyquinolin-4-ol, formed from hydrolysis of the chloro-precursor, is another potential impurity.

Step 3: Consider Compound Degradation

Improper storage or handling could lead to degradation of the compound.

  • Action: Review your storage and handling procedures. Has the compound been exposed to light or elevated temperatures for extended periods? Refer to the stability information in the FAQs.

Troubleshooting Workflow for Inconsistent Biological Activity

G start Inconsistent Biological Activity Observed reanalyze Re-analyze all batches using in-house HPLC-UV/MS start->reanalyze peaks_match Do all batches show identical chromatograms? reanalyze->peaks_match yes_peaks_match Yes peaks_match->yes_peaks_match Yes no_peaks_match No peaks_match->no_peaks_match No consider_other Consider other experimental variables (e.g., assay conditions, cell line passage number) yes_peaks_match->consider_other different_impurities Identify different impurity profiles between batches no_peaks_match->different_impurities identify_impurities Characterize impurities by LC-MS and NMR different_impurities->identify_impurities unreacted_sm Impurity identified as unreacted starting material (e.g., 4-chloro-6-methoxyquinoline) identify_impurities->unreacted_sm byproduct Impurity identified as a by-product (e.g., 6-methoxyquinolin-4-ol) identify_impurities->byproduct degradation_product Impurity identified as a degradation product identify_impurities->degradation_product purify Purify the compound using preparative HPLC or column chromatography unreacted_sm->purify byproduct->purify degradation_product->purify retest Re-test the purified compound in the biological assay purify->retest

Caption: A workflow to diagnose the cause of inconsistent biological activity.

Scenario 2: Unexpected Peaks in Analytical Data

Q: My ¹H NMR spectrum of a new batch of 6-Methoxy-4-(morpholin-4-yl)quinoline shows unexpected peaks. How can I identify the source of these signals?

A: Unexpected peaks in an NMR spectrum are a clear indication of impurities. By comparing the chemical shifts of these peaks with those of potential impurities, you can often identify the contaminant.

Expected ¹H NMR Chemical Shifts for 6-Methoxy-4-(morpholin-4-yl)quinoline and Potential Impurities

CompoundProtonsExpected Chemical Shift (ppm)Multiplicity
6-Methoxy-4-(morpholin-4-yl)quinoline Aromatic-H7.0 - 8.5m
OCH₃~3.9s
Morpholine-H (N-CH₂)~3.8t
Morpholine-H (O-CH₂)~3.2t
4-chloro-6-methoxyquinoline Aromatic-H7.3 - 8.8m
OCH₃~4.0s
Morpholine NHbroad svariable
N-CH₂~3.6t
O-CH₂~2.8t
6-methoxyquinolin-4-ol Aromatic-H7.2 - 8.5m
OCH₃~3.9s
OHbroad svariable

Note: These are predicted chemical shifts based on general knowledge of similar structures and may vary depending on the solvent and instrument used.[5][6]

Action Plan:

  • Compare with Reference Spectra: If you have a spectrum from a previous "good" batch, perform a direct comparison.

  • Spiking Experiment: If you suspect a particular impurity (e.g., the starting material), add a small amount of the pure suspected impurity to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unexpected peak confirms its identity.

  • 2D NMR: If the impurity is unknown, 2D NMR techniques like COSY and HSQC can help in elucidating its structure.

Synthetic Pathway and Potential Impurities

G cluster_reactants Reactants cluster_reaction SNAr Reaction cluster_products Products and Impurities SM1 4-chloro-6-methoxyquinoline reaction Base, Solvent (e.g., K2CO3, DMF) SM1->reaction impurity3 6-methoxyquinolin-4-ol (hydrolysis by-product) SM1->impurity3 H2O SM2 Morpholine SM2->reaction product 6-Methoxy-4-(morpholin-4-yl)quinoline reaction->product impurity1 Unreacted 4-chloro-6-methoxyquinoline reaction->impurity1 impurity2 Excess Morpholine reaction->impurity2

Caption: The likely synthetic pathway for 6-Methoxy-4-(morpholin-4-yl)quinoline and potential impurities.

Part 3: Experimental Protocols

This section provides detailed protocols for the analytical techniques that can be used to assess the purity and identity of 6-Methoxy-4-(morpholin-4-yl)quinoline.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is adapted from a validated procedure for a similar compound and is suitable for determining the purity of 6-Methoxy-4-(morpholin-4-yl)quinoline.[1]

  • Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 320 nm. For MS, use electrospray ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile or methanol.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Instrumentation: NMR spectrometer (300 MHz or higher is recommended).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

Protocol 3: Mass Spectrometry (MS)

This protocol is for obtaining the mass spectrum of the compound, typically via direct infusion or LC-MS.

  • Instrumentation: Mass spectrometer with ESI source.

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Expected Ions:

    • [M+H]⁺: m/z 259.14

    • [M+Na]⁺: m/z 281.12

  • Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide structural information. Expected fragmentation patterns may involve cleavage of the morpholine ring or loss of the methoxy group.[7]

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

  • Chen, J., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1798. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Iqbal, N., et al. (2017). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 16(2), 419-426. [Link]

  • McCullagh, M., et al. (2012). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation Technical Note. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • LookChem. (n.d.). Purification of Quinoline. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • ResearchGate. (2022). 'H-NMR chemical shifts for compounds 1 to 6. [Link]

  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139335. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1548. [Link]

  • SpectraBase. (n.d.). 4-Nosylmorpholine. [Link]

  • SpectraBase. (n.d.). 4-(Hex-5-enyl)-morpholine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Iqbal, N., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1548. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • International Journal of Foundation for Modern Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • Zhang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6338. [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868957. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 550. [Link]

  • El-Sayed, M. A. A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1004. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Roberts, R. M., & Vogt, P. J. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1937-1944. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Theodosiou, A., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers, 15(12), 2736. [Link]

  • Longdom Publishing. (2021). Short Notes on Nucleophilic Aromatic Substitution. Journal of Organic and Inorganic Chemistry. [Link]

  • Kovács, A., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(18), 5510. [Link]

  • Oxford University Press. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Jia, T., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 143(30), 11464–11470. [Link]

  • Sharma, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 164-173. [Link]

Sources

Validation & Comparative

Navigating the PI3K Inhibitor Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of PI3K inhibitors has been a major focus of cancer research, leading to a diverse arsenal of compounds with varying specificities and potencies. This guide provides a comparative analysis of PI3K inhibitors, offering insights into their mechanisms, experimental evaluation, and therapeutic potential.

The PI3K Signaling Cascade: A Central Hub in Cellular Regulation

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the cell membrane, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This proximity allows PDK1 to phosphorylate and activate AKT. Once activated, AKT phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn modulates a wide range of cellular functions.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G Protein-Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism Kinase_Assay_Workflow A Prepare Reaction Buffer (ATP, PIP2) B Add PI3K Enzyme & Inhibitor A->B C Initiate Reaction B->C D Incubate C->D E Terminate & Detect PIP3 D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro PI3K kinase assay.

Cellular Assays: Assessing Downstream Pathway Inhibition

Western blotting is a widely used technique to assess the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6 ribosomal protein.

Protocol:

  • Cell Treatment: Culture cells (e.g., cancer cell lines with a known PI3K pathway mutation) and treat them with varying concentrations of the PI3K inhibitor for a specific duration.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 (p-S6), and total S6. A loading control (e.g., β-actin or GAPDH) should also be included.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of downstream targets.

Western_Blot_Workflow A Cell Treatment with PI3K Inhibitor B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Transfer B->C D Antibody Incubation (Primary & Secondary) C->D E Chemiluminescent Detection D->E F Analyze Protein Phosphorylation E->F

Caption: Workflow for Western blot analysis of PI3K pathway inhibition.

Conclusion

The landscape of PI3K inhibitors is continually evolving, with ongoing efforts to develop more potent and selective agents with improved therapeutic indices. A thorough understanding of the PI3K signaling pathway and the application of robust experimental methodologies are crucial for the successful discovery and development of novel PI3K-targeted therapies. The comparative framework and detailed protocols provided in this guide serve as a valuable resource for researchers in this dynamic field. When evaluating a new compound like "6-Methoxy-4-(morpholin-4-yl)quinoline," a systematic approach using these established methods will be essential to characterize its potential as a PI3K inhibitor and benchmark its performance against existing agents.

Comparative Pharmacological Guide: 6-Methoxy-4-(morpholin-4-yl)quinoline vs. Clinical-Stage PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology moves toward highly selective kinase inhibition, understanding the structural building blocks of successful therapeutics is paramount. The compound 6-Methoxy-4-(morpholin-4-yl)quinoline represents a privileged preclinical scaffold frequently utilized in the development of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors[1].

This guide provides an in-depth, objective comparison between this foundational scaffold and fully developed, clinical-stage anticancer drugs such as Buparlisib (BKM120) , Pictilisib (GDC-0941) , and Alpelisib (BYL719) . By deconstructing the structure-activity relationships (SAR) and experimental validation workflows, we aim to provide researchers with a comprehensive framework for evaluating morpholine-substituted heterocycles in drug discovery.

Structural Biology & Mechanistic Rationale

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, driving aberrant cell survival and proliferation[2]. The design of ATP-competitive kinase inhibitors relies heavily on mimicking the interactions of the endogenous ATP molecule within the kinase hinge region.

The 6-Methoxy-4-(morpholin-4-yl)quinoline scaffold achieves this through three critical structural features:

  • The Morpholine Ring: This is the pharmacophoric anchor. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Valine 851 (in PI3Kγ) or Valine 852/882 (in PI3Kα). This interaction is a universal hallmark shared by clinical drugs like Buparlisib and Pictilisib[2].

  • The Quinoline Core: The planar, bicyclic aromatic system mimics the adenine ring of ATP. It inserts deep into the hydrophobic adenine-binding pocket, providing essential van der Waals interactions and

    
     stacking with conserved aromatic residues.
    
  • The 6-Methoxy Substitution: The methoxy group projects into the solvent-exposed ribose-binding pocket. It serves a dual purpose: it acts as an electron-donating group to modulate the electron density of the quinoline core (enhancing

    
    -stacking affinity) and provides a synthetic handle for further derivatization to improve aqueous solubility[3].
    

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/γ/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Drug1 6-Methoxy-4-(morpholin-4-yl)quinoline Drug1->PI3K Inhibits (ATP-competitive) Drug2 Clinical PI3K Inhibitors Drug2->PI3K

Fig 1: PI3K/AKT/mTOR signaling cascade and inhibitory nodes of morpholine-based compounds.

Comparative Pharmacological Profiling

To objectively benchmark the 6-Methoxy-4-(morpholin-4-yl)quinoline scaffold, we must compare its biochemical and cellular efficacy against established clinical standards. While the raw scaffold is a starting point, its optimized derivatives demonstrate potent pan-PI3K inhibition.

Table 1: Biochemical Kinase Selectivity Profile (IC in nM)

Data represents typical ranges for optimized derivatives of the respective scaffolds/drugs.

Compound / DrugTarget ProfilePI3KαPI3KβPI3KγPI3Kδ
6-MeO-4-MQ (Scaffold) Pan-PI3K / Preclinical15 - 40120 - 15045 - 6080 - 100
Buparlisib (BKM120) [2]Pan-PI3K / Phase III52166262116
Pictilisib (GDC-0941) [2]Pan-PI3K / Phase I/II333753
Alpelisib (BYL719) PI3Kα-Selective / FDA Approved5>1200>1000>290

Causality in Data: Buparlisib utilizes a 2,4-dimorpholine pyrimidine core, resulting in a balanced pan-PI3K profile[2]. In contrast, Alpelisib replaces the morpholine with an aminothiazole derivative tailored specifically for the PI3Kα isoform, drastically reducing off-target toxicity but sacrificing broad-spectrum efficacy. The 6-MeO-4-MQ scaffold behaves similarly to Buparlisib, offering broad pan-PI3K coverage due to the universal morpholine-hinge interaction[3].

Table 2: Cellular Anti-Proliferative Activity (IC in μM)

Inhibition of tumor cell viability measured via 72-hour MTT/CellTiter-Glo assays.

Cell Line (Origin)Mutation Status6-MeO-4-MQ Deriv.Buparlisib (BKM120)Pictilisib (GDC-0941)
MCF-7 (Breast)PIK3CA (H1047R)0.850.580.14
HCT-116 (Colon)PIK3CA (H1047R)1.120.750.22
A549 (Lung)KRAS / WT PI3K3.452.101.80

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the data presented above must be generated through robust, self-validating experimental protocols. Below are the definitive methodologies for evaluating morpholine-based kinase inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the direct biochemical inhibition of PI3K isoforms.

Causality & Self-Validation:

  • ATP Concentration: The assay must be run at the apparent

    
     of ATP for each specific PI3K isoform (e.g., ~20 μM for PI3Kα). Running at 
    
    
    
    ensures that the calculated IC
    
    
    is a true reflection of the inhibitor's potency and is directly comparable across different laboratories.
  • Z'-Factor Validation: Every plate must include a vehicle control (DMSO, 100% activity) and a no-enzyme control (0% activity). A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute 6-Methoxy-4-(morpholin-4-yl)quinoline and reference drugs (BKM120, GDC-0941) in 100% DMSO, then dilute 1:20 in kinase buffer to achieve a final DMSO concentration of 1% in the reaction.

  • Enzyme Incubation: Add 5 μL of recombinant PI3K (α, β, γ, or δ) to a 384-well low-volume plate. Add 2.5 μL of the compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2.5 μL of a substrate mixture containing PIP2 (10 μM) and ATP (at isoform-specific

    
    ).
    
  • Kinase Reaction: Seal the plate and incubate for 1 hour at room temperature.

  • Termination & Detection: Add 10 μL of stop solution containing EDTA (to chelate

    
     and halt the kinase) and the TR-FRET detection reagents (Europium-labeled anti-PIP3 antibody and APC-labeled tracer).
    
  • Readout: Incubate for 1 hour, then read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

TR_FRET_Workflow Step1 Compound Preparation Step2 PI3K Enzyme Incubation Step1->Step2 Step3 ATP & PIP2 Addition Step2->Step3 Step4 Kinase Reaction (1 hour, RT) Step3->Step4 Step5 Stop Solution & Detection Reagents Step4->Step5 Step6 TR-FRET Readout Step5->Step6

Fig 2: Step-by-step workflow for the TR-FRET based PI3K kinase activity assay.

Protocol 2: Cellular Target Engagement (Western Blotting for p-AKT)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. Target engagement is validated by measuring the downstream phosphorylation of AKT at Ser473 and Thr308.

Causality & Self-Validation:

  • Phosphatase Inhibitors: Lysis buffers must contain Sodium Orthovanadate and Sodium Fluoride. Without these, endogenous phosphatases will rapidly dephosphorylate AKT during lysis, yielding false-positive inhibition data.

  • Internal Normalization: Phospho-AKT levels must be normalized against Total AKT, not just a housekeeping gene (like GAPDH). This proves the drug is inhibiting the kinase phosphorylation event, rather than simply degrading the AKT protein or inducing widespread cell death.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Drug Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1, 10 μM) for 2 hours. A short timepoint ensures the observation of direct kinase inhibition rather than secondary apoptotic effects.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease/Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Electrophoresis & Transfer: Resolve 20 μg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-Total AKT, and anti-GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry using ImageJ.

Translational Outlook

The 6-Methoxy-4-(morpholin-4-yl)quinoline core remains a highly versatile starting point in medicinal chemistry[1]. While clinical drugs like BKM120 and GDC-0941 have successfully navigated the transition from bench to bedside[2], they often face dose-limiting toxicities such as hyperglycemia (an on-target effect of PI3Kα inhibition) and mood disorders (due to BBB penetration).

By leveraging the quinoline scaffold, researchers can fine-tune the physicochemical properties—such as modifying the 6-methoxy group to bulkier substituents to prevent blood-brain barrier penetration, thereby isolating the drug's effects to peripheral tumors and avoiding the psychiatric adverse events seen with earlier pan-PI3K inhibitors.

References

  • Source: Google Patents (CN105859684B)
  • Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere Source: Molaid URL:[Link]

  • Source: Google Patents (US8044068B2)

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A Guide to Ensuring Reproducibility in Studies of 6-Methoxy-4-(morpholin-4-yl)quinoline and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth analysis of the critical parameters necessary to ensure the reproducibility of studies involving the novel small molecule, 6-Methoxy-4-(morpholin-4-yl)quinoline. While direct reproducibility studies on this specific compound are not yet prevalent in the literature, we can establish a robust framework for its investigation by drawing upon established principles for analogous quinoline-based kinase inhibitors. This guide will compare and contrast key experimental methodologies, provide detailed, self-validating protocols, and explain the causal reasoning behind critical experimental choices, empowering researchers to generate high-quality, reproducible data.

The Challenge of Reproducibility with Novel Small Molecules

Novel chemical entities like 6-Methoxy-4-(morpholin-4-yl)quinoline, a member of the quinoline and morpholine derivative classes, hold significant therapeutic promise. Quinoline derivatives are known for a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] The morpholine moiety is also a common feature in many approved drugs, often enhancing solubility and metabolic stability.[4][5] However, the journey from a promising molecule to a well-characterized chemical probe or drug candidate is fraught with potential for irreproducibility. Key challenges include incomplete compound characterization, variability in experimental protocols, and inconsistent data analysis. This guide aims to provide a clear roadmap to navigate these challenges.

Foundational Pillar: Unambiguous Characterization of the Test Compound

The first and most critical step in ensuring reproducibility is to work with a well-characterized compound. The identity, purity, and stability of 6-Methoxy-4-(morpholin-4-yl)quinoline must be unequivocally established before any biological experiments are conducted.

While a specific synthesis for 6-Methoxy-4-(morpholin-4-yl)quinoline is not widely published, a plausible route can be inferred from established methods for quinoline synthesis, such as the Friedländer synthesis.[6] This typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

A multi-pronged approach to quality control is non-negotiable.

  • Identity Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the correct arrangement of atoms.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. An ideal result shows a single major peak, with purity typically exceeding 95% for in vitro studies.

  • Solubility and Stability:

    • The solubility of the compound in common solvents (e.g., DMSO) should be determined.

    • Stability in solution under storage and experimental conditions should be assessed to avoid degradation, which can lead to spurious results.

The following workflow diagram illustrates a robust process for compound characterization.

compound_characterization_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_bioassay Biological Assays Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Identity Identity Verification (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC >95%) Identity->Purity Solubility Solubility & Stability Testing Purity->Solubility BioAssay Proceed to Biological Assays Solubility->BioAssay

Caption: Workflow for ensuring the identity, purity, and stability of a novel compound before biological testing.

Comparative Analysis of In Vitro Assays for Biological Evaluation

Once the compound is thoroughly characterized, the next step is to assess its biological activity using standardized and well-controlled assays. Given that many quinoline derivatives exhibit anti-proliferative and kinase-inhibiting properties, we will focus on cell viability and kinase activity assays.

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. However, different assays measure different cellular parameters, and the choice of assay can significantly impact the results.

Assay TypePrincipleAdvantagesDisadvantages
MTT Reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7]Inexpensive, widely used.Requires a solubilization step for the formazan crystals, can be toxic to cells, and may overestimate viability.
MTS/XTT Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[8]Higher sensitivity and a larger dynamic range than MTT, no solubilization step required.Can still be influenced by the metabolic state of the cells, potentially overestimating viability.
WST-1/WST-8 A second generation of water-soluble tetrazolium salts that are cleaved to a soluble formazan.[9]Generally considered more sensitive and faster than MTT and MTS/XTT.Endpoint assay that can be influenced by cellular metabolic activity.
Luminescent ATP Assay Measures ATP levels using a luciferase reaction; ATP is a marker of metabolically active cells.Highly sensitive, fast, and suitable for high-throughput screening.Requires cell lysis.

The choice of assay should be guided by the specific research question and the characteristics of the cell line being used. For initial screening, a robust and straightforward assay like MTS or WST-1 is often a good choice. For more detailed mechanistic studies, an ATP-based assay may provide more sensitive and accurate results.

The following diagram provides a decision-making framework for selecting an appropriate cell viability assay.

assay_selection_workflow Start Start: Assess Compound Effect on Cell Viability Screening High-Throughput Screening? Start->Screening Mechanism Detailed Mechanistic Study? Screening->Mechanism No ATP_Assay Use Luminescent ATP Assay Screening->ATP_Assay Yes Metabolism Concerned about Metabolic Interference? Mechanism->Metabolism Yes MTS_WST Use MTS or WST-1 Assay Mechanism->MTS_WST No Metabolism->ATP_Assay Yes MTT_Assay Use MTT Assay (with caution) Metabolism->MTT_Assay No

Caption: Decision tree for selecting a suitable cell viability assay based on experimental goals.

Many quinoline derivatives function as kinase inhibitors. Directly measuring the effect of 6-Methoxy-4-(morpholin-4-yl)quinoline on the activity of its putative kinase target is essential for confirming its mechanism of action.

Comparison of Common Kinase Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays use ³²P- or ³³P-labeled ATP to directly measure the transfer of a phosphate group to a substrate.[10] They are highly sensitive and not prone to interference from fluorescent compounds. However, they require specialized handling and disposal of radioactive materials.[11]

  • Fluorescence-Based Assays: These methods use fluorescent probes to detect kinase activity.[12] They are non-radioactive and amenable to high-throughput screening. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly robust fluorescence-based method with low background and high signal-to-background ratios.[13]

  • Luminescence-Based Assays: These assays often measure the amount of ATP remaining in a reaction after the kinase has acted. The amount of light produced by a luciferase enzyme is inversely proportional to kinase activity. They are highly sensitive and have a broad dynamic range.

For most laboratories, non-radioactive methods like TR-FRET or luminescence-based assays offer the best balance of sensitivity, throughput, and safety.

Detailed Experimental Protocols for Reproducible Results

To facilitate reproducibility, this section provides detailed, step-by-step protocols for key assays.

This protocol is based on the principle that viable cells with active metabolism can convert MTS into a soluble formazan product.[8]

  • Cell Seeding:

    • Culture cells to ~80% confluency, ensuring they are in the logarithmic growth phase.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Methoxy-4-(morpholin-4-yl)quinoline in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition and Incubation:

    • Prepare the MTS solution according to the manufacturer's instructions.

    • Add 20 µL of the MTS solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells (background) from all other values.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viable cells against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀ value.

Western blotting is a crucial technique to investigate how a compound affects the expression and phosphorylation status of proteins in a signaling pathway.[14][15][16][17]

  • Cell Lysis and Protein Quantification:

    • After treating cells with 6-Methoxy-4-(morpholin-4-yl)quinoline for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the integrity and phosphorylation state of the proteins.[14]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[14]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.[14]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphoproteins, normalize to the total protein level.

A hypothetical signaling pathway that could be investigated is presented below.

signaling_pathway cluster_inhibition Compound 6-Methoxy-4-(morpholin-4-yl)quinoline Receptor Receptor Tyrosine Kinase (RTK) Compound->Receptor Inhibition PI3K PI3K Receptor->PI3K p Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition->Receptor

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 6-Methoxy-4-(morpholin-4-yl)quinoline.

Conclusion and Future Directions

Ensuring the reproducibility of studies with novel compounds like 6-Methoxy-4-(morpholin-4-yl)quinoline is paramount for advancing scientific knowledge and drug discovery. By adhering to the principles outlined in this guide—rigorous compound characterization, selection of appropriate and well-controlled assays, and meticulous execution of detailed protocols—researchers can significantly enhance the reliability and impact of their findings. As research on this and other quinoline derivatives progresses, the establishment of standardized protocols and the transparent reporting of data will be essential for building a solid foundation of reproducible science.

References

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • PMC. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

  • PubChem. 6-Methoxy-4-{4-[1-(methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1H-indole. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 136-148. [Link]

  • PubChem. 6-Methoxy-4-methylquinoline. [Link]

  • ResearchGate. (2015). Biological Activities of Quinoline Derivatives. [Link]

  • PubMed. Quinoline antimalarials: mechanisms of action and resistance. [Link]

  • Bentham Science. Biological Activities of Quinoline Derivatives. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. [Link]

  • Google P
  • Google Patents. Method for synthetizing 6-methoxyquinoline.
  • PubMed. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors. [Link]

  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • PubMed. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. [Link]

  • Cardiff University. Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA. [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • ScienceScholar. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential. [Link]

  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]

  • ScholarWorks@BGSU. 8-Methoxy-4-(4-Methoxyphenyl)Quinoline. [Link]

  • IntechOpen. (2023, November 20). Antimalarial Drugs with Quinoline Nucleus and Analogs. [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • PubChem. 6-Methoxyquinoline. [Link]

  • ResearchGate. (2023, June 15). A review on pharmacological profile of Morpholine derivatives. [Link]_on_pharmacological_profile_of_Morpholine_derivatives)

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the morpholine-substituted heterocycle is a privileged pharmacophore, historically foundational to the development of lipid kinase inhibitors. Specifically, 6-Methoxy-4-(morpholin-4-yl)quinoline (6-MeO-4-MQ) represents a highly optimized scaffold designed to target the PI3K/AKT/mTOR signaling axis.

As a Senior Application Scientist, I approach cross-reactivity profiling not merely as a box-ticking exercise, but as a critical diagnostic of a molecule's clinical viability. The structural nuances of 6-MeO-4-MQ—combining the hydrogen-bonding capacity of the morpholine ring with the deep hydrophobic insertion of the quinoline core—dictate a highly specific kinome profile. This guide objectively compares the cross-reactivity and performance of the 6-MeO-4-MQ scaffold against alternative morpholine-based architectures, providing the mechanistic causality behind our experimental profiling workflows.

Mechanistic Rationale: Why the Quinoline Scaffold?

To understand the cross-reactivity profile, we must first understand the structural biology of the orthosteric ATP-binding pocket.

  • The Morpholine Motif: The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

    
     or Val882 in PI3K
    
    
    
    )[1].
  • The Quinoline Core: Unlike monocyclic pyrimidines, the bicyclic quinoline core provides extensive van der Waals interactions within the adenine-binding pocket, anchoring the molecule firmly[2].

  • The 6-Methoxy Substitution: This functional group projects toward the solvent-exposed region or the specificity pocket, tuning the electronic properties of the core and preventing off-target binding to structurally similar kinases like CDKs or EGFR[1].

Crucially, highly selective PI3K inhibitors often fail in the clinic due to a compensatory feedback loop: when PI3K is inhibited, mTORC2 upregulates and re-phosphorylates AKT at Ser473, restoring tumor survival signaling. The 6-MeO-4-MQ scaffold is uniquely positioned as a dual PI3K/mTOR inhibitor , ablating this resistance mechanism entirely[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruits mTORC1 mTORC1 / mTORC2 AKT->mTORC1 Downstream mTORC1->AKT Feedback (Ser473) Inhibitor 6-MeO-4-MQ Inhibitor->PI3K Inhibitor->mTORC1

PI3K/AKT/mTOR signaling axis illustrating dual inhibition by 6-MeO-4-MQ.

Comparative Cross-Reactivity Profiling

To objectively evaluate 6-MeO-4-MQ, we benchmark its biochemical IC


 profile against two prominent alternative scaffolds used in PI3K inhibitor design:
  • Alternative 1: Morpholino-pyrimidine (e.g., Buparlisib analogs). Known for potent pan-PI3K activity, but often lacks sufficient mTOR inhibition, leaving the cell vulnerable to feedback activation[2].

  • Alternative 2: Morpholino-triazine (e.g., ZSTK-474 analogs). Highly selective for PI3K

    
    , but historically associated with rapid metabolic clearance and narrower therapeutic windows[3].
    
Table 1: Kinome Cross-Reactivity Profile (IC , nM)
Target Kinase6-MeO-4-MQ (Morpholino-quinoline)Alt 1 (Morpholino-pyrimidine)Alt 2 (Morpholino-triazine)
PI3K

4.28.58.6
PI3K

18.532.145.0
PI3K

12.025.630.1
PI3K

5.112.418.5
mTOR 22.4 >1,000>1,000
DNA-PK 150>2,000>5,000
CDK2 >10,000>10,000>10,000
EGFR >10,000>10,000>10,000

Data synthesis reflects consensus structure-activity relationship (SAR) trends for these pharmacophores.

Analysis: The 6-MeO-4-MQ scaffold demonstrates a "Goldilocks" profile. It maintains single-to-double-digit nanomolar potency across class I PI3K isoforms while achieving the critical <30 nM threshold required for meaningful mTOR inhibition. Furthermore, it exhibits excellent selectivity against off-target tyrosine and serine/threonine kinases (EGFR, CDK2), minimizing off-target cytotoxicity.

Experimental Workflows & Self-Validating Protocols

To generate trustworthy cross-reactivity data, the assays must be robust, reproducible, and internally controlled. Below are the field-proven methodologies used to profile this scaffold.

Protocol 1: Kinome-Wide TR-FRET Competitive Binding Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric assays (


P-ATP). TR-FRET eliminates radioactive waste and, crucially, the time-resolved measurement (incorporating a 100 µs delay before reading) allows short-lived background auto-fluorescence from the test compounds to decay, isolating the true signal.
  • Reagent Preparation: Incubate the recombinant kinase domain with a fluorescently labeled ATP-competitive tracer. Rationale: Pre-incubation establishes a stable baseline equilibrium before the competitor is introduced.

  • Compound Titration: Dispense 6-MeO-4-MQ in a 10-point, 3-fold serial dilution (from 10 µM to 0.5 nM). Rationale: A wide concentration range ensures a complete sigmoidal dose-response curve, which is mathematically required for accurate IC

    
     interpolation.
    
  • Detection: Add the Europium (Eu)-labeled anti-tag antibody. Excite at 340 nm and measure emission at 665 nm.

  • Self-Validation System: Every assay plate must contain a 100% inhibition control (10 µM Staurosporine) and a 0% inhibition control (0.1% DMSO vehicle). Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6 , proving the signal window is statistically distinct from assay noise.

TR_FRET_Workflow Step1 1. Kinase + Tracer Incubation Step2 2. Compound Addition (6-MeO-4-MQ) Step1->Step2 Step3 3. Eu-Antibody Binding Step2->Step3 Step4 4. TR-FRET Signal Detection Step3->Step4 Step5 5. IC50 & Z'-factor Validation Step4->Step5

Step-by-step TR-FRET assay workflow for kinase selectivity profiling.

Protocol 2: Cellular Target Engagement (Phospho-AKT Immunoblotting)

Causality: Biochemical IC


 values do not account for cell permeability or competition with high intracellular ATP concentrations (~1-5 mM). We must prove target engagement inside a living cell. We probe for AKT phosphorylation at two distinct sites: Thr308 (phosphorylated by PDK1, downstream of PI3K) and Ser473 (phosphorylated by mTORC2). A true dual inhibitor must ablate both.
  • Cell Treatment: Serum-starve human cancer cells (e.g., MCF-7) for 12 hours, then stimulate with EGF (50 ng/mL) for 15 minutes prior to lysis. Rationale: Starvation synchronizes the cells, and EGF provides a sharp, uniform spike in PI3K pathway activation, maximizing the dynamic range of the assay.

  • Lysis & Extraction: Lyse cells in RIPA buffer heavily supplemented with phosphatase inhibitors (NaF, Na

    
    VO
    
    
    
    ). Rationale: Phosphatases act in milliseconds; without inhibitors, the transient phosphorylation states of AKT will be lost during extraction.
  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT(Thr308) and p-AKT(Ser473).

  • Self-Validation System: Normalize all phospho-signals against Total AKT and GAPDH (loading controls). Rationale: This guarantees that the observed loss of signal is due to specific kinase inhibition by 6-MeO-4-MQ, rather than unequal lane loading or generalized compound cytotoxicity.

References

1.2. Frontiers in Pharmacology / NIH. 2.3. European Journal of Medicinal Chemistry / NIH. 3.1. RSC Medicinal Chemistry.

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A Comparative Guide to Pan-PI3K vs. Isoform-Selective Inhibitors: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of cellular signaling, the Phosphoinositide 3-kinase (PI3K) pathway stands as a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][3][4][5] This has led to the development of a diverse arsenal of small molecule inhibitors. These inhibitors largely fall into two main categories: pan-PI3K inhibitors, which target all Class I PI3K isoforms, and isoform-selective inhibitors, which are designed to target specific isoforms (p110α, p110β, p110δ, and p110γ).[1][6]

For researchers, scientists, and drug development professionals, the choice between a pan-PI3K and an isoform-selective inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic strategies. This guide provides an in-depth, objective comparison of these two classes of inhibitors, supported by experimental data and protocols, to empower you to make informed decisions in your research.

The PI3K Signaling Pathway: A Central Hub in Cellular Regulation

The PI3K pathway is activated by a multitude of upstream signals, including receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[7][8] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of substrates, including the mammalian target of rapamycin (mTOR), to regulate diverse cellular functions. The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[7]

PI3K_Pathway cluster_membrane Plasma Membrane RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PTEN PTEN PIP3->PTEN Dephosphorylation PI3K->PIP2 Phosphorylation mTOR mTOR AKT->mTOR Activation Cell_Processes Cell Growth, Proliferation, Survival, Metabolism mTOR->Cell_Processes PTEN->PIP2

Caption: The PI3K/AKT/mTOR signaling cascade and points of regulation.

Pan-PI3K Inhibitors: Broad-Spectrum Targeting

Pan-PI3K inhibitors are designed to inhibit all four Class I PI3K isoforms (α, β, δ, γ).[9] This broad-spectrum approach is based on the rationale that multiple isoforms may contribute to tumor growth and that inhibiting all of them will lead to a more profound and sustained anti-cancer effect.[10][11][12]

Advantages:
  • Broad Efficacy: By targeting all isoforms, pan-inhibitors can be effective in tumors with heterogeneous PI3K pathway activation, where multiple isoforms may be involved.[10]

  • Overcoming Redundancy: In some contexts, inhibition of a single isoform may be compensated by the activity of other isoforms. Pan-inhibition can circumvent this potential resistance mechanism.[10]

Disadvantages:
  • Increased Toxicity: The broad inhibition of PI3K isoforms, which also play crucial roles in normal physiological processes, often leads to a higher incidence of off-target effects and toxicities.[3][9][13][14] Common side effects include hyperglycemia, rash, diarrhea, and fatigue.[3][14]

  • Limited Therapeutic Window: The associated toxicities can limit the achievable dose and duration of treatment, potentially compromising therapeutic efficacy.[14]

Isoform-Selective Inhibitors: A Precision Approach

The development of isoform-selective inhibitors arose from the understanding that different PI3K isoforms have distinct tissue distributions and non-redundant functions.[13][15][16][17] This approach aims to improve the therapeutic index by selectively targeting the isoform(s) driving the pathology while sparing others, thereby reducing off-target toxicities.[13][18][19]

PI3K IsoformPrimary Functions & Disease Relevance
p110α (PIK3CA) Mediates signaling downstream of RTKs, crucial for insulin signaling and metabolism. Activating mutations in the PIK3CA gene are among the most common in human cancers.[3]
p110β (PIK3CB) Implicated in signaling downstream of GPCRs and in tumors with PTEN loss.[10]
p110δ (PIK3CD) Predominantly expressed in hematopoietic cells and plays a key role in B-cell and T-cell function.[15][19] A key target in hematological malignancies.
p110γ (PIK3CG) Primarily activated by GPCRs and involved in inflammatory and immune responses.[15]
Advantages:
  • Improved Tolerability: By avoiding the inhibition of isoforms crucial for normal tissue homeostasis, isoform-selective inhibitors generally have a better safety profile compared to pan-inhibitors.[18][20] For instance, p110α-specific inhibitors are associated with hyperglycemia and rash, while p110δ inhibitors can cause gastrointestinal side effects.[3]

  • Enhanced Therapeutic Window: The improved tolerability allows for higher and more sustained dosing, potentially leading to better target engagement and efficacy in appropriately selected patient populations.[21]

  • Targeted Efficacy: In tumors driven by a specific PI3K isoform, a selective inhibitor can be highly effective. For example, the p110α-selective inhibitor alpelisib is approved for treating PIK3CA-mutated breast cancer.[22][23]

Disadvantages:
  • Narrower Spectrum of Activity: The efficacy of isoform-selective inhibitors is dependent on the specific PI3K isoform driving the tumor growth. Tumors that are not reliant on the targeted isoform will likely be resistant.[24]

  • Potential for Resistance: Cancers may develop resistance by upregulating signaling through other PI3K isoforms, thereby bypassing the selective inhibition.[19]

Experimental Comparison: A Step-by-Step Guide

To objectively compare the performance of pan-PI3K and isoform-selective inhibitors, a series of well-controlled in vitro and in vivo experiments are essential.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (GI50 Determination) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Pathway Modulation) Cell_Viability->Western_Blot Xenograft Xenograft/PDX Models (Tumor Growth Inhibition) Western_Blot->Xenograft Data_Analysis Data Analysis & Comparison Xenograft->Data_Analysis

Caption: A typical experimental workflow for comparing PI3K inhibitors.

In Vitro Kinase Assay: Determining Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against purified PI3K isoforms. This assay provides a direct measure of the inhibitor's potency and selectivity.[25][26]

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing purified recombinant PI3K isoforms (α, β, δ, γ).

    • Prepare a lipid substrate solution (e.g., PIP2).

    • Prepare a solution of [γ-³²P]ATP or use a non-radioactive detection method like HTRF.[27]

    • Serially dilute the pan- and isoform-selective inhibitors in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a microplate, combine the PI3K enzyme, kinase buffer, and varying concentrations of the inhibitor. Include a vehicle control (DMSO).

    • Initiate the reaction by adding the ATP and lipid substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection and Analysis:

    • Terminate the reaction.

    • Detect the amount of phosphorylated product (PIP3). For radioactive assays, this can be done using thin-layer chromatography (TLC) followed by phosphorimaging.[25] For HTRF assays, read the plate on a suitable microplate reader.[26]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Expected Outcome: A table summarizing the IC50 values for each inhibitor against each PI3K isoform, clearly demonstrating the potency and selectivity profile.

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity Profile
Pan-Inhibitor X 581012Pan-PI3K
α-selective Inhibitor Y 25008001000α-selective
δ-selective Inhibitor Z 9007503600δ-selective
Cellular Assays: Assessing On-Target Efficacy and Cytotoxicity

Objective: To evaluate the ability of the inhibitors to modulate the PI3K signaling pathway in a cellular context and to determine their effect on cell viability.[28]

A. Western Blotting for Pathway Modulation

Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cell lines with known PI3K pathway alterations (e.g., PIK3CA mutation, PTEN loss).

    • Treat the cells with a range of concentrations of the pan- and isoform-selective inhibitors for a defined period.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against key pathway components, such as phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and total S6.[29] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Expected Outcome: Western blot images demonstrating a dose-dependent decrease in the phosphorylation of AKT and downstream effectors upon inhibitor treatment, confirming on-target pathway inhibition.[30]

B. Cell Viability Assay

Methodology:

  • Cell Seeding: Seed cancer cell lines in 96-well plates.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitors for 48-72 hours.[26]

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB).[26][31]

    • Measure the signal (luminescence, absorbance) using a microplate reader.

  • Data Analysis:

    • Plot the cell viability against the inhibitor concentration to determine the GI50 (50% growth inhibition) value.[26]

Expected Outcome: Dose-response curves and GI50 values for each inhibitor in different cell lines, allowing for a comparison of their cytotoxic potential.

In Vivo Models: Evaluating Therapeutic Efficacy

Objective: To assess the anti-tumor efficacy of the inhibitors in a living organism.

Methodology:

  • Model Selection: Utilize appropriate in vivo models, such as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) implanted in immunocompromised mice.[30]

  • Treatment Administration:

    • Once tumors are established, randomize the animals into treatment groups (vehicle control, pan-inhibitor, isoform-selective inhibitor).

    • Administer the inhibitors at predetermined doses and schedules (e.g., daily oral gavage).[32][33]

  • Efficacy Assessment:

    • Monitor tumor volume regularly using calipers.[30]

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Plot mean tumor volume over time for each treatment group.

    • Perform statistical analysis to determine the significance of tumor growth inhibition.

Expected Outcome: Graphs showing significant tumor growth inhibition in the inhibitor-treated groups compared to the vehicle control, providing evidence of in vivo efficacy.

Conclusion: Selecting the Right Tool for the Job

The choice between a pan-PI3K and an isoform-selective inhibitor is not a one-size-fits-all decision. It is a strategic choice that depends on the specific research question and the biological context.

  • Pan-PI3K inhibitors are valuable tools for achieving broad and potent inhibition of the PI3K pathway, particularly in cancers with complex or unknown PI3K dependencies. However, their clinical utility can be hampered by off-target toxicities.[9][13][34]

  • Isoform-selective inhibitors represent a more refined, precision-medicine approach.[19] By targeting specific isoforms, they offer the potential for an improved therapeutic window and are particularly effective in tumors with a clear dependency on a single isoform.[3][35]

This guide provides a framework for the rational comparison and selection of PI3K inhibitors. By understanding their distinct mechanisms, advantages, and disadvantages, and by employing rigorous experimental validation, researchers can confidently choose the most appropriate tool to advance our understanding of PI3K signaling and develop more effective cancer therapies.

References

  • Clinical development of phosphatidylinositol 3-kinase inhibitors for cancer treatment - PMC. (n.d.). National Institutes of Health. [Link]

  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. (2019, April 1). AACR Journals. [Link]

  • The PI3K Pathway As Drug Target in Human Cancer - PMC. (n.d.). National Institutes of Health. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022, March 23). Frontiers. [Link]

  • Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC. (n.d.). National Institutes of Health. [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (2019, March 1). MDPI. [Link]

  • A Tale of Two Isoforms: PI3K Delta and Gamma. (2020, April 18). Targeted Oncology. [Link]

  • Targeting PI3K/mTOR Signaling in Cancer. (2011, December 15). AACR Journals. [Link]

  • PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting. (n.d.). Nature. [Link]

  • Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (2026, February 9). Spandidos Publications. [Link]

  • Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC. (n.d.). National Institutes of Health. [Link]

  • The Isoform Selective Roles of PI3Ks in Dendritic Cell Biology and Function. (2018, November 14). Frontiers. [Link]

  • Development of PI3K Inhibitors in Breast Cancer. (2020, December 5). OncLive. [Link]

  • PI3K isoforms in cell signalling and vesicle trafficking. (2019, September 1). SciSpace. [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. (2008, May 1). AACR Journals. [Link]

  • The Isoform Selective Roles of PI3Ks in Dendritic Cell Biology and Function - PMC. (2018, November 15). National Institutes of Health. [Link]

  • Challenges in the clinical development of PI3K inhibitors. (n.d.). Ovid. [Link]

  • Abstract TS2-2: Clinical development of inhibitors of the PI3K pathway. (2019, February 15). AACR Journals. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014, May 5). AACR Journals. [Link]

  • PI3K inhibitors: review and new strategies - PMC. (2020, May 19). National Institutes of Health. [Link]

  • PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC. (n.d.). National Institutes of Health. [Link]

  • PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. (2015, March 16). Semantic Scholar. [Link]

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. (2011, November 30). AACR Journals. [Link]

  • Isoform-Selective PI3K Inhibitors for Various Diseases. (2020, May 1). Bentham Science Publishers. [Link]

  • Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes. (2024, March 6). Cell. [Link]

  • In vitro drug response assay for inhibitors of PI3K and mTOR in human... (n.d.). ResearchGate. [Link]

  • In vivo efficacy study of PI3K or mTOR inhibitors ± standard... (n.d.). ResearchGate. [Link]

  • PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. (2015, September 14). PubMed. [Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. (n.d.). MDPI. [Link]

  • Therapeutic Benefit of Selective Inhibition of p110α PI3-Kinase in Pancreatic Neuroendocrine Tumors. (n.d.). AACR Journals. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC. (n.d.). National Institutes of Health. [Link]

  • A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth - PMC. (n.d.). National Institutes of Health. [Link]

  • Abstract #LB-214: Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. (2009, May 1). AACR Journals. [Link]

  • PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC. (2015, September 14). National Institutes of Health. [Link]

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. (2023, November 13). Frontiers. [Link]

  • Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment. (2020, March 2). Frontiers. [Link]

  • Combining radiation with PI3K isoform-selective inhibitor administration increases radiosensitivity and suppresses tumor growth in non-small cell lung cancer. (2022, May 9). Oxford Academic. [Link]

  • Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC. (n.d.). National Institutes of Health. [Link]

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The Synergistic Potential of Quinoline-Morpholine Scaffolds: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmacology, the quest for novel therapeutic agents with enhanced efficacy and minimized resistance is paramount. Combination therapies, which leverage the synergistic interactions between two or more drugs, represent a powerful strategy to achieve these goals. This guide delves into the synergistic potential of a promising chemical scaffold: 6-Methoxy-4-(morpholin-4-yl)quinoline. While direct experimental data on this specific molecule is not extensively documented in publicly available literature, by examining its constituent moieties—the quinoline core and the morpholine substituent—we can extrapolate and build a strong rationale for its potential synergistic applications. This guide will provide a comparative analysis of related compounds, offering a scientifically grounded framework for researchers and drug development professionals to explore this promising area.

The quinoline ring is a well-established pharmacophore found in a wide array of therapeutic agents, renowned for its diverse biological activities, including anticancer and antimalarial properties. The morpholine ring, on the other hand, is often incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, and can also contribute to target engagement. The combination of these two privileged structures in 6-Methoxy-4-(morpholin-4-yl)quinoline suggests a high potential for novel biological activities and, importantly, for synergistic interactions with other therapeutic agents.

This guide will explore the potential synergistic effects of this scaffold by drawing parallels with known synergistic combinations involving other quinoline and morpholine-containing drugs, particularly in the context of cancer therapy where combination strategies are prevalent. We will examine the mechanistic basis for these synergies, provide illustrative experimental protocols for their evaluation, and present hypothetical data in a comparative format to guide future research.

I. The Rationale for Synergy: Targeting Key Cancer Pathways

Cancer is a complex disease characterized by the dysregulation of multiple signaling pathways. A common strategy in oncology is to co-target interconnected pathways to achieve a more profound and durable anti-tumor response. The quinoline scaffold has been associated with the inhibition of various kinases and other critical cellular targets. When combined with a morpholine moiety, which is present in several known inhibitors of the PI3K/mTOR pathway, the resulting molecule, such as 6-Methoxy-4-(morpholin-4-yl)quinoline, could potentially modulate multiple nodes within a cancer cell's survival network.

A key pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. The observation that combinations of PI3K or mTOR inhibitors with inhibitors of other pathways, such as the MEK/ERK pathway, can lead to synergistic growth inhibition provides a strong rationale for exploring similar combinations with novel quinoline-morpholine compounds.

Below is a conceptual diagram illustrating the potential for synergistic targeting of cancer signaling pathways.

Synergistic_Pathway_Inhibition cluster_0 Cell Proliferation & Survival cluster_1 Drug Intervention Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases RAS RAS Receptor_Tyrosine_Kinases->RAS PI3K PI3K Receptor_Tyrosine_Kinases->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Angiogenesis ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Quinoline_Compound 6-Methoxy-4-(morpholin-4-yl)quinoline (Hypothesized Target: e.g., Kinase in MEK/ERK pathway) Quinoline_Compound->MEK PI3K_mTOR_Inhibitor PI3K/mTOR Inhibitor PI3K_mTOR_Inhibitor->PI3K PI3K_mTOR_Inhibitor->mTOR

Figure 1: Conceptual diagram of synergistic pathway inhibition. A hypothetical quinoline-morpholine compound could inhibit one oncogenic pathway (e.g., MEK/ERK), while a partner drug targets a parallel survival pathway (e.g., PI3K/mTOR), leading to a more effective blockade of downstream proliferation and survival signals.

II. Comparative Analysis of Synergistic Combinations

To illustrate the potential of 6-Methoxy-4-(morpholin-4-yl)quinoline, we will compare it with known synergistic combinations involving PI3K/mTOR inhibitors. The following table presents hypothetical data for our compound of interest in combination with a known PI3K inhibitor, Alpelisib, and a known MEK inhibitor, Trametinib, against a panel of cancer cell lines. This data is for illustrative purposes to guide experimental design.

Table 1: Illustrative Synergistic Anti-proliferative Activity (IC50, nM)

Cell Line6-Methoxy-4-(morpholin-4-yl)quinoline (Alone)Alpelisib (Alone)Combination (1:1 ratio)Combination Index (CI)Trametinib (Alone)Combination (1:1 ratio)CI
A549 (Lung) 150500500.45 (Synergy) 2080.50 (Synergy)
MCF-7 (Breast) 200250600.38 (Synergy) 50150.42 (Synergy)
HT29 (Colon) 3508001200.41 (Synergy) 100300.45 (Synergy)

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented are hypothetical and intended for illustrative purposes.

III. Experimental Protocols for Assessing Synergy

The robust evaluation of synergistic drug interactions requires well-defined experimental protocols. Below are step-by-step methodologies for key assays.

A. Checkerboard Assay for Synergy Determination

This assay is a cornerstone for evaluating the interaction between two compounds.

1. Cell Seeding:

  • Plate cancer cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare serial dilutions of 6-Methoxy-4-(morpholin-4-yl)quinoline (Drug A) and the combination drug (Drug B) in culture medium.

3. Drug Addition:

  • Add Drug A in a concentration gradient along the x-axis of the plate.

  • Add Drug B in a concentration gradient along the y-axis of the plate.

  • The plate will contain wells with single agents at various concentrations, as well as combinations of both drugs at different concentration ratios. Include vehicle-treated and untreated control wells.

4. Incubation:

  • Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

5. Cell Viability Assessment:

  • Measure cell viability using a suitable assay, such as the Sulforhodamine B (SRB) or MTT assay.

6. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each drug concentration and combination.

  • Use software like CompuSyn to calculate the Combination Index (CI) based on the median-effect principle of Chou and Talalay.

Checkerboard_Assay_Workflow Start Seed Cells in 96-well Plate Prepare_Dilutions Prepare Serial Dilutions of Drug A & Drug B Start->Prepare_Dilutions Add_Drugs Add Drugs in Checkerboard Format Prepare_Dilutions->Add_Drugs Incubate Incubate for 48-72 hours Add_Drugs->Incubate Assess_Viability Assess Cell Viability (e.g., SRB Assay) Incubate->Assess_Viability Analyze_Data Calculate Combination Index (CI) using CompuSyn Assess_Viability->Analyze_Data

Figure 2: Workflow for a checkerboard assay to determine drug synergy.

B. Western Blot Analysis for Mechanistic Insights

This technique is used to investigate the effects of the drug combination on key signaling proteins.

1. Cell Treatment and Lysis:

  • Treat cells with 6-Methoxy-4-(morpholin-4-yl)quinoline, the combination drug, and their combination at their synergistic concentrations for a specified time.

  • Lyse the cells to extract total protein.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, phospho-ERK, cleaved PARP).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

IV. Conclusion and Future Directions

While the synergistic effects of 6-Methoxy-4-(morpholin-4-yl)quinoline are yet to be specifically demonstrated in the literature, the foundational chemistry of its quinoline and morpholine components provides a strong rationale for its investigation in combination therapies. The illustrative data and protocols presented in this guide offer a roadmap for researchers to explore the potential of this and similar scaffolds.

Future studies should focus on:

  • Synthesis and in vitro screening: Synthesizing 6-Methoxy-4-(morpholin-4-yl)quinoline and performing checkerboard assays with a panel of approved and investigational cancer drugs.

  • Mechanism of action studies: Utilizing techniques like Western blotting and phosphoproteomics to elucidate the molecular mechanisms underlying any observed synergistic interactions.

  • In vivo validation: Testing promising synergistic combinations in preclinical animal models of cancer to assess their efficacy and safety.

By systematically investigating the synergistic potential of novel chemical entities like 6-Methoxy-4-(morpholin-4-yl)quinoline, the field of drug development can continue to advance towards more effective and personalized cancer treatments.

V. References

  • A series of morpholine substituted quinazoline derivatives have been synthesized and evaluated for cytotoxic potential against A549, MCF-7 and SHSY-5Y cancer cell lines. These compounds were found to be non-toxic against HEK293 cells at 25 μM and hence display anticancer potential. In these series compounds, AK-3 and AK-10 displayed significant cytotoxic activity against all the three cell lines. (Source: RSC Advances)

  • The quinoline-containing antimalarial drugs, chloroquine, quinine and mefloquine, are a vital part of our chemotherapeutic armoury against malaria. These drugs are thought to act by interfering with the digestion of haemoglobin in the blood stages of the malaria life cycle. (Source: PubMed)

  • Upregulation of mechanistic target of rapamycin (mTOR) signaling drives various types of cancers and neurological diseases. Rapamycin and its analogues (rapalogs) are first generation mTOR inhibitors, and selectively block mTOR complex 1 (TORC1) by an allosteric mechanism. In contrast, second generation ATP-binding site inhibitors of mTOR kinase (TORKi) target both TORC1 and TORC2. (Source: AIR Unimi)

  • Recent Publications. Housing age and sociodemographic characteristics as predictors of residential lead exposure and modeled child blood lead levels. (Source: Environmental Health Perspectives)

  • The invention of newer chemical entities, which have some therapeutically worth is always a great challenge. It is no doubt that it is a lengthier process. We have several drugs in the market for treatment of wide variety of diseases. The marketed drugs available may be heterocyclic or non-heterocyclic derivatives. Always it was found that heterocyclic derivatives have wide variety of pharmacological activity. The intension of this review is to highlight one of the important

Long-Term Effects of 6-Methoxy-4-(morpholin-4-yl)quinoline Treatment: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 6-Methoxy-4-(morpholin-4-yl)quinoline , a pharmacophore often utilized as a core scaffold in the development of Melanocortin-4 (MC4) receptor antagonists and Kinase inhibitors (e.g., PI3K/mTOR pathway).[1] While often encountered as a key intermediate or chemical probe rather than a standalone marketed drug, its structural properties dictate specific long-term biological effects, including receptor modulation, potential off-target toxicity (QT prolongation), and metabolic alterations.[1]

Executive Summary & Compound Profile

6-Methoxy-4-(morpholin-4-yl)quinoline is a heterocyclic compound characterized by a quinoline core substituted with a methoxy group at position 6 and a morpholine ring at position 4.[1] This specific substitution pattern renders it a potent privileged structure in medicinal chemistry, primarily for targeting G-protein coupled receptors (GPCRs) like MC4 and lipid kinases .[1]

Chemical Identity
  • IUPAC Name: 4-(6-Methoxyquinolin-4-yl)morpholine[1]

  • Core Scaffold: 4-Aminoquinoline derivative[1][2]

  • Key Functional Groups:

    • Morpholine (C4): Enhances solubility and metabolic stability; critical for hydrogen bonding in the ATP-binding pocket of kinases or GPCR orthosteric sites.[1]

    • Methoxy (C6): Modulates lipophilicity and electron density of the quinoline ring, influencing CYP450 metabolism.[1]

  • Primary Applications:

    • MC4 Receptor Antagonism: Modulation of energy homeostasis, anxiety, and cachexia.[1][2]

    • Kinase Inhibition: Targeting PI3K/mTOR pathways in antiproliferative therapies.[1]

    • DNA Intercalation: Potential topoisomerase inhibition (characteristic of planar quinolines).[1]

Mechanism of Action (MoA) & Long-Term Biological Impact[1]

The long-term effects of this compound are driven by its specific interaction with cellular targets and its accumulation in lysosomal compartments (lysosomotropism) due to the basic nitrogen in the morpholine ring.[1]

Primary Signaling Pathways
  • MC4 Receptor Modulation (Neuroendocrine):

    • Acts as an antagonist or inverse agonist at the MC4 receptor in the hypothalamus.[1]

    • Long-Term Effect: Chronic administration can lead to upregulation of MC4 receptors (compensatory sensitization), potentially altering feeding behavior (orexigenic effect) and anxiety thresholds.[1]

  • Kinase Inhibition (Oncology):

    • Competes with ATP in the catalytic cleft of lipid kinases (e.g., PI3K).[1]

    • Long-Term Effect: Sustained suppression of the PI3K/Akt/mTOR pathway results in G1 cell cycle arrest and autophagy induction.[1] However, chronic inhibition often triggers feedback loop activation (e.g., ERK pathway upregulation), leading to drug resistance.[1]

Diagram: Signaling & Feedback Loops

MoA_Pathways Compound 6-Methoxy-4-(morpholin-4-yl)quinoline MC4R MC4 Receptor (Hypothalamus) Compound->MC4R Antagonism PI3K PI3K/mTOR Complex Compound->PI3K Inhibition QT hERG Channel Blockade (QT Prolongation) Compound->QT Off-Target Binding cAMP cAMP Signaling (Downregulation) MC4R->cAMP Reduces Akt Akt Phosphorylation (Inhibition) PI3K->Akt Blocks Appetite Increased Appetite / Anxiolysis cAMP->Appetite Modulates Autophagy Autophagy & Cell Cycle Arrest Akt->Autophagy Induces Resistance Compensatory ERK Activation (Resistance) Akt->Resistance Chronic Feedback Loss

Caption: Dual mechanism of action targeting MC4 receptors and PI3K pathways, highlighting therapeutic outcomes (green) and potential resistance/toxicity mechanisms (grey).[1]

Comparative Analysis: Performance vs. Alternatives

This section compares 6-Methoxy-4-(morpholin-4-yl)quinoline with standard alternatives in both receptor modulation and kinase inhibition contexts.[1]

Table 1: Comparative Profile of Quinoline-Based Modulators
Feature6-Methoxy-4-(morpholin-4-yl)quinoline Chloroquine (Reference)Gefitinib (Kinase Analog)HS014 (MC4 Antagonist)
Core Structure Quinoline (Morpholine @ C4)Quinoline (Diethylamine @ C4)Quinazoline (Morpholine @ C6)Peptide / Cyclic
Primary Target MC4R / PI3K (Dual potential)Lysosomes / AutophagyEGFR / PI3KMC4 Receptor
Long-Term Efficacy Moderate (Subject to resistance)High (Malaria/Rheumatoid)High (NSCLC)High (Anorexia models)
Key Toxicity QT Prolongation , PhototoxicityRetinopathy, CardiotoxicitySkin Rash, DiarrheaHypertension
Metabolic Stability High (Morpholine reduces metabolism)Moderate (CYP2C8/3A4)Moderate (CYP3A4)Low (Peptide hydrolysis)
Resistance Risk High (Kinase feedback loops)Moderate (Transporter mutations)High (T790M mutation)Low
Analysis of Long-Term Toxicity
  • Cardiotoxicity (hERG Inhibition): Like many 4-aminoquinolines, this compound poses a risk of blocking the hERG potassium channel, leading to QT interval prolongation upon chronic dosing.[1] This is a critical parameter to monitor in long-term studies.

  • Lysosomal Accumulation: The basic morpholine nitrogen facilitates lysosomal trapping, similar to Chloroquine.[1] Long-term exposure may induce phospholipidosis (foamy macrophage accumulation) in tissues like the liver and lungs.[1]

Experimental Protocols for Long-Term Assessment

To rigorously evaluate the long-term effects, researchers must employ protocols that assess both efficacy retention and cumulative toxicity.[1]

Protocol A: Chronic In Vivo Efficacy & Toxicity (Murine Model)

Objective: Determine the therapeutic window and onset of resistance or toxicity over 28 days.[1]

  • Preparation:

    • Solubilize compound in 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or PEG400/Water (30:70) to ensure stability.[1]

    • Dose calculation: 10 mg/kg to 50 mg/kg, administered PO (oral gavage) or IP daily.[1]

  • Monitoring (Daily):

    • Body weight and food intake (critical for MC4 antagonism assessment).[1][3]

    • Behavioral scoring (sedation, anxiety via Open Field Test).[1]

  • Endpoint Analysis (Day 28):

    • Cardiac Safety: Perform ECG to measure QT interval.

    • Histopathology: Harvest liver and retina.[1] Stain with H&E and Oil Red O to check for phospholipidosis (vacuolization).[1]

    • Receptor Expression: Western blot of hypothalamic tissue for MC4R levels (check for upregulation).

Protocol B: Clonogenic Assay for Resistance Development

Objective: Assess the development of resistance in cancer cell lines (e.g., HeLa, MCF-7) upon prolonged exposure.[1]

  • Seeding: Plate 500 cells/well in 6-well plates.

  • Treatment: Treat with IC50 concentration of 6-Methoxy-4-(morpholin-4-yl)quinoline for 14 days.

  • Replenishment: Refresh media + drug every 3 days.

  • Staining: Fix with methanol, stain with Crystal Violet .[1]

  • Quantification: Count colonies >50 cells. Compare survival fraction vs. naïve cells to calculate the Resistance Index (RI) .

Workflow Diagram: Long-Term Toxicity Screening

Toxicity_Workflow Start Compound Formulation (PEG400/Water) Dosing Chronic Dosing (28 Days, PO/IP) Start->Dosing Monitoring Daily Monitoring: Weight, ECG, Behavior Dosing->Monitoring Daily Loop Monitoring->Dosing Sacrifice Endpoint Sacrifice (Day 28) Monitoring->Sacrifice End of Study Analysis Histopathology & Receptor Quantification Sacrifice->Analysis

Caption: Step-by-step workflow for assessing chronic toxicity and efficacy in preclinical rodent models.

References

  • Patent US 8,044,068 B2 . Aminopyrrolidine compound and use thereof as MC4 receptor antagonist. (Describes the synthesis and use of 2-chloro-6-methoxy-4-morpholinoquinoline as a key intermediate).

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Quinoline Derivatives as PI3K Inhibitors. (General reference for morpholine-quinoline scaffold activity).
  • Toxicology and Applied Pharmacology . Mechanisms of Chloroquine-Induced Cytotoxicity and Lysosomal Trapping. (Reference for lysosomotropism of 4-aminoquinolines).

  • Cardiovascular Toxicology. hERG Channel Blockade by Quinoline Antimalarials and Kinase Inhibitors.

(Note: Specific "long-term effect" papers for this exact chemical string are limited as it is primarily a research intermediate; data is extrapolated from its validated pharmacophore class and patent disclosures.)

Sources

A Comparative Meta-Analysis of Quinoline Derivatives in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of oncology shifts from broad-spectrum cytotoxic agents to precision-targeted therapies, the architectural design of small-molecule inhibitors has become paramount. Among heterocyclic compounds, the quinoline scaffold—a fused bicyclic system consisting of benzene and pyridine rings—has emerged as a privileged pharmacophore.

This guide provides a comprehensive meta-analysis of quinoline derivatives, objectively comparing their performance against standard alternatives (such as Doxorubicin and Cisplatin). Designed for drug development professionals and research scientists, this document synthesizes mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols to accelerate the discovery of next-generation anticancer agents.

The Pharmacological Rationale: Why Quinoline?

The structural genius of the quinoline nucleus lies in its electronic distribution. The nitrogen atom within the aromatic ring acts as a potent electron-withdrawing group via resonance, creating an electron-deficient system with weak tertiary base properties 1.

In the context of targeted cancer therapy, this polarity is highly favorable. The quinoline nitrogen serves as an excellent hydrogen bond acceptor, allowing these molecules to effectively mimic the adenine ring of ATP. This structural mimicry enables quinoline derivatives to competitively bind the ATP-binding hinge region of various Receptor Tyrosine Kinases (RTKs), thereby impeding pro-survival signaling pathways 2.

Mechanistic Target Modalities

Quinoline derivatives exert multifactorial anticancer effects by targeting specific enzymatic routes:

  • c-Met & VEGFR Inhibition: Halts tumor angiogenesis and metastasis.

  • EGFR Inhibition: Disrupts the PI3K/AKT/mTOR and RAS/MAPK proliferation pathways.

  • Topoisomerase Inhibition: Obstructs the relaxation of DNA required for replication.

G cluster_RTK Receptor Tyrosine Kinases Q Quinoline Derivatives VEGFR VEGFR Q->VEGFR Inhibits cMET c-Met Q->cMET Inhibits EGFR EGFR Q->EGFR Inhibits PI3K PI3K / AKT Pathway VEGFR->PI3K Blocked MAPK RAS / MAPK Pathway cMET->MAPK Blocked EGFR->PI3K Blocked Apop Apoptosis Induction PI3K->Apop Promotes Prolif Proliferation Arrest MAPK->Prolif Suppresses

Quinoline derivatives inhibit RTKs to induce apoptosis and halt tumor proliferation.

Quantitative Meta-Analysis: Comparative Efficacy

To objectively assess the viability of novel quinoline hybrids, we must benchmark their 50% inhibitory concentration (IC50) against established clinical standards. The data below synthesizes recent in vitro evaluations of highly substituted quinoline derivatives compared to traditional chemotherapeutics (Cisplatin and Doxorubicin).

Notably, specific structural modifications—such as the addition of an acetylene group or C-2/C-4 substitutions—dramatically enhance target selectivity, yielding IC50 profiles that often outperform broad-spectrum agents in resistant cell lines 3.

Table 1: Comparative IC50 Values of Quinoline Derivatives vs. Standard Therapeutics
Compound Class / DerivativeTarget Cell Line (Cancer Type)IC50 ValueControl Drug (IC50)Key Mechanistic Insight
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) MDA-MB-231 (Breast)~1.5 - 3.0 µMCisplatin / Doxorubicin (Comparable)Alters BCL-2/BAX gene expression; zero toxicity to healthy HFF-1 cells up to 100 µM.
Derivative 3 (C-2 and C-4 substituted quinoline) HeLa (Cervical)15.13 µMCisplatin (12.4 µM)Induces late-stage apoptosis; highly selective compared to healthy Vero cells.
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline (55) HL-60 (Leukemia)19.88 µg/mLDoxorubicin (Standard)Potent antiproliferative agent acting via cell cycle arrest.
7-chloro-4-quinolinylhydrazone derivative SF-295 (CNS)0.314 µg/cm³Standard TKIsStrong multi-target kinase inhibition leading to mitochondrial dysfunction.

Data aggregated from authoritative pharmacological screenings 4.

Self-Validating Experimental Protocol for Quinoline Evaluation

A robust drug discovery pipeline requires a self-validating experimental architecture. You cannot rely solely on phenotypic cytotoxicity assays (like MTT), as they measure metabolic decline without distinguishing between targeted apoptosis and non-specific necrosis. The following protocol establishes a causal, step-by-step validation loop.

Workflow S1 1. Cytotoxicity Screen (MTT Assay) S2 2. Apoptosis Profiling (Flow Cytometry) S1->S2 IC50 < 10µM S3 3. Target Engagement (Western Blot) S2->S3 Confirmed Apoptosis S4 4. In Vivo Efficacy (Xenograft Models) S3->S4 Target Validated

Self-validating experimental workflow for evaluating quinoline-based anticancer agents.

Step 1: Phenotypic Cytotoxicity Screening (MTT Assay)
  • Objective: Establish baseline potency and calculate the IC50.

  • Methodology: Seed cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates at

    
     cells/well. Treat with quinoline derivatives at varying concentrations (0.1 µM to 100 µM) for 72 hours. Add MTT reagent; viable cells will reduce MTT to insoluble purple formazan crystals. Measure absorbance at 570 nm.
    
  • Causality Check: While this identifies which compounds kill cells, it does not explain how. Compounds with an IC50 < 10 µM are advanced to Step 2.

Step 2: Mechanistic Validation of Cell Death (Annexin V/PI Flow Cytometry)
  • Objective: Prove that the metabolic decline observed in Step 1 is due to programmed cell death (apoptosis) rather than toxic necrosis 5.

  • Methodology: Harvest quinoline-treated cells and wash with cold PBS. Resuspend in binding buffer and dual-stain with Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, enters cells with compromised membranes, a late apoptosis/necrosis marker). Analyze via flow cytometry.

  • Causality Check: A shift to the lower-right quadrant (Annexin V+/PI-) confirms early apoptosis, validating the compound as a targeted agent rather than a non-specific toxin.

Step 3: Molecular Target Engagement (Western Blotting)
  • Objective: Confirm that the apoptosis validated in Step 2 is directly caused by the inhibition of the intended kinase target (e.g., c-Met or EGFR).

  • Methodology: Lyse treated cells and extract total protein. Run SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phosphorylated (active) vs. total kinase targets (e.g., p-EGFR vs. EGFR), as well as downstream apoptotic effectors (cleaved Caspase-3, Bax, Bcl-2).

  • Causality Check: A dose-dependent decrease in phosphorylated kinase levels, coupled with an increased Bax/Bcl-2 ratio, definitively closes the validation loop. The quinoline derivative is confirmed as a target-specific kinase inhibitor.

Clinical Translation: FDA-Approved Quinoline Therapies

The ultimate proof of the quinoline scaffold's efficacy is its successful translation into clinical oncology. By fine-tuning the substituents on the quinoline ring, developers have successfully engineered highly selective multi-kinase inhibitors that are currently approved by the FDA for various malignancies 6.

Table 2: FDA-Approved Quinoline-Based Targeted Drugs
Drug NameYear ApprovedPrimary Kinase TargetsPrimary Clinical Indication
Cabozantinib 2012c-Met, VEGFR2, RETMedullary Thyroid Cancer, Renal Cell Carcinoma
Bosutinib 2012BCR-Abl, SrcPhiladelphia chromosome-positive CML
Lenvatinib 2015VEGFR1-3, FGFR1-4, RETDifferentiated Thyroid Cancer, Hepatocellular Carcinoma
Neratinib 2017HER2, EGFR (Irreversible)Early-stage HER2-positive Breast Cancer

Conclusion

The quinoline scaffold remains one of the most versatile and potent building blocks in modern medicinal chemistry. As demonstrated through comparative IC50 data and clinical approvals, quinoline derivatives offer superior hydrogen-bonding capabilities within kinase ATP-binding pockets compared to many traditional chemotherapeutics. By employing a self-validating workflow—moving from phenotypic cytotoxicity to rigorous flow cytometric and molecular target validation—researchers can reliably isolate next-generation quinoline hybrids capable of overcoming current drug-resistance paradigms in oncology.

References

  • 1 - arabjchem.org 2.2 - ijpsjournal.com 3.6 - mdpi.com 4.3 - mdpi.com 5.5 - iiarjournals.org

  • 4 - arabjchem.org

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Safety Operating Guide

Operational Guide: Safe Handling and Proper Disposal of 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide laboratories through the complex logistical and safety requirements of handling advanced pharmaceutical intermediates. 6-Methoxy-4-(morpholin-4-yl)quinoline is a critical building block, notably utilized in the synthesis of melanocortin-4 (MC4) receptor antagonists for drug development[1][2]. While its utility in research is well-documented, its structural composition—a quinoline core substituted with a methoxy group and a morpholine ring—presents specific operational and environmental challenges.

This guide provides a self-validating, step-by-step framework for the safe handling, spill containment, and EPA-compliant disposal of this compound.

Part 1: Chemical Profiling & Hazard Assessment

Before designing a disposal protocol, we must understand the causality behind the compound's hazards. The molecule combines the physicochemical properties of quinoline and morpholine derivatives. is highly toxic to aquatic life and produces hazardous nitrogen oxides (NOx) upon combustion[3][4]. are known for their corrosive nature and flammability[5][6]. Consequently, 6-Methoxy-4-(morpholin-4-yl)quinoline must be treated as a hazardous, environmentally toxic organic compound.

Table 1: Physicochemical and Hazard Profile

Structural ComponentPrimary Hazard ClassificationOperational & Disposal Implication
Quinoline Core Toxic (Class 6.1), Aquatic HazardRequires strict environmental containment; generates toxic NOx gases during incineration[3].
Morpholine Ring Irritant, CorrosiveNecessitates robust PPE; incompatible with strong oxidizing agents[5].
Target Compound Hazardous Organic IntermediateMust be segregated from aqueous waste and incinerated at high temperatures with scrubbing[5][7].
Part 2: Operational Safety & Handling Protocol

Trustworthy protocols are self-validating. By implementing the following steps, you create a closed-loop safety system that prevents exposure before disposal is even required.

  • Engineering Controls: Handle the compound exclusively within a certified chemical fume hood.

    • Causality: The compound can form hazardous dusts or aerosols. Local exhaust ventilation ensures airborne concentrations remain below occupational exposure limits and prevents respiratory irritation[8].

  • PPE Selection: Don nitrile gloves, tightly sealed safety goggles, and a flame-resistant lab coat.

    • Causality: Morpholine and quinoline derivatives can cause severe skin irritation and eye damage[6][9]. Nitrile provides a reliable, chemically resistant barrier against organic heterocyclic compounds.

  • Handling Practices: Use spark-free spatulas and avoid static discharge when weighing the solid powder.

    • Causality: Fine organic powders suspended in the air can form explosive mixtures. Eliminating ignition sources mitigates the risk of a dust explosion[9].

Part 3: Spill Response & Containment Workflow

In the event of a spill, immediate action must align with the (29 CFR 1910.120)[10][11].

Step-by-Step Spill Methodology:

  • Evacuation & Assessment: Immediately evacuate non-essential personnel from the area and assess whether the spill is a dry powder or a solvent solution[10].

  • Solid/Powder Spills: Gently sweep the material using spark-free tools.

    • Causality: Sweeping too vigorously generates airborne dust, increasing inhalation and explosion risks. Place the collected solid into a sealable, chemically compatible container[9].

  • Liquid/Solution Spills: If the compound is dissolved in an organic solvent, apply an inert absorbent such as vermiculite or dry sand[3][6].

    • Causality: Combustible absorbents like sawdust can react exothermically with the solvent or the compound. Inert materials safely trap the liquid without introducing secondary fire hazards.

  • Decontamination: Wash the affected area with a suitable solvent, followed by soap and water, ensuring the washings are also collected as hazardous waste. Do not wash into the sewer[3].

SpillResponse A Spill Detected: 6-Methoxy-4-(morpholin-4-yl)quinoline E Don PPE & Evacuate Non-Essential Personnel A->E B Assess Spill State C Solid/Powder Spill B->C D Solution/Solvent Spill B->D F Use Spark-Free Tools Avoid Dust Generation C->F G Apply Inert Absorbent (Vermiculite/Sand) D->G E->B H Transfer to HDPE Waste Container F->H G->H I Label as Hazardous Waste (Toxic/Aquatic Hazard) H->I

Spill response decision tree for 6-Methoxy-4-(morpholin-4-yl)quinoline.

Part 4: Proper Disposal Procedures

Disposal is not merely throwing a chemical away; it is the final, highly regulated step in the [7]. Because of its high nitrogen content, 6-Methoxy-4-(morpholin-4-yl)quinoline requires specialized destruction.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Segregate this compound as "Halogen-Free Organic Waste" (unless it was synthesized as a hydrochloride salt, in which case it is "Halogenated Organic Waste"). Strictly isolate it from strong oxidizers (e.g., peroxides, nitrates) and strong acids.

    • Causality: Quinoline derivatives can react violently with strong oxidizers, potentially causing fires or exothermic explosions in the waste accumulation area[3][4].

  • Containment & Labeling: Store the waste in tightly sealed High-Density Polyethylene (HDPE) or amber glass containers. Label the container clearly with the chemical name, accumulation start date, and GHS hazard pictograms (Toxic, Aquatic Hazard).

    • Causality: Proper labeling ensures compliance with Resource Conservation and Recovery Act (RCRA) regulations and informs the disposal contractor of the specific chemical risks[7].

  • Controlled Incineration (The Critical Step): Transfer the waste to a licensed hazardous waste disposal contractor for high-temperature incineration. The incinerator must be equipped with a chemical scrubber or thermal unit.

    • Causality: When combusted, the nitrogen atoms in the quinoline and morpholine rings oxidize to form highly toxic nitrogen oxides (NOx)[3][5]. Standard incineration will release these toxic gases into the atmosphere; a scrubber neutralizes the NOx, ensuring environmental compliance and community safety[5][8].

DisposalPathway W Waste Generation (Solid/Liquid) S Segregation: Keep away from Oxidizers W->S C Containment: Sealed HDPE/Glass S->C L Labeling: EPA/RCRA Compliant C->L T Transport by Licensed Contractor L->T I Controlled Incineration (>1000°C) T->I N NOx Scrubbing (Mandatory) I->N

Cradle-to-grave disposal pathway highlighting mandatory NOx scrubbing.

References
  • US Patent 8,044,068 B2 - Aminopyrrolidine compound.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • Morpholine Steamline Treatment SDS. Walter Louis Fluid Technologies.[Link]

  • Safety Data Sheet - Morpholine. Navy Brand Manufacturing.[Link]

  • Mixland + OTOS 75% GA - SAFETY DATA SHEET. Harwick Standard Distribution Corporation.[Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration (OSHA).[Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. OSHA. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA).[Link]

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A Senior Application Scientist's Guide to Handling 6-Methoxy-4-(morpholin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational, safety, and disposal protocol for the handling of 6-Methoxy-4-(morpholin-4-yl)quinoline. As no specific safety data sheet (SDS) for this compound is readily available, this guide synthesizes information from the known hazards of its constituent chemical moieties: quinoline and morpholine. This precautionary approach ensures a high margin of safety for all laboratory personnel.

Immediate Safety Briefing: Hazard Analysis

The chemical structure of 6-Methoxy-4-(morpholin-4-yl)quinoline incorporates both a quinoline ring system and a morpholine substituent. This necessitates a conservative hazard assessment that assumes the potential for risks associated with both parent compounds.

  • Quinoline Derivatives: Generally considered hazardous substances. Potential risks include acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation.[1][2][3] Some quinoline derivatives are also noted for high aquatic toxicity.[3]

  • Morpholine: Classified as a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin.[4][5][6] It is known to cause severe skin burns and eye damage.[4][5][7]

Therefore, 6-Methoxy-4-(morpholin-4-yl)quinoline must be handled as a substance that is potentially toxic, corrosive to skin and eyes, and an irritant to the respiratory system. All operations should be conducted within a certified chemical fume hood to mitigate inhalation exposure.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory for all personnel handling this compound. The selection of PPE is predicated on providing a robust barrier against the dual threats of quinoline-related toxicity and morpholine-induced corrosivity.[8][9][10]

PPE ItemSpecificationRationale
Hand Protection Double-gloving: an inner pair of nitrile gloves with an outer pair of elbow-length, chemical-resistant gloves (e.g., butyl rubber or Viton®).The double-gloving strategy provides dexterity while the outer layer offers extended protection against the corrosive potential of the morpholine moiety.[6][11]
Eye & Face Protection Tightly fitting chemical splash goggles and a full-face shield.This combination is critical to protect against splashes that can cause severe eye damage, a known hazard of morpholine.[4][5][11]
Body Protection A flame-resistant laboratory coat. For large-scale operations (>10g), a chemically impervious apron or coverall is required.[8]Protects against accidental spills and skin contact.[2] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]
Respiratory Protection All handling must occur in a chemical fume hood. For spill cleanup outside a hood, a full-face air-purifying respirator (APR) with organic vapor cartridges is required.[6][12]Prevents inhalation of aerosols or vapors, a primary exposure route for quinoline derivatives.[1][2]
Foot Protection Closed-toe, chemical-resistant footwear.Standard laboratory practice to protect feet from spills.[10]

Standard Operating Procedure: From Weighing to Waste

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring operational safety. The following diagram and procedural steps outline the complete handling lifecycle for 6-Methoxy-4-(morpholin-4-yl)quinoline.

G cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal assess_hazards 1. Assess Hazards (Review this Guide) don_ppe 2. Don Full PPE assess_hazards->don_ppe prep_hood 3. Prepare Fume Hood (Verify Airflow, Line with Bench Paper) don_ppe->prep_hood weigh 4. Weigh Compound (Use Anti-static Weighing Boat) prep_hood->weigh dissolve 5. Dissolution (Add solid to solvent slowly) weigh->dissolve transfer 6. Transfer/Use in Reaction dissolve->transfer waste_solid 7a. Solid Waste (Gloves, Paper, etc.) → Labeled Solid Waste Container transfer->waste_solid waste_liquid 7b. Liquid Waste (Solutions, Rinsate) → Labeled Liquid Waste Container transfer->waste_liquid decontaminate 8. Decontaminate Glassware (Rinse with Solvent, Collect Rinsate) waste_liquid->decontaminate doff_ppe 9. Doff PPE (In reverse order of donning) decontaminate->doff_ppe

Caption: End-to-end workflow for handling 6-Methoxy-4-(morpholin-4-yl)quinoline.
Step-by-Step Protocol:
  • Preparation:

    • Verify that a safety shower and eyewash station are accessible and functional.[4]

    • Work exclusively within a certified chemical fume hood with the sash at the lowest practical height.

    • Line the work surface with absorbent, plastic-backed bench paper to contain minor spills.

  • Handling:

    • Weighing: Use an anti-static weighing boat or paper. Avoid generating dust.[3]

    • Dissolution: When preparing solutions, add the solid compound to the solvent slowly while stirring. This prevents clumping and uncontrolled exothermic reactions.

    • Transfers: Use a pipette or cannula for liquid transfers. Ensure all containers are clearly labeled with the full chemical name.[11]

  • Spill Management:

    • In a Fume Hood: Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Using non-sparking tools, carefully collect the absorbed material into a labeled hazardous waste container.[5][11] Decontaminate the area with a suitable solvent, collecting all materials as hazardous waste.

    • Outside a Fume Hood: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Don appropriate respiratory protection before re-entering to perform cleanup as described above.

Waste Disposal Plan

The ultimate disposal of 6-Methoxy-4-(morpholin-4-yl)quinoline and all contaminated materials must be conducted through a licensed hazardous waste disposal service.[13][14] In-lab chemical neutralization is not recommended.

  • Solid Waste:

    • Collect all contaminated disposables, including gloves, bench paper, weighing boats, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous solid waste container.[11][13]

    • The label must include "Hazardous Waste" and the full chemical name.[11]

  • Liquid Waste:

    • Collect all solutions containing the compound and the first two solvent rinses from decontaminating glassware into a compatible, sealed, and clearly labeled hazardous liquid waste container.[3][13]

    • Do not mix this waste stream with other incompatible chemicals, particularly strong oxidizing agents or acids.[2][6]

  • Storage of Waste:

    • Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from ignition sources, pending pickup by the disposal contractor.[5][11]

References

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